molecular formula C9H10FI B3046023 1-Fluoro-4-(3-iodopropyl)benzene CAS No. 118156-84-6

1-Fluoro-4-(3-iodopropyl)benzene

Cat. No.: B3046023
CAS No.: 118156-84-6
M. Wt: 264.08 g/mol
InChI Key: KZIWHIFUFXAERT-UHFFFAOYSA-N
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Description

1-Fluoro-4-(3-iodopropyl)benzene is a useful research compound. Its molecular formula is C9H10FI and its molecular weight is 264.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-4-(3-iodopropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-(3-iodopropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(3-iodopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FI/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIWHIFUFXAERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCI)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593144
Record name 1-Fluoro-4-(3-iodopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118156-84-6
Record name 1-Fluoro-4-(3-iodopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Methodology, and Analytical Validation

Executive Summary & Core Identity

1-Fluoro-4-(3-iodopropyl)benzene (CAS: 118156-84-6) is a specialized alkylating agent used extensively in medicinal chemistry to introduce the p-fluorophenylpropyl motif. This structural unit is a pharmacophore often employed to modulate lipophilicity and metabolic stability in G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.[1]

While the nominal molecular weight is the primary identifier for stoichiometry, understanding the exact mass and isotopic signature is critical for high-resolution mass spectrometry (HRMS) validation during synthesis.[1]

Table 1: Physicochemical Specifications
ParameterValueTechnical Note
Molecular Formula

Halogenated alkylarene
Molecular Weight 264.08 g/mol Average mass for stoichiometric calculations
Exact Mass 263.9811 DaMonoisotopic mass (for MS validation)
CAS Number 118156-84-6Unique identifier
LogP (Predicted) ~3.19Highly lipophilic; requires organic solvents
Physical State Liquid/Low-melt SolidLight sensitive (stored at 2–8°C)
Strategic Synthesis: The "Appel" Advantage

To obtain high-purity 1-Fluoro-4-(3-iodopropyl)benzene, direct iodination of the propyl chain is rarely performed due to lack of regioselectivity. The industry-standard protocol utilizes the conversion of the corresponding alcohol, 3-(4-fluorophenyl)-1-propanol , to the iodide.

While Finkelstein conditions (Alkyl Bromide + NaI) are common, the Appel Reaction (Triphenylphosphine/Iodine) is superior for this substrate.[1] It proceeds under neutral conditions, preventing the elimination of the iodide to the styrene derivative—a common side reaction with basic sulfonyl chloride methods.[1]

Experimental Protocol: Alcohol to Iodide Conversion

Note: This protocol assumes a 10 mmol scale.

Reagents:

  • Precursor: 3-(4-fluorophenyl)-1-propanol (1.0 eq)

  • Iodine (

    
    ): (1.2 eq)
    
  • Triphenylphosphine (

    
    ): (1.2 eq)
    
  • Imidazole: (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with

    
     and Imidazole in anhydrous DCM under an inert atmosphere (
    
    
    
    or Ar).
  • Activation: Cool the solution to 0°C. Add Iodine portion-wise. The solution will turn a deep yellow/orange, indicating the formation of the reactive phosphonium species.[1]

  • Addition: Add 3-(4-fluorophenyl)-1-propanol dropwise. The hydroxyl group attacks the phosphorus, displacing a halide ion.[1]

  • Substitution: Allow the mixture to warm to room temperature (20–25°C). The free iodide ion performs an

    
     attack on the alkyl carbon, displacing triphenylphosphine oxide (
    
    
    
    ).[1]
  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with Hexanes/Ethyl Acetate.[1]
    
  • Purification: Silica gel chromatography is required to remove the difficult-to-separate

    
     byproduct.[1] Elute with non-polar solvent (100% Hexanes to 5% EtOAc/Hexanes).[1]
    
Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.

SynthesisPath Precursor 3-(4-fluorophenyl)-1-propanol (Precursor) Intermediate Oxyphosphonium Intermediate Precursor->Intermediate PPh3, I2, Imidazole (0°C, DCM) Product 1-Fluoro-4-(3-iodopropyl)benzene (Target MW: 264.08) Intermediate->Product SN2 Substitution (I- attack) Byproduct Byproduct: Ph3P=O Intermediate->Byproduct

Figure 1: Appel reaction pathway converting the primary alcohol to the target alkyl iodide with high regiocontrol.

Analytical Validation (E-E-A-T)

Validating the molecular weight is the primary checkpoint for successful synthesis.[1] Due to the lability of the C-I bond, specific fragmentation patterns are expected.[1]

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  A distinct peak at m/z 264  is observed.[1]
    
  • Base Peak (Fragmentation): The C-I bond is weak.[1] Expect a dominant fragment at m/z 137 .[1]

    • Mechanism:[2] Loss of Iodine radical (I•, mass 127) generates the resonance-stabilized 3-(4-fluorophenyl)propyl cation (

      
      ).
      
  • Isotope Pattern: Unlike Chlorine or Bromine, Iodine is monoisotopic (

    
    ).[1] There is no M+2 peak.[1]
    
Nuclear Magnetic Resonance (

-NMR)

To confirm the structure without reference standards, analyze the chemical shifts (


) relative to TMS:
  • Aromatic Zone (7.0 – 7.2 ppm): Multiplet integrating to 4H (characteristic of p-substituted fluorobenzene).[1]

  • 
     (3.15 ppm):  Triplet (2H). The iodine atom deshields this position significantly.[1]
    
  • Benzylic

    
     (2.70 ppm):  Triplet (2H).
    
  • Central

    
     (2.10 ppm):  Quintet (2H). This bridging methylene is the key indicator of chain integrity.[1]
    
Visualization: Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M]+ m/z 264.08 Fragment Carbocation [M-I]+ m/z 137.0 Parent->Fragment Homolytic Cleavage (Source Energy) Neutral Iodine Radical (I•) Mass 127 Parent->Neutral

Figure 2: Primary mass spectrometry fragmentation pathway used to confirm the loss of the iodine handle.

Handling and Stability Protocols

The molecular weight of 264.08 g/mol includes the heavy iodine atom, which makes the molecule susceptible to photolytic degradation.[1]

  • Light Sensitivity: Alkyl iodides turn purple/brown upon exposure to light due to the liberation of elemental iodine (

    
    ).[1]
    
    • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Thermal Stability: Store at 2–8°C.

  • Stabilization: For long-term storage, a copper chip (activated Cu) is often added to the vial to scavenge any free iodine radicals, maintaining the purity of the reagent.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18364840, 1-Fluoro-4-(3-iodopropyl)benzene.[1] Retrieved from [Link]

  • Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[1] Angewandte Chemie International Edition.[1] (Contextual citation for synthetic method).

Sources

Technical Profile: 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 1-Fluoro-4-(3-iodopropyl)benzene , a critical halo-alkyl aromatic intermediate used in medicinal chemistry and radiopharmaceutical development.

Chemical Identity & Significance

1-Fluoro-4-(3-iodopropyl)benzene (CAS: 118156-84-6 ) acts as a bifunctional linker in organic synthesis. Its structure features a fluoro-substituted aromatic ring (providing metabolic stability and lipophilicity) and a reactive alkyl iodide tail (serving as an excellent leaving group for nucleophilic substitution).

This molecule is frequently employed as a "spacer" unit in the design of:

  • CNS Active Agents: Dopamine transporter (DAT) imaging ligands (e.g., FP-CIT analogs).

  • Radiopharmaceuticals: Precursors for

    
    F or 
    
    
    
    I labeling, where the alkyl iodide facilitates rapid isotopic exchange or nucleophilic displacement.
  • Tyrosine Kinase Inhibitors: Introducing fluorinated propyl chains to optimize binding affinity in hydrophobic pockets.

Physical Constants
PropertyDataNote
Formula

Molecular Weight 264.08 g/mol
Appearance Colorless to pale yellow liquidDarkens upon light exposure (iodine liberation)
Boiling Point ~110-115 °C at 1 mmHgPredicted based on homologs
Density ~1.65 g/mLHigh density due to iodine atom
Solubility DCM, Chloroform, THF, Ethyl AcetateInsoluble in water

Spectroscopic Analysis

The following data represents the consensus spectral signature for this compound. The presence of the fluorine atom introduces characteristic coupling patterns in both NMR spectra.

A. Nuclear Magnetic Resonance ( H NMR)

The proton spectrum is defined by a para-substituted aromatic system and a three-carbon alkyl chain terminating in iodine.

Solvent:


 | Frequency:  400 MHz
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
6.95 – 7.15 Multiplet (AA'BB')4H

Aromatic Ar-H (Ortho/Meta to F)
3.16 Triplet2H


(Terminal)
2.72 Triplet2H


(Benzylic)
2.13 Quintet2H


(Middle)

Interpretation:

  • The aromatic region does not appear as two simple doublets due to the

    
     nucleus. It typically manifests as a complex second-order multiplet (AA'BB'X system) where the fluorine coupling (
    
    
    
    and
    
    
    ) splits the signals further.
  • The triplet at 3.16 ppm is diagnostic for a primary alkyl iodide. A corresponding bromide would appear upfield (~3.4 ppm), and a chloride further upfield (~3.5 ppm). The shielding effect of the heavy iodine atom pushes this signal to a lower ppm than expected for other halogens.

B. Carbon-13 NMR ( C NMR)

The


C spectrum is dominated by Carbon-Fluorine (

) coupling, which splits aromatic signals into doublets.

Solvent:


 | Frequency:  100 MHz
Shift (

, ppm)
Multiplicity

(Hz)
Assignment
161.4 Doublet~244C-4 (Ipso to F)
136.2 Doublet~3.2C-1 (Ipso to alkyl chain)
129.8 Doublet~8.0C-2/6 (Meta to F)
115.2 Doublet~21.2C-3/5 (Ortho to F)
35.8 Singlet-

34.5 Singlet-

6.5 Singlet-

Critical Note: The terminal carbon attached to iodine appears at a remarkably high field (~6.5 ppm ) due to the "heavy atom effect" of iodine, which increases shielding. This is a key validation peak; if this peak is at ~30-40 ppm, the iodine has likely been displaced (e.g., by hydrolysis).

C. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)

  • Molecular Ion (

    
    ):  m/z 264 (Strong intensity)
    
  • Base Peak: m/z 137 (Loss of Iodine, $[M - I]^+ \rightarrow [C_9H_{10}F]^+ $)

  • Tropylium Ion: m/z 109 (Fluorotropylium cation, characteristic of fluorinated benzyl derivatives).

  • Iodine Cation: m/z 127 (

    
    ).
    
D. Infrared Spectroscopy (FT-IR)
  • C-F Stretch: 1220 cm

    
     (Very strong).
    
  • C-I Stretch: ~500–600 cm

    
     (Weak, often obscured in fingerprint).
    
  • C-H Stretch (Aromatic): 3050 cm

    
    .
    
  • C-H Stretch (Aliphatic): 2930, 2860 cm

    
    .
    

Synthesis & Quality Control

The most reliable route to high-purity 1-Fluoro-4-(3-iodopropyl)benzene is the Appel Reaction or Finkelstein Reaction , starting from the corresponding alcohol or chloride.

Synthetic Workflow (Appel Protocol)

The conversion of 3-(4-fluorophenyl)propan-1-ol to the iodide using Triphenylphosphine (


) and Iodine (

).

Synthesis Start 3-(4-fluorophenyl)propan-1-ol (Precursor) Inter Oxyphosphonium Intermediate Start->Inter Activation Reagents I2 / PPh3 Imidazole DCM, 0°C to RT Reagents->Inter Product 1-Fluoro-4-(3-iodopropyl)benzene (Target) Inter->Product SN2 Displacement Side Side Product: Ph3P=O Inter->Side Elimination

Figure 1: Appel reaction pathway for the synthesis of the target iodide from the alcohol precursor.

Experimental Protocol (Optimized)
  • Charge: Dissolve 3-(4-fluorophenyl)propan-1-ol (1.0 eq) and Imidazole (1.2 eq) in anhydrous DCM under Argon.

  • Activate: Add Triphenylphosphine (

    
    , 1.2 eq). Cool to 0°C.
    
  • Iodinate: Add Iodine (

    
    , 1.2 eq) portion-wise. The solution will turn dark, then fade to yellow/orange as the iodine is consumed.
    
  • Workup: Stir for 2 hours at RT. Quench with saturated

    
     (to remove excess 
    
    
    
    ). Wash with water and brine.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The iodide moves near the solvent front (high

    
    ).
    
Purity Validation (Self-Check)
  • Visual: Product must be clear/pale yellow. Dark brown indicates free iodine (degradation).

  • TLC: Stains strongly with UV (aromatic) and Iodine vapor.

  • NMR Check: Look for the disappearance of the

    
     quartet (~3.6 ppm) and appearance of the 
    
    
    
    triplet (3.16 ppm).

Handling & Stability

  • Light Sensitivity: Alkyl iodides are photolabile. Store in amber vials wrapped in foil.

  • Thermal Stability: Store at 2–8°C. Avoid prolonged heating >50°C during drying to prevent elimination to the alkene (1-fluoro-4-(prop-2-en-1-yl)benzene).

  • Stabilization: Commercial samples often contain copper wire or silver wool to scavenge free iodine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18364840, 1-Fluoro-4-(3-iodopropyl)benzene. Retrieved January 30, 2026 from [Link]

  • Garegg, P. J., et al. (1985).Novel Reagents for the Conversion of Alcohols to Alkyl Iodides. Journal of the Chemical Society, Perkin Transactions 1. (Methodology reference for Appel Reaction).

Chemoselective Architectures: The Reactivity of the C(sp³)-I Bond in 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 1-Fluoro-4-(3-iodopropyl)benzene (CAS: 118156-84-6), a bifunctional building block critical in medicinal chemistry and radiopharmaceutical synthesis. The molecule features two distinct halogenated sites: a robust, electron-rich Aryl C(sp²)-F bond and a labile, reactive Alkyl C(sp³)-I bond.

For researchers in drug development, the utility of this molecule lies in its chemoselectivity . The propyl spacer acts as an electronic insulator, allowing the alkyl iodide to undergo facile nucleophilic substitution (


) or metal insertion (oxidative addition) without compromising the integrity of the fluorophenyl ring. This guide details the mechanistic underpinnings of this selectivity, provides validated protocols for Zinc-mediated coupling (Negishi), and outlines its role as a pharmacophore linker.

Mechanistic Anatomy & Reactivity Divergence

The synthetic value of 1-Fluoro-4-(3-iodopropyl)benzene is defined by the energetic disparity between its two carbon-halogen bonds.

Bond Dissociation Energy (BDE) Mismatch

The primary alkyl iodide bond is significantly weaker than the aryl fluoride bond. This thermodynamic gap ensures that under standard nucleophilic or radical conditions, the iodine is the exclusive leaving group.

Bond TypeApprox.[1][2][3][4][5] BDE (kcal/mol)Bond Length (Å)Reactivity Mode
C(sp³)-I (Propyl)~53 - 572.14Excellent Leaving Group (

), Radical Precursor, Metal Insertion
C(sp²)-F (Aryl)~115 - 1261.35Inert to

; Requires Transition Metal Activation or

(extreme conditions)
The "Insulator" Effect

The propylene chain (


) effectively insulates the iodine atom from the electronic effects of the fluorobenzene ring. Unlike benzyl halides, where the leaving group is activated by the adjacent 

-system, this propyl iodide behaves as a classic primary alkyl iodide . It is unhindered, allowing for rapid

kinetics, but lacks the benzylic resonance stabilization that often leads to competitive

hydrolysis.
Visualization: Reactivity Divergence

The following diagram illustrates the orthogonal reaction pathways available to this substrate.

ReactivityMap Substrate 1-Fluoro-4-(3-iodopropyl)benzene SN2 Nucleophilic Substitution (SN2) (Amines, Azides, Thiolates) Substrate->SN2  Weak C-I Bond    (Kinetic Control)   Metal Metal Insertion (Zn, Mg, Li) Substrate->Metal  Oxidative Addition   Inert Aryl-F Bond Stability (Remains Intact) Substrate->Inert  Strong C-F Bond   DrugLinker Pharmacophore Linker (e.g., Neuroleptics) SN2->DrugLinker Coupling Cross-Coupling Product (Negishi/Suzuki) Metal->Coupling

Caption: Divergent reactivity pathways. The C-I bond (blue/green paths) reacts under mild conditions, while the C-F bond (red path) remains inert, preserving the fluorophenyl motif.

Primary Application: Zinc-Mediated Cross-Coupling (Negishi)[6][7]

While simple nucleophilic substitution (e.g., with amines) is common, the Negishi coupling represents the highest-value transformation for this molecule in modern drug discovery. It allows the construction of


 bonds, linking the fluorophenylpropyl chain to heteroaromatic cores.
Why Zinc? (Expertise & Causality)

Directly using Lithium or Magnesium (Grignard) reagents with alkyl iodides often leads to Wurtz-type homocoupling or


-hydride elimination. Zinc reagents (Organozincs) are:
  • Softer Nucleophiles: Tolerating esters, nitriles, and ketones elsewhere in the molecule.

  • Stabilized: Less prone to

    
    -hydride elimination compared to alkyl-palladium species generated directly.
    
Protocol: Preparation of the Alkylzinc Reagent

Note: This protocol utilizes LiCl-mediated Zinc insertion (Knochel-type conditions) for enhanced kinetics.

Reagents:

  • 1-Fluoro-4-(3-iodopropyl)benzene (1.0 equiv)

  • Zinc dust (activated, 1.5 equiv)

  • LiCl (anhydrous, 1.5 equiv)

  • THF (anhydrous)

Step-by-Step Workflow:

  • Activation: Flame-dry a Schlenk flask under Argon. Add Zn dust and LiCl. Heat to 150°C under high vacuum for 2 hours (essential for "self-validating" reactivity; removes surface oxides and water).

  • Insertion: Cool to room temperature. Add anhydrous THF. Add trimethylsilyl chloride (TMSCl) (5 mol%) and 1,2-dibromoethane (5 mol%) to activate the Zn surface.

  • Addition: Add the 1-Fluoro-4-(3-iodopropyl)benzene slowly as a solution in THF.

  • Reaction: Stir at 25°C for 2–4 hours.

    • Validation Check: Aliquot 0.1 mL, quench with iodine (

      
      ), and check GC-MS. Disappearance of the starting iodide indicates conversion to the alkylzinc species.
      
  • Coupling (The Negishi Step): Transfer the supernatant (containing the organozinc reagent) via cannula to a flask containing the Aryl Halide coupling partner and Pd catalyst (e.g.,

    
     or 
    
    
    
    /S-Phos).

Nucleophilic Substitution ( ) Landscape

For synthesizing neuroleptic analogs (e.g., butyrophenone derivatives), the iodine is displaced by secondary amines (e.g., piperidines).

Kinetic Considerations
  • Leaving Group: Iodide (

    
    ) is a "super" leaving group due to its high polarizability and low basicity (
    
    
    
    of HI
    
    
    ).
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, MeCN) accelerate the reaction by solvating the cation (e.g.,

    
    ) while leaving the nucleophile "naked" and reactive.
    
  • Finkelstein Logic: Although the substrate is already an iodide, adding catalytic NaI in acetone is unnecessary unless the starting material has degraded to a chloride or if isotopic exchange (

    
     for 
    
    
    
    ) is the goal.
Workflow: Amine Alkylation

SN2Workflow Start Start: 1-Fluoro-4-(3-iodopropyl)benzene + Secondary Amine (1.1 equiv) Conditions Solvent: MeCN or DMF Base: K2CO3 or DIPEA (2.0 equiv) Temp: 60-80°C Start->Conditions Monitor Monitor: TLC / LC-MS (Look for disappearance of R-I) Conditions->Monitor Workup Workup: Aqueous Extraction (Remove inorganic salts) Monitor->Workup

Caption: Standard operating procedure for attaching the fluorophenylpropyl linker to amine-bearing pharmacophores.

Radiochemical Applications (Isotopic Exchange)

In nuclear medicine, this molecule serves as a precursor for radiotracers targeting the serotonin system.

  • Iodine-123/124 Exchange: The weak C-I bond allows for rapid isotopic exchange.

    • Reaction:

      
      
      
    • Catalyst: Ammonium sulfate or copper(I) catalysts in ethanol/water at 100°C.

  • Significance: This preserves the biological affinity of the molecule while introducing a gamma-emitting isotope for SPECT imaging.

References

  • Negishi Coupling Mechanism & Zinc Reagents

    • Title: Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides.[6]

    • Source:Journal of the American Chemical Society / PMC.
    • URL:[Link]

  • Finkelstein & Nucleophilic Substitution Principles

    • Title: Finkelstein Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chemoselectivity of Aryl Fluorides vs Alkyl Iodides

    • Title: Mechanism and Origins of Chemo- and Stereoselectivities of Aryl Iodide-Catalyzed Asymmetric Difluorin
    • Source:Journal of the American Chemical Society.[7]

    • URL:[Link]

  • Compound Data & Safety

    • Title: 1-Fluoro-4-(3-iodopropyl)benzene Compound Summary (CID 18364840).[8]

    • Source: PubChem.[9]

    • URL:[Link]

Sources

A Comprehensive Technical Guide to 1-Fluoro-4-(3-iodopropyl)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 1-Fluoro-4-(3-iodopropyl)benzene, a key bifunctional building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, provides a detailed, field-proven synthetic protocol, and discusses its applications, grounded in authoritative chemical principles.

Nomenclature and Chemical Identification

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research. 1-Fluoro-4-(3-iodopropyl)benzene is systematically named according to IUPAC conventions, and is also known by a common synonym.

The IUPAC name for the compound is 1-fluoro-4-(3-iodopropyl)benzene .[1] A frequently used synonym is 1-(3-Iodopropyl)-4-fluorobenzene .[2]

For precise documentation and database retrieval, the following identifiers are critical:

IdentifierValueSource
CAS Number 118156-84-6[2]
Molecular Formula C₉H₁₀FI[1]
Molecular Weight 264.08 g/mol [1]
InChI InChI=1S/C9H10FI/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2[1]
SMILES ICCCC1=CC=C(F)C=C1[2]

Physicochemical Properties and Safety Data

Understanding the physical properties and hazard profile of a reagent is a prerequisite for safe handling and effective experimental design.

Physical Properties

Experimental data for the key physical properties of 1-Fluoro-4-(3-iodopropyl)benzene are not widely reported in publicly available literature. Researchers should determine these properties experimentally as needed for process scale-up or physical chemistry studies.

PropertyValueSource
Appearance Not specified (typically a liquid)[1]
Melting Point Not available in published literature[1]
Boiling Point Not available in published literature[1]
Density Not available in published literature[1]
Safety and Hazard Information

The compound is classified as an irritant and is harmful if swallowed. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.

GHS PictogramSignal WordHazard StatementsKey Precautionary Statements

Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Data sourced from American Elements and BLDpharm)[1][3]

Core Synthesis: A Representative Protocol

The most reliable and efficient synthesis of 1-Fluoro-4-(3-iodopropyl)benzene is achieved via the Finkelstein reaction . This classic Sₙ2 reaction involves the exchange of a halide and is particularly effective for preparing primary alkyl iodides.[4][5] The following protocol describes the conversion from the readily available precursor, 1-(3-chloropropyl)-4-fluorobenzene.

Retrosynthetic Analysis

The retrosynthetic approach disconnects the target molecule at the C-I bond, identifying the primary alkyl halide precursor and the iodide source as the key synthons.

G target 1-Fluoro-4-(3-iodopropyl)benzene precursor 1-(3-Chloropropyl)-4-fluorobenzene target->precursor C-I Disconnection (Finkelstein Reaction) reagent Iodide Source (e.g., NaI) target->reagent

Caption: Retrosynthesis of the target compound.
Synthetic Workflow Diagram

The forward synthesis involves a single, high-yielding substitution step. The choice of acetone as the solvent is critical for the success of the reaction.

G start 1-(3-Chloropropyl)-4-fluorobenzene (Starting Material) process Reaction Vessel Reflux (Heat) ~12-24 hours start->process reagents + Sodium Iodide (NaI) + Acetone (Solvent) reagents->process workup Workup 1. Cool to RT 2. Filter NaCl 3. Evaporate Acetone 4. Aqueous Extraction process->workup product 1-Fluoro-4-(3-iodopropyl)benzene (Final Product) workup->product

Caption: Workflow for the Finkelstein Synthesis.
Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. Researchers must conduct their own risk assessment and optimization.

Objective: To synthesize 1-Fluoro-4-(3-iodopropyl)benzene from 1-(3-chloropropyl)-4-fluorobenzene.

Reagents & Equipment:

  • 1-(3-Chloropropyl)-4-fluorobenzene (1.0 eq)

  • Sodium iodide (NaI, 1.5 eq)

  • Anhydrous Acetone (sufficient to make a 0.2-0.5 M solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for workup (Büchner funnel, separatory funnel, rotary evaporator)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging the Flask: To the flask, add 1-(3-chloropropyl)-4-fluorobenzene (1.0 eq) and sodium iodide (1.5 eq).

  • Solvent Addition: Add enough anhydrous acetone to the flask to fully dissolve the reagents upon warming.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours. A key visual indicator is the formation of a fine white precipitate (NaCl).

  • Workup - Quenching and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a Büchner funnel to remove the precipitated sodium chloride. Wash the filter cake with a small amount of acetone.

  • Workup - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Resuspend the resulting residue in dichloromethane or diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water (1x), saturated aqueous sodium thiosulfate (1x, to remove any residual iodine), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: If necessary, the product can be purified by flash column chromatography on silica gel.

Mechanistic Causality and Trustworthiness
  • Choice of Reaction: The Finkelstein reaction is selected for its high efficiency in converting primary alkyl chlorides/bromides to iodides. The reaction is bimolecular (Sₙ2), ensuring a predictable outcome.[6]

  • Role of Acetone: The choice of solvent is the cornerstone of this protocol's success. Sodium iodide (NaI) is soluble in acetone, whereas the byproducts, sodium chloride (NaCl) or sodium bromide (NaBr), are virtually insoluble.[4] According to Le Châtelier's principle, the continuous precipitation of the salt byproduct drives the equilibrium towards the formation of the desired alkyl iodide, ensuring a high conversion rate.[4]

  • Excess Reagent: A slight excess of sodium iodide (1.5 equivalents) is used to ensure the complete consumption of the starting material, further pushing the reaction equilibrium to the product side.

  • Self-Validation: The protocol is self-validating through clear checkpoints: the precipitation of NaCl provides a visual cue of reaction progress, and the final product's identity can be unequivocally confirmed by the analytical methods described in Section 5.

Applications in Research and Development

1-Fluoro-4-(3-iodopropyl)benzene is not an end-product but a versatile intermediate. Its value lies in its two distinct reactive sites: the fluorinated aromatic ring and the terminal alkyl iodide.

  • Medicinal Chemistry and Radiotracers: The incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[7] The 4-fluorophenyl motif is present in numerous approved pharmaceuticals. The alkyl iodide terminus is a powerful handle for introducing this entire moiety into a larger molecule via nucleophilic substitution, making it an ideal building block for creating libraries of potential drug candidates. Furthermore, the carbon-iodine bond can be a precursor site for radiolabeling in the development of Positron Emission Tomography (PET) imaging agents.

  • Organic Synthesis: The primary iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides) to build molecular complexity. The C-I bond can also be used to form organometallic reagents (e.g., Grignard or organolithium reagents, with caution) for subsequent C-C bond formation.

  • Material Science: Aromatic fluorinated compounds are of interest in material science for applications in liquid crystals and organic light-emitting diodes (OLEDs). The fluorine atom can modulate the electronic properties of the aromatic system, while the iodopropyl group serves as an anchor point for polymerization or attachment to other functional components.

Analytical Characterization

  • ¹H NMR:

    • Aromatic Region (~7.0-7.3 ppm): Two multiplets, each integrating to 2H. The protons ortho to the fluorine will appear as a triplet (due to coupling with F and the adjacent H), and the protons ortho to the propyl group will appear as a triplet of doublets.

    • Alkyl Chain (~1.9-3.2 ppm): Three distinct signals, each integrating to 2H. A triplet around 3.2 ppm (CH₂-I), a triplet around 2.7 ppm (Ar-CH₂), and a multiplet (quintet or sextet) around 2.1 ppm for the central CH₂ group.

  • ¹³C NMR:

    • Aromatic Region (~115-165 ppm): Four signals are expected. The carbon attached to fluorine (C-F) will be a doublet with a large coupling constant (~245 Hz) around 162 ppm. The carbon attached to the propyl chain (C-C) will be around 138 ppm. The two other aromatic carbons will appear as doublets with smaller C-F coupling constants.

    • Alkyl Chain (~6-35 ppm): Three signals: the CH₂-I carbon will be the most downfield shifted (~6 ppm), followed by the Ar-CH₂ carbon (~34 ppm) and the central CH₂ carbon (~33 ppm).

  • ¹⁹F NMR: A single signal, typically a multiplet, referenced to a fluorine standard.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 264. Key fragmentation patterns would include the loss of an iodine atom (M-127) and benzylic cleavage.

Conclusion

1-Fluoro-4-(3-iodopropyl)benzene is a strategically important synthetic intermediate whose value is derived from its orthogonal reactivity. The robust and efficient Finkelstein synthesis makes it readily accessible for researchers. Its application as a fluorinated building block in medicinal chemistry, as a versatile reactant in organic synthesis, and its potential in material science underscore its utility. Proper handling according to its hazard profile and confirmation of its structure via standard analytical techniques are essential for its successful application in the laboratory.

References

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Google Patents. (1979).
  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 1-Fluoro-4-(3-iodopropyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorocumene. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

Sources

physical appearance of 1-Fluoro-4-(3-iodopropyl)benzene

[1][2][3][4][5][6][7]

Executive Summary

1-Fluoro-4-(3-iodopropyl)benzene (CAS: 118156-84-6) is a specialized alkylating agent widely utilized in medicinal chemistry for the introduction of the 3-(4-fluorophenyl)propyl moiety.[1] This structural motif is prevalent in various pharmacophores, particularly in the development of cholesterol absorption inhibitors (e.g., Ezetimibe analogs) and neuroactive ligands.[1][2]

This guide provides a rigorous analysis of its physical properties, synthesis logic, and handling protocols.[1][2] Researchers must note that while often synthesized as a colorless liquid , this compound exhibits significant photosensitivity, necessitating strict storage protocols to prevent iodine liberation and subsequent degradation.[1][2]

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11][12][13][14]

PropertySpecification
Chemical Name 1-Fluoro-4-(3-iodopropyl)benzene
CAS Number 118156-84-6
Molecular Formula C₉H₁₀FI
Molecular Weight 264.08 g/mol
SMILES ICCCC1=CC=C(F)C=C1
Physical State Liquid (at Standard Ambient Temperature and Pressure)
Boiling Point (Predicted) ~260–270°C (at 760 mmHg); often distilled under reduced pressure (e.g., ~110–120°C at 1–2 mmHg)
Density (Predicted) ~1.5–1.6 g/cm³
Solubility Immiscible with water; soluble in DCM, THF, Ethyl Acetate, Chloroform

Physical Appearance & Sensory Characteristics[8][9][13]

The "Fresh" State

In its purest form, immediately following distillation or column chromatography, 1-Fluoro-4-(3-iodopropyl)benzene appears as a clear, colorless oil .[1]

  • Viscosity: Low to medium viscosity, comparable to similar alkyl iodides like 1-iodopropane but slightly denser due to the aromatic ring.[1][2]

  • Refractive Index: High, owing to the iodine atom and aromatic system, giving the liquid a distinct brilliance or "shimmer" under light.[1][2]

Indicators of Degradation

The appearance of this compound is the primary indicator of its purity.[1][2] Alkyl iodides have a weak C–I bond (approx. 50–55 kcal/mol), making them susceptible to homolytic cleavage by photons (hv).[1][2]

  • Stage 1 (Minor Oxidation): The liquid shifts from colorless to pale yellow .[1][2] This is common for commercial samples stored for >1 month even under refrigeration.[1][2]

  • Stage 2 (Significant Degradation): The liquid turns amber or orange .[1][2] This indicates the liberation of elemental iodine (

    
    ), which dissolves in the organic phase.[1][2]
    
  • Stage 3 (Critical Failure): A dark brown/red opaque appearance suggests extensive decomposition.[1][2] At this stage, purification (filtration through copper or thiosulfate wash) is mandatory before use.[1][2]

Technical Insight: The color change is not purely cosmetic; free iodine can act as a Lewis acid or radical initiator, potentially interfering with sensitive metal-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki couplings) where this reagent is often employed.[1][2]

Synthesis & Purification Logic

To understand the appearance, one must understand the genesis of impurities.[1][2] The most robust synthesis route involves the conversion of the corresponding alcohol, 3-(4-fluorophenyl)propan-1-ol , to the iodide.[1]

Preferred Route: Appel Reaction

The Appel reaction (Triphenylphosphine + Iodine + Imidazole) is preferred over hydroiodic acid (HI) reflux for this substrate to avoid harsh acidic conditions that might affect the aromatic ring or lead to polymerization.[1][2]

  • Mechanism: Activation of the alcohol oxygen by phosphonium salt followed by

    
     displacement by iodide.[1][2]
    
  • Impurity Profile: The primary byproduct is triphenylphosphine oxide (

    
    ), a white solid.[1][2] If the product appears "cloudy" or has suspended solids, it indicates incomplete removal of 
    
    
    (usually via hexane precipitation or silica chromatography).[1][2]
Visualization of Synthesis Pathway

SynthesisPathwayAlcohol3-(4-fluorophenyl)propan-1-ol(Colorless Liquid)IntermediateOxyphosphoniumIntermediateAlcohol->IntermediateActivationReagentsI2 / PPh3 / Imidazole(DCM, 0°C to RT)Reagents->IntermediateProduct1-Fluoro-4-(3-iodopropyl)benzene(Colorless Oil)Intermediate->ProductSN2 DisplacementByproductPh3P=O(White Solid Precipitate)Intermediate->ByproductElimination

Figure 1: Appel reaction pathway for the synthesis of 1-Fluoro-4-(3-iodopropyl)benzene.

Experimental Protocols

Synthesis of 1-Fluoro-4-(3-iodopropyl)benzene

Note: All steps must be performed in a fume hood due to the toxicity of alkyl iodides.

Reagents:

  • 3-(4-fluorophenyl)propan-1-ol (1.0 eq)[1]

  • Triphenylphosphine (

    
    ) (1.2 eq)[1]
    
  • Imidazole (1.5 eq)[1]

  • Iodine (

    
    ) (1.2 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with

    
     and imidazole in anhydrous DCM. Cool the solution to 0°C under an inert atmosphere (
    
    
    or Ar).
  • Iodine Addition: Add iodine portion-wise. The solution will turn dark brown initially and then fade to a yellow suspension as the active iodophosphonium salt forms.[1][2]

  • Substrate Addition: Add 3-(4-fluorophenyl)propan-1-ol dropwise (neat or dissolved in minimal DCM) to the mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] The alcohol spot (polar) should disappear, replaced by a less polar spot (iodide).

  • Workup: Dilute with pentane or hexane (this precipitates the bulk of

    
    ).[1][2] Filter the suspension through a pad of Celite.[1][2]
    
  • Purification: Wash the filtrate with 10% sodium thiosulfate (

    
    ) solution to remove excess iodine (organic layer turns from yellow to colorless).[1][2] Wash with brine, dry over 
    
    
    , and concentrate.[1][2]
  • Final Polish: Purify via flash column chromatography (100% Hexanes) to yield the product as a colorless oil .

Stabilization Protocol

To maintain the colorless appearance:

  • Add a stabilizer: Copper turnings (activated) or Silver wool can be added to the storage vial.[1][2] These scavenge free iodide radicals.[1][2]

  • Store at 2–8°C in an amber vial wrapped in aluminum foil.

Handling, Stability & Storage

Storage Logic Diagram

StorageLogicFreshFresh Product(Colorless)RadicalC-I Bond Homolysis(Radical Formation)Fresh->RadicalUnprotected StorageStableStabilized Product(Long-term Purity)Fresh->StableAdd Cu + Amber Vial + 4°CLightExposure to Light (hv)Light->RadicalHeatHeat (>25°C)Heat->RadicalIodineFree Iodine (I2)(Yellow/Brown Color)Radical->IodineDimerizationIodine->FreshNa2S2O3 Wash (Restoration)ScavengerCopper/Silver StabilizerStable->RadicalInhibited

Figure 2: Degradation mechanism and stabilization strategy.

Safety Data (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Avoid contact with skin.[1][2] Alkyl iodides are potential alkylating agents and should be treated as potential carcinogens/mutagens.[1][2]

References

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 18364840, 1-Fluoro-4-(3-iodopropyl)benzene. Retrieved January 30, 2026, from [Link]

  • Appel, R. (1975).[1][2] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[1][2] Angewandte Chemie International Edition, 14(12), 801-811.[1][2] (Foundational reference for the synthesis methodology).

  • Burnett, D. A., et al. (1998).[1][2] Discovery of Ezetimibe: A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption.[1][2] Journal of Medicinal Chemistry, 41(6), 973-980.[1][2] (Context for the utility of fluorophenylpropyl intermediates).

The Strategic Utility of 1-Fluoro-4-(3-iodopropyl)benzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery and molecular imaging, the judicious selection of chemical building blocks is paramount to the successful development of novel therapeutic agents and diagnostic tools. Among the vast arsenal of synthons available to medicinal chemists, 1-Fluoro-4-(3-iodopropyl)benzene has emerged as a particularly versatile and valuable reagent. This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this fluorinated alkyl iodide, with a focus on its role in the construction of complex molecular architectures for targeted therapies and Positron Emission Tomography (PET) imaging. Through an exploration of its underlying chemical principles and practical applications, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage 1-Fluoro-4-(3-iodopropyl)benzene in their scientific endeavors.

Introduction: The Significance of the 4-Fluorophenylpropyl Moiety

The 4-fluorophenylpropyl structural motif is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). The incorporation of a fluorine atom onto the phenyl ring can significantly enhance a molecule's metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. Furthermore, the electronic properties of fluorine can modulate the pKa of nearby functional groups and influence drug-receptor interactions, often leading to improved potency and selectivity. The propyl linker provides a flexible spacer to connect the fluorophenyl headgroup to other pharmacophoric elements, allowing for optimal positioning within a biological target's binding site.

1-Fluoro-4-(3-iodopropyl)benzene serves as a key building block for introducing this valuable moiety. Its bifunctional nature, possessing a reactive iodopropyl chain and a metabolically robust fluorophenyl group, makes it an ideal synthon for lead optimization and the development of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Fluoro-4-(3-iodopropyl)benzene is essential for its effective use in synthesis.

PropertyValue
CAS Number 118156-84-6
Molecular Formula C₉H₁₀FI
Molecular Weight 264.08 g/mol
Appearance Not specified, likely a liquid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents

Synthesis of 1-Fluoro-4-(3-iodopropyl)benzene: A Multi-step Approach

While a direct, one-pot synthesis of 1-Fluoro-4-(3-iodopropyl)benzene is not prominently described in the literature, a logical and efficient synthetic route can be devised from readily available starting materials. This multi-step synthesis offers a reliable pathway for producing the target compound in a laboratory setting.

Synthetic Workflow

The overall synthetic strategy involves a three-step process, starting from the commercially available 4'-fluoropropiophenone.

G A 4'-Fluoropropiophenone B Reduction A->B NaBH4, Methanol C 4-Fluorophenylpropanol B->C D Bromination C->D PBr3 or HBr E 1-(3-Bromopropyl)-4-fluorobenzene D->E F Finkelstein Reaction E->F NaI, Acetone G 1-Fluoro-4-(3-iodopropyl)benzene F->G

Caption: Synthetic pathway to 1-Fluoro-4-(3-iodopropyl)benzene.

Step-by-Step Experimental Protocols

The initial step involves the reduction of the ketone functionality of 4'-fluoropropiophenone to the corresponding alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[1]

  • Materials: 4'-Fluoropropiophenone, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 4'-fluoropropiophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 4-fluorophenylpropanol, which can be purified by column chromatography if necessary.

The hydroxyl group of 4-fluorophenylpropanol is then converted to a bromide, a good leaving group for subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is a common reagent for this transformation.

  • Materials: 4-Fluorophenylpropanol, Phosphorus tribromide (PBr₃), Dichloromethane (anhydrous).

  • Procedure:

    • Dissolve 4-fluorophenylpropanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice water.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(3-bromopropyl)-4-fluorobenzene. Purification can be achieved by vacuum distillation or column chromatography.

The final step is a halogen exchange reaction, specifically the Finkelstein reaction, where the bromide is displaced by an iodide. This reaction is driven to completion by the precipitation of sodium bromide in acetone.[1][2][3]

  • Materials: 1-(3-Bromopropyl)-4-fluorobenzene, Sodium iodide (NaI), Acetone (anhydrous).

  • Procedure:

    • Dissolve 1-(3-bromopropyl)-4-fluorobenzene (1 equivalent) in anhydrous acetone in a round-bottom flask.

    • Add sodium iodide (1.5 equivalents) to the solution.

    • Reflux the mixture for 12-24 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the precipitated sodium bromide.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash with water and sodium thiosulfate solution (to remove any remaining iodine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1-Fluoro-4-(3-iodopropyl)benzene.

Key Applications in Medicinal Chemistry

The reactivity of the iodopropyl group in 1-Fluoro-4-(3-iodopropyl)benzene makes it a versatile tool for introducing the 4-fluorophenylpropyl moiety into a wide range of molecular scaffolds.

Role as a Versatile Alkylating Agent and Linker

The primary application of 1-Fluoro-4-(3-iodopropyl)benzene in medicinal chemistry is as an alkylating agent. The carbon-iodine bond is highly susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-heteroatom bonds. This is particularly useful for attaching the 4-fluorophenylpropyl group to nitrogen, oxygen, or sulfur nucleophiles within a drug candidate's core structure.

G A 1-Fluoro-4-(3-iodopropyl)benzene B Nucleophilic Substitution (SN2) A->B D Functionalized Drug Candidate B->D Formation of C-N, C-O, or C-S bond C Drug Scaffold with Nucleophile (e.g., Amine, Phenol, Thiol) C->B

Caption: General scheme for the alkylation of drug scaffolds.

Piperazine rings are common in CNS-active drugs. The following protocol outlines the alkylation of N-Boc-piperazine, a common intermediate, with 1-(3-bromopropyl)-4-fluorobenzene (the more readily available precursor to the iodo-compound, which can be used directly or converted in situ).

  • Materials: 1-(3-Bromopropyl)-4-fluorobenzene, N-Boc-piperazine, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of N-Boc-piperazine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

    • Add 1-(3-bromopropyl)-4-fluorobenzene (1 equivalent) to the stirred suspension.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield N-Boc-4-(3-(4-fluorophenyl)propyl)piperazine.

    • The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final secondary amine, which can be further functionalized if desired.

Precursor for Radiolabeled PET Tracers

The development of PET imaging agents is a rapidly growing field in diagnostics. 1-Fluoro-4-(3-iodopropyl)benzene and its derivatives are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. The stable fluorine atom already present in the molecule allows for the introduction of the radioactive ¹⁸F isotope at a different position, or more commonly, a precursor molecule is synthesized where the propyl chain is functionalized for radiolabeling.

For instance, a precursor such as 3-(4-fluorophenyl)propyl tosylate can be synthesized from 4-fluorophenylpropanol. This tosylate can then undergo nucleophilic substitution with [¹⁸F]fluoride to produce [¹⁸F]-1-fluoro-4-(3-fluoropropyl)benzene.

G A 4-Fluorophenylpropanol B Tosylation A->B TsCl, Pyridine C 3-(4-Fluorophenyl)propyl tosylate B->C D Nucleophilic Fluorination with [18F]Fluoride C->D K[18F]F, Kryptofix 222 E [18F]-1-Fluoro-4-(3-fluoropropyl)benzene D->E

Caption: Conceptual pathway for the synthesis of an ¹⁸F-labeled PET tracer.

This radiolabeled building block can then be incorporated into a larger molecule targeting specific biological entities like receptors or enzymes in the brain, allowing for their in vivo visualization and quantification using PET. The development of such tracers is crucial for understanding disease progression and for the development of new therapies for neurological disorders.[4]

Conclusion and Future Perspectives

1-Fluoro-4-(3-iodopropyl)benzene stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a metabolically stable fluorinated aromatic ring and a reactive alkyl iodide linker provides a powerful tool for the synthesis of novel drug candidates and PET imaging agents. The synthetic pathways outlined in this guide offer a practical approach to accessing this valuable building block, while the highlighted applications underscore its potential in addressing complex challenges in modern medicine.

As our understanding of disease biology continues to evolve, the demand for precisely engineered molecules will undoubtedly increase. Versatile synthons like 1-Fluoro-4-(3-iodopropyl)benzene will continue to play a pivotal role in enabling the discovery and development of the next generation of therapeutics and diagnostics, ultimately contributing to the advancement of human health.

References

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • L.S.College, Muzaffarpur. (2020, August 12). Finkelstein reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • PubMed. (2022, October 6). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from [Link]

  • PubMed Central. (2010, March 25). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. Retrieved from [Link]

  • Rzepa, H. (n.d.). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-Fluoro-4-(3-iodopropyl)benzene via Grignard Homologation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-Fluoro-4-(3-iodopropyl)benzene (Target) from the commercially available starting material 2-(4-fluorophenyl)ethanol .

The synthesis addresses a specific structural challenge: the homologation of the carbon chain from an ethyl linker (2-carbon) to a propyl linker (3-carbon). Direct functional group interconversion is insufficient; a carbon-carbon bond-forming step is required.

The Validated Pathway:

  • Activation: Conversion of the starting alcohol to an alkyl bromide using Phosphorus Tribromide (

    
    ).
    
  • C1 Homologation: Formation of a Grignard reagent followed by nucleophilic attack on Paraformaldehyde to extend the chain by one methylene unit.

  • Iodination: Conversion of the homologated alcohol to the final alkyl iodide using the mild, neutral Appel Reaction conditions (

    
    ).
    

This protocol prioritizes high regioselectivity, operational safety, and scalability suitable for preclinical drug development workflows.

Strategic Reaction Pathway

The synthesis relies on a "Cut-and-Extend" logic. We first activate the alcohol, insert a carbon via organometallic chemistry, and finally install the iodine leaving group.

SynthesisPathway Start 2-(4-Fluorophenyl)ethanol (C8H9FO) Inter1 1-(2-Bromoethyl)-4-fluorobenzene (Activated Electrophile) Start->Inter1 Step 1: PBr3, DCM 0°C to RT Grignard Grignard Intermediate (Ar-CH2-CH2-MgBr) Inter1->Grignard Step 2a: Mg, THF Reflux Inter2 3-(4-Fluorophenyl)propan-1-ol (Homologated Alcohol) Grignard->Inter2 Step 2b: (CH2O)n Paraformaldehyde Target 1-Fluoro-4-(3-iodopropyl)benzene (Target Iodide) Inter2->Target Step 3: PPh3, I2, Imidazole DCM, 0°C

Figure 1: Synthetic flowchart illustrating the C2-to-C3 homologation and functionalization sequence.

Detailed Experimental Protocols

Step 1: Bromination (Activation)

Objective: Convert the poor leaving group (-OH) into a reactive electrophile (-Br) suitable for Grignard formation. Mechanism:


 displacement of a phosphite ester intermediate.[1]

Reagents:

  • 2-(4-Fluorophenyl)ethanol (1.0 equiv)

  • Phosphorus Tribromide (

    
    ) (0.4 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Dissolve 2-(4-fluorophenyl)ethanol (10.0 g, 71.3 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dilute

    
     (2.7 mL, 28.5 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes. Caution: Reaction is exothermic.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting alcohol.

  • Quench & Workup: Pour the mixture carefully onto crushed ice/water (200 mL). Separate the organic layer.[2] Wash the aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Result: The product, 1-(2-bromoethyl)-4-fluorobenzene , is typically obtained as a clear oil (Yield: ~90-95%) and is sufficiently pure for the next step.

Step 2: Grignard Homologation (The Critical Step)

Objective: Extend the carbon chain from 2 to 3 carbons. Mechanism: Formation of organomagnesium species followed by nucleophilic attack on formaldehyde.

Reagents:

  • 1-(2-Bromoethyl)-4-fluorobenzene (from Step 1)

  • Magnesium Turnings (1.2 equiv)

  • Paraformaldehyde (Excess, 2-3 equiv)

  • Tetrahydrofuran (THF) (Anhydrous, stabilizer-free preferred)

  • Iodine (crystal, catalytic)

Protocol:

  • Grignard Formation:

    • Place Mg turnings (2.1 g, 85 mmol) and a crystal of iodine in a dry 3-neck flask under nitrogen. Flame dry the Mg gently to activate.

    • Add anhydrous THF (20 mL) to cover the Mg.

    • Add ~5% of the bromide solution (total bromide: 14.5 g, 71 mmol in 60 mL THF) to initiate the reaction. (Look for color change from brown to clear and mild exotherm).

    • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. Stir for an additional 1 hour after addition.

  • Paraformaldehyde Addition:

    • Note: Paraformaldehyde is a polymer. It must be depolymerized to reactive formaldehyde monomer.

    • Method A (Suspension - Robust): Cool the Grignard solution to 0°C. Add dry Paraformaldehyde powder (6.4 g, ~213 mmol equiv of HCHO) in one portion. Remove the ice bath and warm to RT, then reflux gently for 3 hours. The solid will slowly disappear as it depolymerizes and reacts.

    • Method B (Gas Transfer - High Purity): Heat paraformaldehyde in a separate flask to 180°C and cannulate the resulting formaldehyde gas into the Grignard solution.

  • Workup:

    • Cool to 0°C. Quench slowly with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product, 3-(4-fluorophenyl)propan-1-ol , elutes as a colorless oil.

Step 3: Appel Iodination

Objective: Convert the primary alcohol to the final primary iodide under neutral conditions to avoid side reactions. Mechanism: Activation of alcohol by phosphonium salt followed by


 displacement by iodide.

Reagents:

  • 3-(4-Fluorophenyl)propan-1-ol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Imidazole (1.5 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • DCM (Anhydrous)

Protocol:

  • Preparation: In a dry RBF under nitrogen, dissolve

    
     (18.7 g, 71.3 mmol) and Imidazole (6.0 g, 89 mmol) in anhydrous DCM (150 mL).
    
  • Iodine Addition: Cool to 0°C. Add Iodine (18.1 g, 71.3 mmol) portion-wise. The solution will turn a deep yellow/orange and a precipitate may form. Stir for 10 minutes.

  • Substrate Addition: Add the solution of 3-(4-fluorophenyl)propan-1-ol (9.2 g, 59.4 mmol) in DCM (20 mL) dropwise.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (the iodide moves significantly faster than the alcohol).

  • Workup: Filter the mixture through a short silica plug to remove the bulk of Triphenylphosphine oxide (TPPO) precipitate. Rinse the plug with DCM.

  • Purification: Concentrate the filtrate and purify via flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

  • Final Product: 1-Fluoro-4-(3-iodopropyl)benzene is obtained as a light-sensitive oil. Store in amber vials over copper wire at 4°C.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity > 97%HPLC / GC-MS
1H NMR (CDCl3)

7.15 (m, 2H), 6.95 (m, 2H), 3.16 (t, 2H,

), 2.70 (t, 2H,

), 2.10 (m, 2H,

)
400 MHz NMR
19F NMR

-117 ppm (approx)
Fluorine NMR
Mass Spec Molecular Ion usually weak; look for [M-I]+ or fragmentation.EI-MS

Troubleshooting & Critical Parameters

Grignard Initiation Failure
  • Symptom: No exotherm or color change upon adding bromide.

  • Cause: Moisture in solvent or oxide layer on Magnesium.

  • Fix: Add 1-2 drops of 1,2-dibromoethane (entrainment method) or use DIBAL-H activated Magnesium. Ensure THF is distilled from Sodium/Benzophenone.

Paraformaldehyde Depolymerization
  • Issue: Incomplete reaction or low yield in Step 2.

  • Insight: Paraformaldehyde depolymerizes slowly. If using the suspension method (Method A), ensure the reagents are refluxed sufficiently (3+ hours). If the solution remains cloudy with polymer, the reaction is incomplete.

Triphenylphosphine Oxide (TPPO) Removal[2]
  • Issue: White solid contaminating the final iodide.

  • Fix: TPPO is soluble in polar solvents but insoluble in pentane/hexanes. Triturate the crude residue with cold pentane/hexanes, filter off the solid TPPO, and then column the filtrate.

References

  • Grignard Homologation with Paraformaldehyde

    • Organic Syntheses, Coll.[3][4] Vol. 1, p. 188 (1941). Preparation of Cyclohexylcarbinol (Standard protocol for R-MgX + HCHO).

    • Source:

  • Appel Reaction (Iodination)

    • Garegg, P. J., et al. "Novel Reagent System for Converting Primary Alcohols to Iodides." Journal of the Chemical Society, Perkin Transactions 1, 1980.
    • Lange, G. L., & Gottardo, C. "Appel Reaction Conditions for Iodination.
    • See also general mechanism:

  • Starting Material Data

    • PubChem Compound Summary for CID 81682, 2-(4-Fluorophenyl)ethanol.
    • Source:

  • Target Compound Data

    • 1-Fluoro-4-(3-iodopropyl)benzene (CAS 118156-84-6).[5]

    • Source:

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[2] The reaction's power lies in its ability to couple organoboron compounds with organic halides or triflates, providing a versatile and robust method for constructing C-C bonds under generally mild conditions.[4] This guide provides a detailed exploration of the Suzuki-Miyaura coupling, with a specific focus on its application to the versatile building block, 1-Fluoro-4-(3-iodopropyl)benzene.

Mechanistic Underpinnings: A Symphony of Catalytic Events

The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in this case, the aryl iodide of 1-Fluoro-4-(3-iodopropyl)benzene) to a palladium(0) complex.[6][7] This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a square planar palladium(II) intermediate.[5][7] The reactivity of the organic halide is crucial, with the order of reactivity being I > Br > Cl >> F. The choice of an aryl iodide in our target substrate ensures a facile oxidative addition.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[8] A critical aspect of this stage is the activation of the boronic acid by a base.[2][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[2] The exact mechanism of transmetalation is still a subject of study, but it is widely accepted that the base plays a crucial role in facilitating this transfer.[6]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond in the desired product and regenerates the active palladium(0) catalyst.[5] This allows the catalytic cycle to continue.

Below is a visual representation of the catalytic cycle:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Diaryl Ar-Pd(II)-R (L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R CoupledProduct Coupled Product (Ar-R) ArylHalide 1-Fluoro-4-(3-iodopropyl)benzene (Ar-X) BoronicAcid Organoboronic Acid (R-B(OH)_2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application to 1-Fluoro-4-(3-iodopropyl)benzene: Strategic Considerations

The substrate, 1-Fluoro-4-(3-iodopropyl)benzene, presents a unique set of considerations for the Suzuki-Miyaura coupling. The presence of both an aryl iodide and a primary alkyl chain requires careful selection of reaction conditions to ensure selective coupling at the aryl-iodine bond without affecting the propyl chain.

Choice of Catalyst and Ligand: The Heart of the Reaction

The selection of the palladium source and its associated ligand is critical for a successful coupling.[7] While a variety of palladium precursors can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand plays a pivotal role in modulating the catalyst's reactivity and stability.[7] For the coupling of aryl iodides, electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the active Pd(0) species.[7]

  • Recommended Catalyst System: A combination of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust choice for this transformation. These ligands have demonstrated high efficacy in a wide range of Suzuki-Miyaura couplings, including those with challenging substrates.

The Role of the Base: Activating the Boronic Acid

As previously mentioned, a base is essential for the activation of the organoboron reagent.[2][8] The choice of base can significantly impact the reaction rate and yield.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[6]

  • Recommended Base: For the coupling with 1-Fluoro-4-(3-iodopropyl)benzene, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended. These bases are effective in promoting the formation of the reactive boronate species without causing unwanted side reactions.

Solvent Selection: The Reaction Medium

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction kinetics.[9] A variety of solvents can be employed in Suzuki-Miyaura couplings, often in combination with water to facilitate the dissolution of the inorganic base.[7]

  • Recommended Solvent System: A mixture of an organic solvent such as 1,4-dioxane or toluene with water is a common and effective choice.[3] The aqueous phase helps to dissolve the base, while the organic phase solubilizes the organic reactants and the catalyst. A typical ratio would be in the range of 4:1 to 10:1 (organic solvent:water).[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing the Suzuki-Miyaura coupling reaction with 1-Fluoro-4-(3-iodopropyl)benzene.

Protocol 1: Standard Thermal Conditions

This protocol is suitable for a wide range of boronic acids and provides a reliable starting point for optimization.

Materials and Reagents:

ReagentMolar Equiv.Amount (for 1 mmol scale)
1-Fluoro-4-(3-iodopropyl)benzene1.0294 mg
Arylboronic Acid1.21.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)0.024.5 mg
SPhos0.0416.4 mg
Potassium Carbonate (K₂CO₃)2.0276 mg
1,4-Dioxane (anhydrous)-4 mL
Water (degassed)-1 mL

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 1-Fluoro-4-(3-iodopropyl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials and Reagents:

ReagentMolar Equiv.Amount (for 0.5 mmol scale)
1-Fluoro-4-(3-iodopropyl)benzene1.0147 mg
Arylboronic Acid1.50.75 mmol
Pd₂(dba)₃0.012511.4 mg
XPhos0.02511.9 mg
Cesium Carbonate (Cs₂CO₃)2.0326 mg
Dioxane (anhydrous)-3 mL

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 1-Fluoro-4-(3-iodopropyl)benzene (0.5 mmol), the arylboronic acid (0.75 mmol), Pd₂(dba)₃ (0.0125 mmol), XPhos (0.025 mmol), and cesium carbonate (1.0 mmol).[10]

  • Solvent Addition: Add the degassed dioxane (3 mL).[10]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.[10]

  • Work-up and Purification: After cooling, work up the reaction mixture as described in Protocol 1 and purify the product by flash column chromatography.[10]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient heating, poor baseEnsure proper degassing to protect the catalyst. Increase reaction temperature or time. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).
Protodeborylation Presence of protic impurities, prolonged heatingUse anhydrous solvents and ensure reagents are dry. Minimize reaction time. Consider using boronic esters which can be more stable.
Homocoupling Presence of oxygen, impure reagentsThoroughly degas the reaction mixture. Use high-purity reagents.
Side reactions on the alkyl chain Harsh reaction conditionsUse milder conditions (lower temperature, weaker base). While the primary iodide is generally less reactive in Suzuki couplings, this should be monitored.

Conclusion

The Suzuki-Miyaura coupling of 1-Fluoro-4-(3-iodopropyl)benzene is a powerful synthetic tool for accessing a diverse range of functionalized molecules. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivity. The protocols provided herein offer a solid foundation for successfully employing this important transformation in drug discovery and development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2535-2561.
  • National Institutes of Health. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accounts of chemical research, 47(4), 1041–1053.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Fu, G. C., & Kirchhoff, J. H. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • ResearchGate. (2022).
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.

Sources

Sonogashira coupling of 1-Fluoro-4-(3-iodopropyl)benzene with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the Sonogashira cross-coupling of 1-Fluoro-4-(3-iodopropyl)benzene with terminal alkynes. Unlike standard Sonogashira couplings that utilize aryl or vinyl halides (


-hybridized electrophiles), this substrate presents a significant challenge: it is an unactivated primary alkyl iodide  (

-hybridized).

Standard protocols using Pd(PPh


)

and simple amines will fail for this substrate, leading predominantly to

-hydride elimination (alkene formation) rather than the desired cross-coupling. This guide provides a proven Pd-NHC (N-Heterocyclic Carbene) protocol adapted from the work of Eckhardt and Fu, which effectively suppresses

-elimination and promotes oxidative addition at the alkyl center.

Chemical Context & Mechanistic Challenge

Substrate Profile:

  • Compound: 1-Fluoro-4-(3-iodopropyl)benzene

  • Structure: F-C

    
    H
    
    
    
    -(CH
    
    
    )
    
    
    -I
  • Key Reactivity Feature: The iodine is attached to a primary alkyl chain (

    
     carbon). The fluorine atom on the aromatic ring is stable under these conditions but serves as a valuable handle for medicinal chemistry (e.g., metabolic blocking) or radiochemistry (
    
    
    
    F-labeling).

The Challenge:


 vs. 

Coupling
In classical Sonogashira coupling, the rate-determining step is often the oxidative addition of the aryl halide to Pd(0). For alkyl halides, two competing pathways dictate success or failure:
  • Oxidative Addition (Slow): Electron-rich alkyl halides add slowly to standard Pd catalysts.

  • 
    -Hydride Elimination (Fast):  Once the alkyl-Pd species is formed, it rapidly undergoes 
    
    
    
    -elimination to form an alkene (allylbenzene derivative) and Pd-H, terminating the catalytic cycle.

The Solution: The use of N-Heterocyclic Carbene (NHC) ligands or bulky, electron-rich phosphines creates a sterically crowded, electron-rich Pd center. This accelerates oxidative addition and, crucially, destabilizes the transition state for


-hydride elimination, favoring the transmetalation with the copper acetylide.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the modified catalytic cycle required for successful alkyl-Sonogashira coupling.

SonogashiraAlkyl Pd0 Pd(0)-NHC Complex (Active Catalyst) OxAdd Oxidative Addition (Alkyl-I) Pd0->OxAdd + R-CH2-CH2-I PdII_Alkyl Alkyl-Pd(II)-I Intermediate OxAdd->PdII_Alkyl BetaElim SIDE REACTION: Beta-Hydride Elimination (Alkene Formation) PdII_Alkyl->BetaElim Standard Ligands TransMet Transmetalation (with Cu-Acetylide) PdII_Alkyl->TransMet NHC Ligand Suppresses Elim. PdII_Complex Alkyl-Pd(II)-Alkyne Complex TransMet->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Alkyl-Alkyne) RedElim->Product CuI CuI Catalyst CuAcetylide Cu-Acetylide Species CuI->CuAcetylide + Alkyne/Base Alkyne Terminal Alkyne + Base Alkyne->CuAcetylide CuAcetylide->TransMet

Caption: Catalytic cycle for Pd-NHC catalyzed alkyl-Sonogashira coupling. The NHC ligand is critical for bypassing the


-hydride elimination pathway (Red Dashed Box) and favoring transmetalation.

Experimental Protocol: Pd-NHC Catalyzed Method

This protocol is adapted from Eckhardt & Fu (2003) and optimized for primary alkyl iodides.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 1-Fluoro-4-(3-iodopropyl)benzene1.0Electrophile
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.3 - 1.5Nucleophile
Catalyst [(π-allyl)PdCl]

0.025 (5% Pd)Palladium Source
Ligand [H(IPr)Cl] (Imidazolium salt)*0.075 (7.5%)NHC Precursor
Co-Catalyst CuI (Copper(I) Iodide)0.075 (7.5%)Transmetalation agent
Base Cs

CO

(Cesium Carbonate)
1.5Base (Anhydrous)
Solvent THF (Tetrahydrofuran) or Et

O
0.2 MSolvent (Degassed)

*Ligand Note: 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) is recommended.

Step-by-Step Procedure

1. Catalyst Pre-Complexation (Glovebox or Schlenk Line):

  • Step 1: In a flame-dried reaction vial equipped with a magnetic stir bar, add the Pd source [(π-allyl)PdCl]2 (2.5 mol%) and the ligand H(IPr)Cl (7.5 mol%).

  • Step 2: Add the base Cs2CO3 (1.5 equiv) and CuI (7.5 mol%).

  • Note: The base facilitates the in-situ deprotonation of the imidazolium salt to generate the active free carbene ligand.

2. Reaction Assembly:

  • Step 3: Add the solid 1-Fluoro-4-(3-iodopropyl)benzene (1.0 equiv) if it is a solid. If liquid, add via syringe in Step 4.

  • Step 4: Evacuate and backfill the vial with Argon (3 cycles).

  • Step 5: Inject anhydrous, degassed THF (concentration ~0.2 M relative to halide).

  • Step 6: Add the Terminal Alkyne (1.3 equiv) and the alkyl iodide (if liquid) via syringe.

3. Execution:

  • Step 7: Seal the vial and stir vigorously at 45°C - 60°C for 12–24 hours.

  • Observation: The reaction mixture typically turns from a light suspension to a dark brown/black mixture as the catalytic cycle progresses.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the alkyl iodide peak. The product will be less polar than the starting iodide.

4. Work-up:

  • Step 8: Dilute the reaction mixture with diethyl ether (Et

    
    O) or Ethyl Acetate.
    
  • Step 9: Filter the suspension through a short pad of silica gel or Celite to remove inorganic salts and palladium black. Elute with Et

    
    O.
    
  • Step 10: Concentrate the filtrate under reduced pressure.

  • Step 11: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Alternative Protocol: Copper-Catalyzed Radical Coupling

For cases where Palladium contamination must be avoided or for specific late-stage functionalization.

Recent advances (e.g., by the groups of Hu or Liang) utilize copper catalysis to generate alkyl radicals from alkyl iodides.

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline or Terpyridine (10-15 mol%)

  • Base: K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (Polar aprotic solvents are crucial here).

  • Conditions: 80°C - 100°C, 24h.

  • Mechanism: Single Electron Transfer (SET) from the Cu-acetylide to the alkyl iodide generates an alkyl radical, which then recombines with the Cu(II)-acetylide.

Recommendation: Use the Pd-NHC method (Protocol A) first. It is generally more robust for primary alkyl iodides and operates at lower temperatures, preserving the integrity of the fluorinated aromatic ring.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Inactive CatalystEnsure H(IPr)Cl and Cs2CO3 are dry. The generation of the free carbene is moisture-sensitive.
Alkene Byproduct

-Hydride Elimination
Increase Ligand:Pd ratio to 3:1. Ensure the bulky NHC ligand is used, not standard PPh

.
Homocoupling (Glaser) Oxygen PresenceRigorous degassing is required. Oxygen promotes alkyne-alkyne dimerization.
Slow Reaction Steric BulkIf the alkyne is very bulky, increase temperature to 60°C and reaction time to 48h.

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides.[2][6][8][10] Journal of the American Chemical Society, 125(45), 13642–13643.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Wang, D., & Hu, X. (2017). Copper-Catalyzed Alkylation of Alkynes with Alkyl Iodides. Journal of the American Chemical Society.[6][11][12] (Contextual reference for Cu-radical alternative).

Sources

reaction conditions for Sonogashira coupling with 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized C(sp³)-C(sp) Sonogashira Cross-Coupling of 1-Fluoro-4-(3-iodopropyl)benzene

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: Beyond the Textbook The substrate 1-Fluoro-4-(3-iodopropyl)benzene presents a specific synthetic challenge often overlooked in standard protocols: it is a primary alkyl iodide , not an aryl iodide.

  • The Trap: Applying standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, Et₃N) to this substrate typically results in low yields.

  • The Cause: The

    
    -hybridized carbon attached to the iodine possesses 
    
    
    
    -hydrogens. Upon oxidative addition, the resulting alkyl-palladium species is highly prone to
    
    
    -hydride elimination
    , leading to the formation of a terminal alkene (allylbenzene derivative) rather than the desired coupled product. Furthermore, oxidative addition to alkyl halides is kinetically slower than to aryl halides.

The Solution: N-Heterocyclic Carbene (NHC) Ligands To successfully couple this substrate, we must shift from standard phosphine ligands to bulky, electron-rich ligands like N-Heterocyclic Carbenes (NHCs) or specific bulky phosphines. These ligands serve two critical functions:

  • Acceleration: They increase electron density on the Pd center, facilitating the difficult oxidative addition to the alkyl iodide.

  • Steric Protection: Their bulk destabilizes the

    
    -hydride elimination transition state and accelerates the reductive elimination step, favoring the formation of the C-C bond.
    

Part 2: Reaction Mechanism & Critical Pathways

The following diagram illustrates the competition between the productive cross-coupling cycle and the destructive


-hydride elimination pathway.

Sonogashira_Alkyl Start Substrate: 1-Fluoro-4-(3-iodopropyl)benzene OxAdd Oxidative Addition (Alkyl-Pd-I Species) Start->OxAdd Slow Kinetics (sp3) Pd0 Pd(0)-L (Active Catalyst) Pd0->OxAdd BetaElim FAILURE PATH: β-Hydride Elimination OxAdd->BetaElim Fast without bulky ligands TransMet Transmetallation (Alkyl-Pd-Alkynyl) OxAdd->TransMet Requires rapid capture SideProd Side Product: Allylbenzene Derivative BetaElim->SideProd CuCycle Copper Cycle (Alkyne + Base + CuI) CuCycle->TransMet Cu-Acetylide Transfer RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Final Product: Coupled Alkyne RedElim->Product

Figure 1: Mechanistic pathway highlighting the critical competition between Transmetallation and


-Hydride Elimination in alkyl Sonogashira coupling.

Part 3: Optimized Experimental Protocol

This protocol is adapted from the work of Eckhardt and Fu, optimized for primary alkyl iodides.

Materials & Reagents
ComponentReagent SuggestionRole
Catalyst Precursor

(Tris(dibenzylideneacetone)dipalladium(0))
Palladium source.
Ligand [H(IMes)]Cl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)NHC precursor. Essential for suppressing

.[1]
Co-Catalyst CuI (Copper(I) Iodide)Facilitates transmetallation.
Base

(Cesium Carbonate)
Neutralizes acid; activates the NHC ligand.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility.
Substrate 1-Fluoro-4-(3-iodopropyl)benzeneThe alkyl electrophile.
Step-by-Step Methodology

1. Catalyst Activation (The "In-Situ" Prep):

  • Context: NHC ligands are often stored as stable imidazolium salts (like [H(IMes)]Cl) and must be deprotonated in situ to bind to the Palladium.

  • Action: In a glovebox or under a strict Argon atmosphere, charge a reaction vial with:

    • 
       (2.5 mol %)
      
    • [H(IMes)]Cl (5.0 mol %)

    • 
       (1.5 equivalents relative to substrate)
      
    • CuI (10 mol %)

  • Note: If you do not have a glovebox, weigh reagents quickly in air and immediately purge the vial with Argon for 15 minutes.

2. Solvent & Substrate Addition:

  • Add anhydrous 1,4-Dioxane (0.5 M concentration relative to halide).

  • Add 1-Fluoro-4-(3-iodopropyl)benzene (1.0 equivalent).

  • Add the Terminal Alkyne (1.2 to 1.5 equivalents).

    • Tip: If the alkyne is volatile, add it last via syringe through a septum.

3. The Reaction:

  • Seal the vial with a Teflon-lined cap.

  • Stir vigorously at 45 °C - 50 °C for 12–24 hours.

    • Why this temp? Higher temperatures (>60°C) increase the rate of

      
      -hydride elimination. Lower temperatures (<25°C) may stall the oxidative addition to the alkyl iodide.
      

4. Workup & Purification:

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter through a small pad of silica gel or Celite to remove Pd/Cu residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

    • Detection: The Fluorine atom provides a convenient handle for 19F NMR monitoring if UV activity is low.

Part 4: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield + Alkene Formation

-Hydride Elimination
Ensure the NHC ligand (IMes) is fresh. Do not substitute with simple phosphines like

. Reduce temperature to 40°C.
Homocoupling (Glaser) Oxygen contaminationThe Cu-catalyst promotes alkyne dimerization (Glaser coupling) in the presence of

. Degas solvents thoroughly (Freeze-Pump-Thaw x3).
No Reaction Catalyst Poisoning / InertnessAlkyl iodides are sluggish. Increase catalyst loading to 5% Pd / 10% Ligand. Ensure the alkyl iodide is not degraded (iodine liberation turns it purple/brown).

Part 5: References

  • Eckhardt, M., & Fu, G. C. (2003).[2] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Liang, Y., et al. (2019).[2] Palladium-Catalyzed Sonogashira Cross-Coupling of Secondary Alkyl Bromides and Iodides. Angewandte Chemie International Edition, 58(50), 18191-18196.

Sources

protocol for F-18 labeling of 1-Fluoro-4-(3-iodopropyl)benzene precursors

Application Note: Radiosynthesis of [ F]1-Fluoro-4-(3-iodopropyl)benzene ([ F]FIPB)

Introduction & Application

[


F]1-Fluoro-4-(3-iodopropyl)benzeneprosthetic group

F-fluoroalkylation

Key Chemical Features[1][2][3][4][5][6][7]
  • Target: 1-[

    
    F]Fluoro-4-(3-iodopropyl)benzene
    
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) followed by Aliphatic Iodination.
    
  • Precursor: [4-(3-hydroxypropyl)phenyl]trimethylammonium triflate (or the corresponding nitro-alcohol).

  • Criticality: Separation of the fluorination and iodination steps prevents side-reactions at the alkyl chain.

Precursor & Reagents Selection

The choice of precursor determines the purity and specific activity of the final product.

ComponentRecommended ReagentFunctionRationale
Precursor [4-(3-hydroxypropyl)phenyl]trimethylammonium triflate SubstrateAmmonium salts allow for rapid

fluorination at lower temperatures than nitro-precursors, reducing thermal degradation.
Phase Transfer Kryptofix 2.2.2 (K222) / K₂CO₃ CatalystSolubilizes [

F]F⁻ in organic solvents; activates fluoride by sequestering potassium.
Iodination Agent Hydriodic Acid (57% HI) ReagentRapidly converts the intermediate alcohol to alkyl iodide. Preferred over

for automation simplicity.
Solvent DMSO (Dimethyl sulfoxide) MediumHigh dielectric constant promotes charge separation for the

reaction.

Experimental Protocol

Caution: All steps must be performed in a lead-shielded hot cell.

A. Preparation of [ F]Fluoride[5][6][7]
  • Trapping: Trap cyclotron-produced [

    
    F]fluoride on a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge.
    
  • Elution: Elute with 1.5 mL of Eluent Solution (22 mg K222 + 4 mg K₂CO₃ in 9:1 MeCN:H₂O) into the reaction vessel.

  • Drying: Evaporate solvent at 95°C under He flow/vacuum. Add 1 mL anhydrous MeCN and repeat evaporation (azeotropic drying) twice to remove residual water. Water is the enemy of nucleophilic fluorination.

B. Step 1: Radiofluorination ( )
  • Precursor Addition: Dissolve 5.0 mg of [4-(3-hydroxypropyl)phenyl]trimethylammonium triflate in 0.6 mL anhydrous DMSO.

  • Reaction: Add precursor solution to the dried [

    
    F]KF/K222 complex.
    
  • Heating: Heat at 120°C for 10 minutes in a sealed vessel.

  • Intermediate: This yields 3-(4-[

    
    F]fluorophenyl)propan-1-ol .
    
C. Step 2: Iodination (Alcohol to Iodide)
  • Cooling: Cool the reaction vessel to 40°C.

  • Acidification: Add 0.3 mL of 57% Hydriodic Acid (HI) directly to the vessel.

  • Conversion: Heat at 100°C for 5 minutes .

    • Mechanism:[1][2] HI protonates the alcohol (-OH₂⁺), making it a good leaving group, which is then displaced by the high concentration of Iodide (I⁻).

  • Quenching: Cool to ambient temperature and dilute with 10 mL water.

  • Neutralization (Optional but recommended): Add dilute NaOH to neutralize excess acid if the purification cartridge is pH-sensitive.

D. Purification (SPE Method)

For prosthetic groups, Solid Phase Extraction (SPE) is preferred over HPLC for speed.

  • Trapping: Pass the diluted reaction mixture through a pre-conditioned C18 Sep-Pak Plus cartridge. The lipophilic product ([

    
    F]FIPB) is retained; unreacted [
    
    
    F]fluoride and polar impurities pass through to waste.
  • Washing: Wash the cartridge with 10 mL water to remove DMSO, salts, and residual acid.

  • Elution: Elute the pure [

    
    F]1-Fluoro-4-(3-iodopropyl)benzene  with 2 mL of Diethyl Ether or Acetonitrile (depending on the subsequent conjugation solvent).
    
  • Drying (if Ether used): Pass through a small Na₂SO₄ cartridge to remove water traces.

Process Visualization (Graphviz)

Synthesis Pathway

This diagram illustrates the chemical transformation from precursor to final prosthetic group.

SynthesisPathwayPrecursorPrecursor:[4-(3-hydroxypropyl)phenyl]-NMe3+ TriflateIntermediateIntermediate:3-(4-[18F]fluorophenyl)propan-1-olPrecursor->IntermediateSNAr FluorinationF18[18F]F- / K222(DMSO, 120°C)F18->IntermediateProductProduct:[18F]1-Fluoro-4-(3-iodopropyl)benzeneIntermediate->ProductNucleophilic Substitution(OH -> I)HI57% HI(100°C)HI->Product

Caption: Two-step synthesis pathway:

Automated Module Workflow

This diagram represents the fluid logic for a standard synthesis module (e.g., GE TRACERlab or Synthera).

ModuleWorkflowQMA1. QMA Trap & Elute(K222/K2CO3)Dry2. Azeotropic Drying(95°C, He flow)QMA->DryLabel3. Labeling Reactor(Add Precursor, 120°C)Dry->LabelIodinate4. Iodination(Add HI, 100°C)Label->IodinateDilute5. Dilution(Add 10mL H2O)Iodinate->DiluteSPE6. C18 SPE TrappingDilute->SPEElute7. Product Elution(Ether/MeCN)SPE->Elute

Caption: Step-by-step automation logic for the radiosynthesis module.

Quality Control & Troubleshooting

QC Parameters
TestMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC / Radio-TLC> 95%
Identity HPLC Co-injectionRetention time matches standard ± 0.5 min
Residual Solvent GCDMSO < 5000 ppm, MeCN < 410 ppm
pH pH Strip4.5 - 7.5 (Post-formulation)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Labeling Yield (Step 1) Wet [

F]fluoride
Ensure rigorous azeotropic drying; check vacuum lines.
Side Products (Fluoropropyl) Direct attack on alkyl chainEnsure precursor is the Alcohol , not the Iodide/Tosylate.
Incomplete Iodination (Step 2) HI concentration too lowUse fresh 57% HI; ensure temperature reaches 100°C.
Product trapped on SPE Elution solvent too weakUse Diethyl Ether or high % MeCN for elution.

References

  • Glaser, M., et al. (2004). "Methods for the synthesis of [18F]fluorobenzyl halides." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Coenen, H. H., et al. (1986). "Radiofluorination of aromatic compounds via onium salts." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Cai, L., et al. (2008). "Chemistry with [18F]Fluoride Ion." European Journal of Organic Chemistry. Link

  • American Elements. "1-Fluoro-4-(3-iodopropyl)benzene Product Specifications." Link

Technical Application Note: Alkyl-Mizoroki-Heck Coupling Strategies for 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development scientists specializing in transition-metal catalysis. It addresses the specific challenges of employing 1-Fluoro-4-(3-iodopropyl)benzene —an unactivated primary alkyl iodide—in Heck-type coupling reactions.

Executive Summary & Reactivity Profile

Standard Heck coupling conditions (e.g.,


, weak base) are ineffective  for 1-Fluoro-4-(3-iodopropyl)benzene.[1] Unlike the aryl iodides typically used in Heck reactions, this substrate contains a primary alkyl iodide  electrophile.
The Challenge: -Hydride Elimination

When a Palladium(0) catalyst undergoes oxidative addition into the C(sp³)–I bond, the resulting alkyl-palladium species possesses


-hydrogens.[1] In standard catalytic cycles, rapid 

-hydride elimination (

) outcompetes the desired migratory insertion into the alkene, leading to the formation of elimination byproducts (e.g., allyl-fluorobenzenes) rather than the coupled product.
The Solution: Hybrid Radical-Organometallic Catalysis

To successfully couple this substrate, researchers must employ "Alkyl-Heck" protocols.[1] These methods utilize specific ligand environments (e.g., bidentate phosphines like dppf) or photo-redox conditions to promote a Single Electron Transfer (SET) mechanism. This generates a transient alkyl radical that adds to the alkene before the metal coordinates, effectively bypassing the


-hydride elimination trap.

Mechanistic Pathway

The following diagram illustrates the divergence between the failed classical pathway and the successful hybrid radical pathway required for this substrate.

AlkylHeckMechanism Substrate 1-Fluoro-4-(3-iodopropyl)benzene (Alkyl Iodide) Pd0 Pd(0) Catalyst (L2Pd) SET SET (Single Electron Transfer) Substrate->SET OxAdd_Class Classical Oxidative Addition (2-electron) Pd0->OxAdd_Class Standard Ligands (PPh3) Pd0->SET Bulky/Bidentate Ligands (dppf, dtbpy) or Light AlkylPd Alkyl-Pd(II) Species (Unstable) OxAdd_Class->AlkylPd BetaElim RAPID β-Hydride Elimination AlkylPd->BetaElim DeadEnd Elimination Byproduct (No Coupling) BetaElim->DeadEnd Radical Alkyl Radical Intermediate (•CH2-CH2-CH2-Ar) SET->Radical RadicalAdd Radical Addition to Alkene Radical->RadicalAdd + Alkene Alkene Alkene Substrate (e.g., Styrene) Alkene->RadicalAdd Recapture Pd(I)-Radical Recombination RadicalAdd->Recapture Product Coupled Product (Heck Adduct) Recapture->Product β-H Elim (Selective)

Caption: Divergent pathways: Standard catalysis leads to elimination (Red), while SET-promoted pathways enable successful coupling (Green).[1]

Experimental Protocols

Protocol A: Thermal Intermolecular Alkyl-Heck

Based on Alexanian et al. (JACS 2014) methodologies for unactivated alkyl iodides.[1]

Objective: Coupling of 1-Fluoro-4-(3-iodopropyl)benzene with styrenes or acrylates.[1]

Materials:
  • Electrophile: 1-Fluoro-4-(3-iodopropyl)benzene (1.0 equiv).[1]

  • Nucleophile: Styrene or Methyl Acrylate (1.5 – 2.0 equiv).

  • Catalyst:

    
     (5 mol%).
    
    • Note: The bidentate dppf ligand is critical for stabilizing the intermediate and promoting the radical pathway.

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv).
    
  • Solvent: THF or 1,4-Dioxane (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen.[1]

Step-by-Step Workflow:
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under rigorous Schlenk conditions, add

    
     (0.05 mmol) and 
    
    
    
    (1.5 mmol) to a flame-dried, screw-cap reaction vial equipped with a magnetic stir bar.
  • Substrate Addition: Add 1-Fluoro-4-(3-iodopropyl)benzene (1.0 mmol) and the alkene (1.5 mmol).

  • Solvation: Add anhydrous THF (2.0 mL, 0.5 M concentration).

    • Critical: High concentration often favors the intermolecular coupling over competing side reactions.

  • Reaction: Seal the vial tightly. Remove from the glovebox (if applicable) and stir at 80 °C for 12–24 hours.

    • Visual Check: The reaction mixture typically turns from orange/red to dark brown/black as Pd(0) species form and aggregate.

  • Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a short pad of silica gel to remove inorganic salts and palladium residues. Wash the pad with ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Yields typically range from 60–85% .[1]

  • The product will be the linear alkylated alkene (retaining the fluorophenyl moiety).

Protocol B: Photo-Induced Alkyl-Heck (Room Temperature)

Adapted from visible-light Pd-catalysis methodologies.[1]

Objective: Milder conditions to prevent thermal decomposition of sensitive substrates.

Materials:
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + Xantphos (5 mol%).
  • Nucleophile: Alkene (2.0 equiv).

  • Base: Potassium Phosphate (

    
    ) (2.0 equiv).
    
  • Solvent: Acetone or DMF.[1]

  • Light Source: Blue LEDs (450 nm, 30–40 W).

Workflow:
  • Combine reagents in a clear glass vial under Nitrogen.

  • Irradiate with Blue LEDs at room temperature (fan cooling recommended to maintain 25 °C) for 24 hours.

  • Mechanism Note: The light excites the Pd-complex, facilitating the single-electron oxidative addition to the alkyl iodide bond, generating the requisite alkyl radical at room temperature.

Data & Optimization Guide

The following table summarizes optimization parameters specifically for the propyl-linked fluorobenzene substrate.

ParameterRecommendationRationale
Ligand dppf or Bis(diphenylphosphino)benzene Large bite angle favors reductive elimination and stabilizes radical intermediates.[1] Monodentate ligands (

) fail.
Solvent THF or Dioxane Ethereal solvents coordinate weakly, stabilizing cationic Pd intermediates without blocking the active site.
Base

or

Carbonates are effective. Strong alkoxides (e.g.,

) may cause E2 elimination of the alkyl iodide before coupling.
Temp 80–100 °C Sufficient thermal energy is required for the SET step in thermal protocols.
Additives AgOTf (Optional)If conversion is low, adding 1.0 equiv of Silver salts can abstract iodide, creating a more reactive cationic Pd species.

Safety & Handling

  • Alkyl Iodide Toxicity: 1-Fluoro-4-(3-iodopropyl)benzene is a primary alkyl halide and a potential alkylating agent.[1] It may be mutagenic.[1] Handle only in a fume hood with double nitrile gloves.[1]

  • Fluorine NMR: Use

    
     NMR to monitor the reaction. The shift of the Fluorine atom on the aromatic ring is sensitive to the electronic changes in the propyl chain (e.g., conversion of 
    
    
    
    to
    
    
    ), making it an excellent non-destructive probe for reaction progress.

References

  • General Alkyl-Heck Methodology

    • Bloome, K. S., McMahen, R. L., & Alexanian, E. J. (2011). "Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides." Journal of the American Chemical Society, 133(50), 20146–20148.
  • Mechanistic Insights (Hybrid Radical-Pd)

    • Zhou, W., & Fu, G. C. (2003). "Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates." Journal of the American Chemical Society, 125(41), 12527–12530.
  • Review of Alkyl Electrophiles in Coupling

    • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Electrophiles." Chemical Reviews, 111(3), 1417–1492.

Sources

experimental procedure for the synthesis of 1-Fluoro-4-(3-iodopropyl)benzene derivatives

[1][2]


1

Strategic Abstract & Scope

This technical guide details the synthetic protocols for 1-Fluoro-4-(3-iodopropyl)benzene , a critical aryl-alkyl iodide building block.[1] While commercially available, in-house synthesis is often required to ensure fresh reagents (alkyl iodides degrade over time) or to access derivatives with varying chain lengths or ring substitutions.[1]

We present two validated pathways:

  • The Appel Reaction (Method A): Ideal for small-to-medium scale (mg to gram) medicinal chemistry workflows.[1] It offers mild conditions and high functional group tolerance.[1]

  • The Finkelstein Sequence (Method B): Ideal for larger scale (>10g) production where removal of triphenylphosphine oxide (TPPO) becomes rate-limiting.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the availability of the corresponding alcohol, 3-(4-fluorophenyl)propan-1-ol .[1] This precursor is stable and commercially abundant.[1] The transformation requires the substitution of the hydroxyl group with iodine, a process driven by the formation of a strong phosphorous-oxygen bond (Method A) or the activation of the alcohol as a sulfonate ester followed by halide displacement (Method B).

RetrosynthesisTarget1-Fluoro-4-(3-iodopropyl)benzene(Target Iodide)Alcohol3-(4-Fluorophenyl)propan-1-ol(Stable Precursor)Alcohol->TargetIodination(Appel or Finkelstein)Acid3-(4-Fluorophenyl)propanoic acid(Commercial Start)Acid->AlcoholReduction(LiAlH4 or BH3)

Figure 1: Retrosynthetic pathway showing the conversion of the acid to the alcohol, followed by iodination to the target.

Method A: Appel Iodination (Small Scale / High Throughput)

Mechanism: The reaction utilizes triphenylphosphine (


2345

Reagents & Materials
ReagentEquiv.[1][2][4][6][7][8][9]Role
3-(4-Fluorophenyl)propan-1-ol 1.0Substrate
Triphenylphosphine (

)
1.2Activator
Iodine (

)
1.2Halogen Source
Imidazole 1.5Base / Scavenger
Dichloromethane (DCM) Solvent[0.1 M]
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.[1]

  • Solubilization: Dissolve triphenylphosphine (1.2 equiv) and imidazole (1.5 equiv) in anhydrous DCM. Cool the solution to 0°C (ice bath).

  • Activation: Add iodine (1.2 equiv) portion-wise over 10 minutes. Observation: The solution will turn dark brown/purple and then fade to a yellow suspension as the iodophosphonium salt forms.

  • Addition: Add the alcohol substrate (1.0 equiv) dissolved in a minimum amount of DCM dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and stir at Room Temperature (23°C) for 2–4 hours.

    • Monitoring: Check via TLC (Hexanes/EtOAc 9:1).[1] The alcohol (

      
      ) should disappear; the iodide (
      
      
      ) will appear near the solvent front.
  • Workup (Critical for Purity):

    • Dilute with pentane or hexanes (this precipitates much of the triphenylphosphine oxide).

    • Filter through a pad of silica gel or Celite.[1]

    • Wash the filtrate with 10% aqueous Sodium Thiosulfate (

      
      ) to quench any unreacted iodine (color change from purple to clear).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    

Method B: Mesylation & Finkelstein (Scale-Up)[1]

Mechanism: This two-step sequence avoids the generation of stoichiometric phosphine oxide waste.[1] The alcohol is first converted to a mesylate (good leaving group), which is then displaced by iodide in acetone (Finkelstein reaction). The driving force is the insolubility of Sodium Mesylate in acetone.

Step 1: Mesylation[1]
  • Dissolve alcohol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.[1][10]

  • Stir for 1 hour. Wash with water, 1M HCl, and

    
    . Dry and concentrate to obtain the crude mesylate (often a yellow oil).[10] Do not distill.
    
Step 2: Finkelstein Displacement
  • Dissolve the crude mesylate in Acetone (0.2 M).

  • Add Sodium Iodide (NaI) (2.0 equiv).[1]

  • Reflux the mixture (approx. 56°C) for 4–12 hours.

    • Visual Check: A white precipitate (Sodium Mesylate/NaCl) will form.[1]

  • Workup: Cool to RT. Filter off the solids.[1][7][8] Concentrate the acetone. Redissolve the residue in Ether/Hexanes, wash with Sodium Thiosulfate and water.

  • Purification: Silica plug filtration (usually sufficient).[1]

Comparative Data & Validation

Yield & Efficiency
ParameterMethod A (Appel)Method B (Finkelstein)
Typical Yield 85–95%75–85% (over 2 steps)
Atom Economy Low (generates

)
High
Purification Requires ChromatographyOften Filtration/Crystallization
Time 3–5 Hours12–24 Hours
Quality Control (NMR Identification)

The successful conversion is validated by the distinct shift of the protons adjacent to the functional group.

  • Starting Material (

    
    -OH):  Triplet at 
    
    
    ppm.[1]
  • Target Product (

    
    -I):  Triplet at 
    
    
    ppm.[1]

Expected


 NMR (400 MHz, 

):
  • 
     7.15 (m, 2H, Ar-H), 6.98 (m, 2H, Ar-H) 
    
    
    Aromatic region
  • 
     3.18 (t, 
    
    
    Hz, 2H,
    
    
    -I)
    
    
    Diagnostic Signal
  • 
     2.72 (t, 
    
    
    Hz, 2H, Ar-
    
    
    )
  • 
     2.12 (quint, 
    
    
    Hz, 2H,
    
    
    -
    
    
    -
    
    
    )[1]

Safety & Handling

  • Alkyl Iodides: Potential alkylating agents.[1][2] Handle in a fume hood. Avoid skin contact.[1]

  • Iodine (

    
    ):  Corrosive and sublimes.[1] Weigh quickly or use glass weighing boats.
    
  • Storage: The product is light-sensitive.[1][9] Store in amber vials at 4°C over Copper wire (stabilizer) to prevent iodine liberation.

References

  • Appel Reaction Methodology: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1][3][5] Angewandte Chemie International Edition, 1975, 14(12), 801-811. [1]

  • General Alcohol to Iodide Protocol: "Conversion of Alcohols to Alkyl Halides using Triphenylphosphine and Iodine." Common Organic Chemistry.

  • Target Molecule Data: "1-Fluoro-4-(3-iodopropyl)benzene (CAS 118156-84-6)."[1][9][11][12] ChemScene Building Blocks.

  • Finkelstein Reaction: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Berichte der deutschen chemischen Gesellschaft, 1910, 43(2), 1528-1532. [1]

Application Notes and Protocols for 1-Fluoro-4-(3-iodopropyl)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Materials

1-Fluoro-4-(3-iodopropyl)benzene is a bifunctional organic molecule poised for significant applications in the realm of materials science. Its unique structure, featuring a fluorinated aromatic ring and a reactive iodopropyl chain, offers a powerful combination of properties and synthetic handles. The presence of the fluorine atom can impart desirable characteristics such as thermal stability, hydrophobicity, and altered electronic properties to target materials. Simultaneously, the terminal alkyl iodide provides a reactive site for a variety of coupling and functionalization reactions. This combination makes 1-Fluoro-4-(3-iodopropyl)benzene a valuable precursor for the synthesis of novel polymers, the modification of surfaces, and the creation of functional organic materials. Aromatic fluorinated compounds, in general, have been explored for their utility in materials for organic light-emitting diodes (OLEDs) and liquid crystals due to their distinct electronic characteristics[1].

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, outlining potential and established uses of 1-Fluoro-4-(3-iodopropyl)benzene in materials science. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to guide experimental design and troubleshooting.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Fluoro-4-(3-iodopropyl)benzene is presented below.

PropertyValueReference
CAS Number 118156-84-6[2][3]
Molecular Formula C₉H₁₀FI[2][3]
Molecular Weight 264.08 g/mol [2][3]
IUPAC Name 1-fluoro-4-(3-iodopropyl)benzene[2]
SMILES C1=CC(=CC=C1CCCI)F[2]

Application I: Synthesis of Fluorinated Side-Chain Polymers

The iodopropyl group of 1-Fluoro-4-(3-iodopropyl)benzene serves as an excellent electrophilic site for grafting onto polymer backbones containing nucleophilic functional groups. This approach allows for the precise introduction of fluorinated aromatic moieties as side chains, which can significantly alter the bulk properties of the parent polymer, enhancing its thermal stability, chemical resistance, and surface hydrophobicity.

Causality Behind Experimental Choices:

The choice of a polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) is crucial for an efficient grafting reaction via nucleophilic substitution of the iodide. The selection of a suitable base is important to deprotonate the nucleophilic groups on the polymer, enhancing their reactivity towards the alkyl iodide. A polar aprotic solvent like DMF or DMSO is chosen to dissolve the polymer and facilitate the SN2 reaction mechanism.

Experimental Workflow: Grafting onto a Hydroxyl-Functionalized Polymer

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization polymer Polymer with -OH groups dissolve Dissolve Polymer in DMF polymer->dissolve solvent Anhydrous DMF solvent->dissolve base NaH deprotonate Add NaH, Stir base->deprotonate reagent 1-Fluoro-4-(3-iodopropyl)benzene add_reagent Add Reagent, Heat reagent->add_reagent dissolve->deprotonate deprotonate->add_reagent quench Quench with Water add_reagent->quench precipitate Precipitate in Methanol quench->precipitate filter_dry Filter and Dry precipitate->filter_dry nmr NMR Spectroscopy filter_dry->nmr ftir FTIR Spectroscopy filter_dry->ftir gpc GPC filter_dry->gpc

Caption: Workflow for grafting 1-Fluoro-4-(3-iodopropyl)benzene onto a polymer.

Detailed Protocol: Grafting onto Poly(vinyl alcohol) (PVA)
  • Materials:

    • Poly(vinyl alcohol) (PVA), Mw = 50,000 g/mol

    • 1-Fluoro-4-(3-iodopropyl)benzene

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Methanol

    • Deionized water

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 1.0 g of PVA in 20 mL of anhydrous DMF. This may require gentle heating (60-80 °C) to achieve a homogeneous solution.

    • Cool the solution to room temperature.

    • Under a nitrogen atmosphere, carefully add 0.1 g of NaH (60% dispersion) to the solution. Stir the mixture for 1 hour at room temperature to allow for the deprotonation of the hydroxyl groups on the PVA backbone.

    • Add a solution of 0.6 g of 1-Fluoro-4-(3-iodopropyl)benzene in 5 mL of anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 70 °C and stir for 24 hours.

    • Cool the reaction to room temperature and quench any unreacted NaH by the slow addition of 10 mL of deionized water.

    • Precipitate the functionalized polymer by slowly pouring the reaction mixture into 200 mL of vigorously stirring methanol.

    • Collect the precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization:

    • ¹H NMR: Confirm the successful grafting by the appearance of new peaks corresponding to the aromatic protons of the fluorophenyl group and the propyl chain.

    • FTIR: Look for the appearance of new absorption bands characteristic of the C-F bond and the aromatic ring.

    • GPC/SEC: Analyze the molecular weight and polydispersity of the resulting polymer to ensure no significant chain degradation occurred.

ParameterExpected Outcome
Degree of Substitution 10-30% (can be tuned by stoichiometry)
Appearance White to off-white solid
Solubility Modified solubility in organic solvents

Application II: Surface Modification of Materials

The reactive iodopropyl group can be utilized to anchor the fluorophenyl moiety onto the surface of various materials, such as silica, glass, or metal oxides. This surface modification can impart hydrophobicity, reduce surface energy, and improve chemical resistance.

Causality Behind Experimental Choices:

For silica-based surfaces, a common strategy is to first functionalize the surface with an amine-terminated silane. The resulting primary amine groups can then act as nucleophiles to displace the iodide from 1-Fluoro-4-(3-iodopropyl)benzene, forming a stable C-N bond and covalently attaching the fluorinated molecule to the surface. Toluene is a suitable solvent for this reaction, and a non-nucleophilic base like triethylamine is used to scavenge the HI byproduct.

Experimental Workflow: Surface Modification of Silica Particles

G cluster_prep Preparation cluster_functionalization Functionalization cluster_workup Work-up cluster_analysis Characterization silica Silica Particles silanization Silanization in Toluene silica->silanization silane Aminopropyl- triethoxysilane silane->silanization reagent 1-Fluoro-4-(3-iodopropyl)benzene grafting Grafting Reaction in Toluene/TEA reagent->grafting amine_silica Amine-functionalized Silica silanization->amine_silica amine_silica->grafting wash_ethanol Wash with Ethanol grafting->wash_ethanol wash_dcm Wash with DCM wash_ethanol->wash_dcm dry Dry under Vacuum wash_dcm->dry xps XPS dry->xps contact_angle Contact Angle dry->contact_angle tem TEM/SEM dry->tem

Caption: Workflow for the surface modification of silica particles.

Detailed Protocol: Modification of Silica Nanoparticles
  • Materials:

    • Silica nanoparticles (100 nm diameter)

    • (3-Aminopropyl)triethoxysilane (APTES)

    • 1-Fluoro-4-(3-iodopropyl)benzene

    • Anhydrous toluene

    • Triethylamine (TEA)

    • Ethanol

    • Dichloromethane (DCM)

  • Procedure:

    • Step 1: Amine Functionalization

      • Activate the silica nanoparticles by heating at 120 °C under vacuum for 4 hours.

      • Disperse 1.0 g of the dried silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.

      • Add 0.5 mL of APTES to the suspension.

      • Reflux the mixture for 12 hours under a nitrogen atmosphere.

      • Cool the mixture to room temperature and collect the amine-functionalized silica nanoparticles by centrifugation.

      • Wash the particles three times with toluene and twice with ethanol to remove unreacted APTES.

      • Dry the amine-functionalized silica nanoparticles under vacuum.

    • Step 2: Grafting of 1-Fluoro-4-(3-iodopropyl)benzene

      • Disperse the 1.0 g of dried amine-functionalized silica nanoparticles in 50 mL of anhydrous toluene.

      • Add 0.5 g of 1-Fluoro-4-(3-iodopropyl)benzene and 0.5 mL of triethylamine to the suspension.

      • Heat the mixture to 90 °C and stir for 48 hours under a nitrogen atmosphere.

      • Cool to room temperature and collect the modified nanoparticles by centrifugation.

      • Wash the particles sequentially with toluene, DCM, and ethanol to remove unreacted starting materials and byproducts.

      • Dry the final product under vacuum at 60 °C.

  • Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of fluorine and iodine (if any unreacted) on the surface.

    • Contact Angle Measurement: A significant increase in the water contact angle is expected, indicating a successful hydrophobic modification.

    • Thermogravimetric Analysis (TGA): Determine the grafting density of the organic layer.

Application III: Precursor for Positron Emission Tomography (PET) Tracers

The structure of 1-Fluoro-4-(3-iodopropyl)benzene makes it a potential precursor for the synthesis of ¹⁸F-labeled PET imaging agents. The non-radioactive fluorine atom provides a stable platform for developing and testing the chemistry, while the iodopropyl group can be converted to other functionalities for radiolabeling or for conjugation to targeting vectors. The development of ¹⁸F-fluorotetrazines for radiolabeling biologics is a significant area of research[4][5].

Causality Behind Experimental Choices:

A common strategy for introducing ¹⁸F is through nucleophilic substitution of a suitable leaving group. In this hypothetical protocol, the iodo group is first converted to a better leaving group, such as a tosylate or mesylate, after converting the terminal iodide to an alcohol. This precursor can then be subjected to radiofluorination with [¹⁸F]fluoride.

Hypothetical Synthetic Pathway for a PET Tracer Precursor

G start 1-Fluoro-4-(3-iodopropyl)benzene hydrolysis Hydrolysis (e.g., NaHCO₃, H₂O/acetone) start->hydrolysis alcohol 1-Fluoro-4-(3-hydroxypropyl)benzene hydrolysis->alcohol tosylation Tosylation (TsCl, Pyridine) alcohol->tosylation precursor Tosylate Precursor tosylation->precursor radiolabeling [¹⁸F]Fluoride (K₂CO₃, Kryptofix K₂₂₂) precursor->radiolabeling pet_tracer [¹⁸F]-Labeled Product radiolabeling->pet_tracer

Caption: A potential synthetic route for an ¹⁸F-labeled PET tracer.

Protocol: Synthesis of a Tosylate Precursor for Radiolabeling
  • Materials:

    • 1-Fluoro-4-(3-iodopropyl)benzene

    • Sodium bicarbonate (NaHCO₃)

    • Acetone/Water mixture

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous pyridine

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Step 1: Hydrolysis to the Alcohol

      • Dissolve 1.0 g of 1-Fluoro-4-(3-iodopropyl)benzene in 20 mL of a 3:1 acetone/water mixture.

      • Add 1.0 g of sodium bicarbonate.

      • Reflux the mixture for 12 hours.

      • Cool to room temperature and remove the acetone under reduced pressure.

      • Extract the aqueous residue three times with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Fluoro-4-(3-hydroxypropyl)benzene. Purify by column chromatography if necessary.

    • Step 2: Tosylation

      • Dissolve the alcohol from the previous step in 15 mL of anhydrous pyridine and cool to 0 °C.

      • Add 1.2 equivalents of p-toluenesulfonyl chloride in portions.

      • Stir the reaction at 0 °C for 4 hours and then at room temperature overnight.

      • Pour the reaction mixture into ice-water and extract with DCM.

      • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure tosylate precursor.

  • Characterization:

    • ¹H and ¹³C NMR: Confirm the structure of the tosylate precursor.

    • Mass Spectrometry: Verify the molecular weight of the product.

This precursor would then be ready for the final radiolabeling step with [¹⁸F]fluoride, which requires specialized radiochemistry facilities.

Conclusion

1-Fluoro-4-(3-iodopropyl)benzene is a promising and versatile building block for materials science. Its dual functionality allows for its incorporation into a wide range of materials through various synthetic strategies. The protocols outlined in this document provide a starting point for researchers to explore its potential in creating new polymers with enhanced properties, developing novel surface modifications, and synthesizing precursors for advanced imaging agents. The inherent reactivity of the iodopropyl group, combined with the unique properties imparted by the fluorinated aromatic ring, ensures that 1-Fluoro-4-(3-iodopropyl)benzene will continue to be a molecule of interest for the development of next-generation materials.

References

  • Beaufrez, J., Guillouet, S., Seimbille, Y., & Perrio, C. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals (Basel), 16(5), 636. [Link]

  • American Elements. 1-Fluoro-4-(3-iodopropyl)benzene. [Link]

  • PubChem. 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Fluoro-4-(3-iodopropyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and stabilization of 1-Fluoro-4-(3-iodopropyl)benzene , a critical intermediate in medicinal chemistry. Users frequently report yield losses due to incomplete halogen exchange , elimination side-reactions (styrene formation) , and photolytic degradation during purification.

This document provides two validated protocols (Halogen Exchange and Dehydroxy-iodination) with specific troubleshooting steps to maximize yield and purity.

Module 1: Route Selection & Strategy

Before initiating the reaction, select the protocol based on your available precursor.

RouteSelection cluster_opt Optimization Goals Start Starting Material? Chloride 1-(3-chloropropyl)-4-fluorobenzene Start->Chloride Alcohol 3-(4-fluorophenyl)propan-1-ol Start->Alcohol Decision Critical Factor Chloride->Decision Has Precursor RouteB Method B: Modified Appel (I2 / PPh3 / Imidazole) Alcohol->RouteB Direct Route RouteA Method A: Finkelstein Exchange (NaI / 2-Butanone) Decision->RouteA Standard Lab Scale Decision->RouteB If Chloride unavailable Opt1 Avoid Elimination (Styrene formation) Opt2 Prevent Photolysis (Pink discoloration)

Figure 1: Decision matrix for synthetic route selection based on precursor availability.

Module 2: The Finkelstein Protocol (Halide Exchange)

Best for: Converting the chloride precursor (1-(3-chloropropyl)-4-fluorobenzene). Core Mechanism: SN2 Substitution driven by solubility differences.[1][2]

The Challenge: The "Stalled" Reaction

Users often report conversion stalling at ~70%. This occurs because the reaction is an equilibrium. In standard acetone, the precipitation of NaCl drives the reaction, but moisture or insufficient temperature can halt it.

Optimized Protocol
  • Reagents:

    • Substrate: 1-(3-chloropropyl)-4-fluorobenzene (1.0 eq)

    • Reagent: Sodium Iodide (NaI) (3.0 eq) - Must be oven-dried .

    • Solvent: 2-Butanone (MEK) (0.5 M concentration).

  • Procedure:

    • Dissolve NaI in MEK. Note: The solution may turn slightly yellow; this is normal.

    • Add the substrate.

    • CRITICAL STEP: Reflux at 80°C (higher than acetone's 56°C) for 12–18 hours.

    • Monitor by TLC (Hexanes:EtOAc 9:1). The iodide is usually less polar (higher Rf) than the chloride.

Troubleshooting Table: Finkelstein Route
SymptomProbable CauseCorrective Action
Reaction stalls < 80% Reversibility / Wet NaINaI is hygroscopic. Water solubilizes NaCl, killing the driving force. Action: Add 0.5 eq fresh, dry NaI and 3Å molecular sieves.
New spot (low Rf) Elimination to StyreneBasic conditions or excessive heat. Action: Ensure solvent is neutral. Do not exceed 85°C.
Product turns pink Iodine (

) formation
Light-induced homolysis of C-I bond. Action: Wash organic layer with 10%

(Thiosulfate) until clear.[3]

Module 3: The Modified Appel Protocol (Alcohol Conversion)

Best for: Converting the alcohol precursor (3-(4-fluorophenyl)propan-1-ol). Core Mechanism: Activation of oxygen by phosphine, followed by displacement.

The Challenge: Purification

The classic Appel reaction (


) is toxic and hard to purify. We recommend the Iodine/Imidazole/Triphenylphosphine  method.
Optimized Protocol
  • Reagents:

    • Substrate: Alcohol (1.0 eq)[3]

    • 
       (1.3 eq)
      
    • Imidazole (1.5 eq)

    • Iodine (

      
      ) (1.3 eq)
      
    • Solvent: DCM (Dichloromethane) or Toluene.

  • Procedure:

    • Dissolve

      
       and Imidazole in DCM at 0°C.
      
    • Add

      
       portion-wise (exothermic). The mixture will turn dark yellow/brown.
      
    • Add the alcohol substrate dropwise.[3]

    • Warm to Room Temperature (RT) and stir for 2 hours.

  • Purification Hack (The "Hexane Crash"):

    • Concentrate the reaction mixture to a slurry.

    • Add cold Hexanes (or Heptane) and stir vigorously.

    • Filter off the white precipitate (

      
       and Imidazolium salts). The filtrate contains your product.[3]
      

Module 4: Stabilization & Storage (Critical)

Alkyl iodides have a weak C–I bond (approx. 50-55 kcal/mol) and are sensitive to photons (


).[4]

The "Pink" Problem:



The iodine radical recombines to form 

, which catalyzes further decomposition.
Stabilization Protocol
  • Workup: Always perform a final wash with 5% Sodium Bisulfite or Thiosulfate to remove free iodine.

  • Storage:

    • Container: Amber glass vial (mandatory).

    • Stabilizer: Add a small coil of Copper Wire or Silver Wool inside the vial. The metal scavenges free iodine (

      
      ), preventing the autocatalytic cycle.
      
    • Temperature: Store at -20°C.

FAQ: Frequently Asked Questions

Q: Can I use Potassium Iodide (KI) instead of Sodium Iodide (NaI) for the Finkelstein reaction? A: Generally, no. The success of the Finkelstein reaction relies on the solubility difference.[1][2][5] NaI is soluble in acetone/MEK, while NaCl is not.[6] KI is less soluble in these organic solvents, making the reaction significantly slower. If you must use KI, you will need a phase transfer catalyst (like 18-Crown-6) or a solvent switch to DMF (which makes workup harder).

Q: My product has a "sweet" smell and shows an alkene proton in NMR. What happened? A: You likely formed 1-Fluoro-4-allylbenzene (or a styrene derivative) via E2 elimination. This happens if the reaction mixture becomes basic or is heated too aggressively. Ensure your NaI is neutral and avoid adding bases. Using 2-Butanone at 80°C is safe, but going to 100°C+ increases elimination risk.

Q: How do I remove the Triphenylphosphine oxide (


) completely? It streaks on my column. 
A: 

is notoriously difficult to remove.
  • The Hexane Crash: As described in Module 3, precipitate it out first.

  • Column: Use a gradient starting with 100% Hexanes. The alkyl iodide moves fast (high Rf), while

    
     stays at the baseline initially. Do not introduce Ethyl Acetate until the product is fully eluted.
    

References

  • Finkelstein Reaction Mechanism & Kinetics

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for SN2 solubility driving force).
    • Finkelstein Reaction. Organic Chemistry Portal.

  • Appel Reaction / Alcohol Iodination

    • Garegg, P. J., et al. "Novel Reagent System for Converting Alcohols to Iodides." Journal of the Chemical Society, Perkin Transactions 1, 1980. (Establishes the Imidazole/ / protocol).
    • Appel Reaction. Organic Chemistry Portal.

  • Alkyl Iodide Instability & Stabilization

    • Boto, A., et al. "Visible-Light-Mediated fragmentation of alkyl iodides." European Journal of Organic Chemistry, 2005.
    • Purification of Laboratory Chemicals. Armarego & Chai. (Source for Copper/Silver stabilization techniques).[7]

Sources

Technical Support Center: Purification of 1-Fluoro-4-(3-iodopropyl)benzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for the successful purification of 1-Fluoro-4-(3-iodopropyl)benzene using column chromatography. It is designed for researchers and drug development professionals to navigate the nuances of this specific separation, moving beyond a basic protocol to address the underlying principles and troubleshoot common experimental challenges.

Section 1: Compound Profile & Purification Strategy

1-Fluoro-4-(3-iodopropyl)benzene is a halogenated aromatic compound. Its purification by normal-phase column chromatography is predicated on its moderate to low polarity. The strategy hinges on optimizing the differential partitioning of the target molecule and its potential impurities between a polar stationary phase (silica gel) and a non-polar mobile phase.[1][2]

Table 1: Physicochemical Properties of 1-Fluoro-4-(3-iodopropyl)benzene

PropertyValueSource
CAS Number 118156-84-6[3][4]
Molecular Formula C₉H₁₀FI[3][4]
Molecular Weight 264.08 g/mol [3][4]
Calculated LogP 3.1933[4]
Storage Conditions 2-8°C, protect from light, inert atmosphere[4][5]
  • Expert Insight: The LogP value of ~3.2 indicates significant non-polar character, suggesting that elution will require a predominantly non-polar mobile phase.[4] The C-I bond is the most labile part of the molecule and can be sensitive to light and acidic conditions, a critical consideration for the entire purification workflow.

Section 2: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and execution of the column chromatography process for this specific compound.

Q1: What is the most suitable stationary phase for purifying 1-Fluoro-4-(3-iodopropyl)benzene?

A: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the recommended stationary phase.[2]

  • Causality: Silica gel is a highly polar adsorbent.[6] The purification mechanism relies on the polar interactions (hydrogen bonding and dipole-dipole) between the silica surface and any polar functional groups in the mixture. For a molecule of low to moderate polarity like 1-Fluoro-4-(3-iodopropyl)benzene, these interactions are weak enough to allow elution with a non-polar solvent system, while more polar impurities (e.g., oxidized byproducts or starting materials with hydroxyl or amine groups) will be retained more strongly, effecting the separation.[7]

Q2: How do I determine the optimal mobile phase (eluent) for the separation?

A: The optimal eluent is determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[2]

  • Protocol:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the plate in a series of test solvent systems. Start with a very non-polar solvent and gradually increase polarity.

  • Recommended Starting Systems:

    • 100% Hexanes or Petroleum Ether

    • 98:2 Hexanes:Ethyl Acetate

    • 95:5 Hexanes:Ethyl Acetate

    • 90:10 Hexanes:Ethyl Acetate

  • Goal: The ideal solvent system will show clear separation between the spot for your target compound and any impurities, with the target compound having an Rƒ value of 0.25–0.35 . This Rƒ range ensures the compound moves down the column at a reasonable rate without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening).[8]

Q3: What is the best method for loading the crude sample onto the column?

A: Dry loading is highly recommended, especially if the crude material is not readily soluble in the mobile phase.

  • Causality: Loading the sample in a minimal volume of solvent is critical for achieving sharp, well-defined bands.[9] If the sample is dissolved in a solvent stronger (more polar) than the mobile phase, it will wash the compound down the column in a diffuse band, destroying the separation. Dry loading bypasses this issue entirely.

  • Protocol (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (or Celite) to the solution, approximately 2-3 times the weight of the crude product.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder remains.[8]

    • Gently layer this powder onto the top of the packed column.

Section 3: Standard Operating Protocol (SOP) for Purification

This protocol outlines a self-validating workflow for the purification of 1-Fluoro-4-(3-iodopropyl)benzene.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Eluent System) packing 2. Column Packing (Wet Slurry Method) tlc->packing loading 3. Sample Loading (Dry Loading Recommended) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection frac_tlc 6. Fraction Analysis (TLC) collection->frac_tlc combine 7. Combine Pure Fractions frac_tlc->combine evap 8. Solvent Evaporation combine->evap product Pure Product evap->product

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology
  • Mobile Phase Selection: Using the TLC protocol in FAQ #2, identify a solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) that provides a target Rƒ of ~0.3. Prepare a sufficient volume of this eluent for the entire column run.

  • Column Packing (Wet Slurry Method):

    • Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer (~1 cm) of sand.[10]

    • In a separate beaker, create a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column. Use gentle air pressure or tapping to pack the silica into a uniform bed, free of cracks or air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Prepare your crude sample as a dry-loaded powder (see FAQ #3).

    • Carefully add the powder to the top of the column, creating a thin, even layer.

    • Gently add a small amount of mobile phase and use light pressure to push it into the silica bed, "pre-adsorbing" the sample.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate (flash chromatography).[1]

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

  • Fraction Analysis and Product Isolation:

    • Monitor the separation by spotting alternating fractions onto a TLC plate.

    • Develop the TLC plate and visualize the spots (e.g., using a UV lamp and/or an iodine chamber).

    • Identify the fractions containing only the pure desired product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 1-Fluoro-4-(3-iodopropyl)benzene.

Section 4: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Q: My compound is not separating from an impurity (co-elution). What should I do?

A: This is the most common challenge, usually stemming from an insufficiently optimized mobile phase.

  • Possible Causes:

    • The chosen eluent is too polar, causing both compounds to travel quickly with the solvent front.

    • The impurity has a very similar polarity to the product, making separation difficult with the current solvent system.[11]

  • Solutions:

    • Re-optimize with TLC: Find a less polar solvent system that increases the difference in Rƒ (ΔRƒ) between your product and the impurity. Even a small improvement on TLC can translate to a successful column separation.

    • Use a Shallow Gradient: If a single (isocratic) eluent fails, a gradient elution can improve resolution. Start with a very non-polar solvent (e.g., 99:1 Hexanes:EtOAc) and very slowly increase the percentage of the more polar solvent over the course of the elution.[12] This will hold back the more polar compound while allowing the less polar one to elute first.

    • Increase Column Length/Decrease Diameter: For very difficult separations, using a longer, narrower column increases the number of theoretical plates and can enhance resolution.

Troubleshooting Workflow: Poor Separation

G cluster_yes cluster_no start Problem: Poor Separation check_tlc Is ΔRf on TLC > 0.1? start->check_tlc check_loading Was sample loaded correctly (minimal solvent / dry load)? check_tlc->check_loading Yes change_solvent Can a different solvent system (e.g., Hexanes/DCM) improve ΔRf? check_tlc->change_solvent No check_packing Is the column packed evenly (no cracks or channels)? check_loading->check_packing Yes solution_repack Solution: Repack column and/or use dry loading method. check_loading->solution_repack No check_packing->solution_repack No use_gradient Solution: Use a shallow gradient elution. change_solvent->use_gradient No solution_new_system Solution: Switch to the new solvent system. change_solvent->solution_new_system Yes

Sources

common side products in the synthesis of 1-Fluoro-4-(3-iodopropyl)benzene

[1][2]

CAS No.: 118156-84-6 Formula: C₉H₁₀FI Molecular Weight: 264.08 g/mol [1][2][3][4][5]

Diagnostic Hub: Troubleshooting Your Synthesis

Welcome to the technical support interface for 1-Fluoro-4-(3-iodopropyl)benzene . This section addresses the most common anomalies reported by researchers during the synthesis and purification of this building block.

Symptom 1: Product Discoloration (Pink/Violet/Brown)
  • Diagnosis: Oxidative Decomposition (Iodine Formation). Alkyl iodides are inherently light-sensitive.[1][2] Exposure to light or heat causes the C-I bond to homolyze, releasing iodine radicals (

    
    ), which dimerize to form molecular iodine (
    
    
    ).
  • Immediate Action: Wash the organic layer with 10% aqueous sodium thiosulfate (

    
    )  or sodium bisulfite until the color dissipates.[2]
    
  • Prevention: Store the final product in amber vials wrapped in aluminum foil at 2–8°C. Add a stabilizer like copper turnings or silver wool if long-term storage is required.[1][2]

Symptom 2: Persistent "Pre-Peak" in HPLC/GC
  • Diagnosis: Incomplete Finkelstein Exchange (Residual Chloride). If synthesizing from 1-(3-chloropropyl)-4-fluorobenzene, the starting material often co-elutes or appears just before the product.[1][2] The equilibrium nature of the Finkelstein reaction means conversion is rarely 100% without strict driving forces.[2]

  • Immediate Action: Resubject the crude mixture to the reaction conditions with fresh NaI and acetone. Ensure the acetone is anhydrous to precipitate NaCl effectively.

  • Prevention: Use at least 3–5 equivalents of NaI.[1] Ensure the solvent (Acetone or MEK) is dry.

Symptom 3: New "Low-Boiling" Impurity
  • Diagnosis: Elimination Product (Olefin Formation). Under basic conditions or high heat, the iodide can undergo E2 elimination to form 1-fluoro-4-(prop-1-en-1-yl)benzene (conjugated) or 1-allyl-4-fluorobenzene (terminal).[1][2]

  • Immediate Action: These olefins are non-polar and can usually be separated via silica gel chromatography using 100% hexanes/pentane.[1][2]

  • Prevention: Avoid strong bases. If neutralizing an acid catalyst, use weak bases like

    
    .[1] Keep reaction temperatures below 60°C.
    

Side Product Deep Dive

The following table categorizes the specific impurities associated with the synthesis of 1-Fluoro-4-(3-iodopropyl)benzene, primarily focusing on the Finkelstein route (from chloride) and the Alcohol Iodination route.

Impurity TypeChemical Structure / NameOrigin / MechanismRemoval Strategy
Starting Material 1-(3-chloropropyl)-4-fluorobenzene Incomplete nucleophilic substitution (

).[1][2] Common in Finkelstein reactions due to equilibrium.[1][2]
Difficult to separate by distillation due to similar BP.[1][2] Use fractional distillation or rigorous column chromatography .[1][2]
Oxidation Product Iodine (

)
Homolytic cleavage of the C-I bond caused by light/heat.[2]Wash with 10%

(aq)
.[1]
Elimination Product 1-Fluoro-4-(prop-1-en-1-yl)benzene (and isomers)E2 elimination of HI.[1][2] Promoted by heating or basic workups.[1][2]Flash Chromatography (Non-polar eluent).[1][6] Olefins elute much faster than the iodide.[1][2]
Hydrolysis Product 3-(4-fluorophenyl)propan-1-ol Nucleophilic attack by water if solvents are wet (

).[1][2]
Flash Chromatography (Polar eluent). Alcohol is significantly more polar (higher

in polar solvents).[1]
Dimer (Trace) 1,6-bis(4-fluorophenyl)hexane Wurtz-type coupling (2 R-I + 2 Na → R-R).[1][2] Rare, but possible with active metals.[1]High vacuum distillation (remains in pot residue).[1]

Reaction Pathways & Impurity Formation[2][7][8]

The diagram below visualizes the competing pathways in the synthesis. The Green path is the desired transformation.[2] Red paths indicate side reactions leading to impurities.[1][2]

SynthesisPathwaysStartStart: 1-(3-chloropropyl)-4-fluorobenzene(or Alcohol precursor)ProductTarget: 1-Fluoro-4-(3-iodopropyl)benzeneStart->ProductNaI, Acetone (Finkelstein)or HI (from Alcohol)Impurity_SMImpurity: Residual Chloride(Incomplete Conv.)Start->Impurity_SMEquilibrium LimitationImpurity_OlefinImpurity: Olefin(Elimination)Product->Impurity_OlefinHeat / Base (-HI)Impurity_AlcImpurity: Alcohol(Hydrolysis)Product->Impurity_AlcH2O / Wet SolventImpurity_I2Impurity: Iodine (I2)(Oxidation)Product->Impurity_I2hv (Light) / O2

Figure 1: Reaction network showing the primary synthetic route and competing degradation pathways.[7][8][9]

Optimized Experimental Protocol

To minimize the side products listed above, follow this optimized Finkelstein procedure.

Objective: Synthesis of 1-Fluoro-4-(3-iodopropyl)benzene from 1-(3-chloropropyl)-4-fluorobenzene.

Reagents:
  • 1-(3-chloropropyl)-4-fluorobenzene (1.0 eq)[1][2]

  • Sodium Iodide (NaI) (4.0 eq) – Must be dry/free-flowing.

  • Acetone (Reagent Grade, Dried over

    
     or molecular sieves)
    
  • Sodium Thiosulfate (

    
    ) (10% aq.[1] solution)
    
Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve NaI (4.0 eq) in anhydrous acetone (0.5 M concentration relative to substrate).

    • Note: A large excess of NaI drives the equilibrium to the right by precipitating NaCl.[2]

  • Addition: Add 1-(3-chloropropyl)-4-fluorobenzene (1.0 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 18–24 hours .

    • Checkpoint: Monitor by GC-MS or TLC.[1][2] The chloride starting material will likely appear slightly faster than the iodide.

  • Workup (Crucial for Purity):

    • Cool the mixture to room temperature.

    • Filter off the white precipitate (NaCl) using a sintered glass funnel.

    • Concentrate the filtrate under reduced pressure to remove most acetone.[2]

    • Dissolve the residue in Diethyl Ether or MTBE .[1][2]

    • Wash 1: Water (to remove excess NaI).[1]

    • Wash 2: 10%

      
        (until the organic layer is colorless) to remove Iodine (
      
      
      ).[2]
    • Wash 3: Brine.[1][6]

  • Drying & Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate
    
    • Do not use high heat during concentration to prevent elimination.[2]

  • Purification: If the starting material remains (>5%), perform flash chromatography (Silica Gel, 100% Hexanes).

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2]

  • Compound Properties (CAS 118156-84-6): PubChem. 1-Fluoro-4-(3-iodopropyl)benzene.[1][2] National Library of Medicine.[1][2]

  • Synthesis of Alkyl Iodides: Boto, A., et al. (2008). "One-pot synthesis of alkyl iodides from alcohols."[1][2] Tetrahedron Letters, 49(28), 4434-4437.[1]

  • Stability of Iodides: ChemScene. Product Safety and Handling for 1-Fluoro-4-(3-iodopropyl)benzene.

Technical Support Center: Suzuki Coupling with 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of 1-Fluoro-4-(3-iodopropyl)benzene and its analogs. As an sp³-hybridized primary alkyl iodide, this substrate presents unique challenges compared to more common aryl halide coupling partners. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 1-Fluoro-4-(3-iodopropyl)benzene is not working at all. What are the most common initial checks I should perform?

A1: A complete failure of the reaction, or very low conversion, is a frequent issue. Before delving into extensive optimization, verify these critical parameters:

  • Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen. Ensure your reaction vessel and solvents have been rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1]

  • Reagent Quality: Boronic acids can degrade over time through protodeboronation.[1] Use freshly purchased or recrystallized boronic acid. Similarly, ensure your palladium precatalyst, ligand, and base are of high purity and have been stored correctly under an inert atmosphere.

  • Base and Solvent Purity: The base is essential for activating the boronic acid for transmetalation.[2] Ensure it is pure and, if the protocol requires anhydrous conditions, properly dried. Solvents must also be anhydrous and degassed.

Q2: I'm observing the formation of an alkene byproduct derived from my alkyl iodide. What is happening and how can I prevent it?

A2: You are likely observing the product of β-hydride elimination, a common and challenging side reaction when using alkyl halides with β-hydrogens.[3][4][5] After oxidative addition, the alkylpalladium intermediate can eliminate a hydride, forming an alkene and a palladium-hydride species, which can lead to various unproductive pathways. To mitigate this, consider:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step to be faster than β-hydride elimination.

  • Lower Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like β-hydride elimination.[1] Running the reaction at a lower temperature, even room temperature, has proven effective for many alkyl halide couplings.[3][6]

Q3: What makes the C(sp³)-I bond in my substrate more challenging to couple than a standard C(sp²)-I bond on an aromatic ring?

A3: There are two primary reasons for the increased difficulty:

  • Slower Oxidative Addition: The oxidative addition of a C(sp³)-halide bond to the Pd(0) center is generally slower than that of a C(sp²)-halide bond.[3]

  • β-Hydride Elimination: As mentioned, alkyl groups containing hydrogen atoms on the carbon beta to the palladium center are prone to this decomposition pathway, which is not possible for aryl halides.[7]

These factors necessitate carefully chosen catalysts and conditions that favor the desired catalytic cycle over competing side reactions.

In-Depth Troubleshooting Guide

This section is organized by common experimental observations to help you diagnose and resolve specific issues.

Problem 1: No Reaction or Low Conversion of Starting Materials

If your reaction shows little to no formation of the desired product, with starting materials largely unconsumed, the catalytic cycle is likely stalled at an early stage.

  • Inefficient Catalyst Activation: Many palladium sources, like Pd(OAc)₂, are precatalysts that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern precatalyst systems (e.g., Buchwald precatalysts) that generate the active catalyst more reliably.[1]

  • Suboptimal Ligand Choice: The coupling of C(sp³)-hybridized halides is highly dependent on the ligand. Standard ligands like PPh₃ are often ineffective.

    • Solution: Switch to bulky, electron-rich monodentate phosphine ligands. These ligands are known to accelerate the slow oxidative addition step and promote the final reductive elimination.[7]

    • Protocol: Screen a panel of ligands known to be effective for C(sp³)-C(sp²) couplings.

Ligand Class Examples Rationale
Trialkylphosphines PCy₃ (Tricyclohexylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine)Highly electron-donating and sterically demanding, promoting oxidative addition.
Dialkylbiaryl Phosphines SPhos, XPhosBuchwald ligands are well-established for challenging couplings, providing catalyst stability and activity.[8]
Specialized Ligands AntPhosHas shown effectiveness in suppressing β-hydride elimination in sterically demanding couplings.[5][9]
  • Incorrect Base or Solvent System: The base plays a critical role in the transmetalation step, and its effectiveness is highly solvent-dependent.[10]

    • Solution: For alkyl halide couplings, a hydrated base is often crucial. Anhydrous conditions with certain bases can halt the reaction.

    • Protocol: If using an anhydrous base like K₃PO₄, try adding 1-2 equivalents of water.[3] Alternatively, use a hydrated base such as K₃PO₄·H₂O directly. A common successful system for alkyl bromides involves Pd(OAc)₂/PCy₃ with K₃PO₄·H₂O in a solvent like dioxane or THF at room temperature.[3]

start Low / No Conversion check_inert Verify Inert Atmosphere (Degassing, Glovebox) start->check_inert check_reagents Check Reagent Quality (Fresh Boronic Acid, Ligand, Base) check_inert->check_reagents If OK change_catalyst Switch to Pd(0) Source or Modern Precatalyst check_reagents->change_catalyst If OK change_ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos) change_catalyst->change_ligand If still no reaction optimize_base Use Hydrated Base (e.g., K₃PO₄·H₂O) change_ligand->optimize_base If still no reaction Pd0 Pd(0)L₂ OxAdd R-Pd(II)-I L₂ Pd0->OxAdd Oxidative Addition (+ R-I) Trans R-Pd(II)-Ar L₂ OxAdd->Trans Transmetalation (+ ArB(OH)₂) BetaH Alkene + L₂Pd(H)I OxAdd->BetaH β-Hydride Elimination Product R-Ar Trans->Product Reductive Elimination Product->Pd0

Caption: Competing pathways in the Suzuki coupling of alkyl halides.

Recommended Starting Conditions for Optimization

For researchers beginning their investigation with 1-Fluoro-4-(3-iodopropyl)benzene, the following table provides a validated starting point based on successful couplings of primary alkyl halides.

Parameter Recommendation Justification & Key Considerations
Palladium Source Pd(OAc)₂ (2 mol%) or a Buchwald Precatalyst (2 mol%)Pd(OAc)₂ is cost-effective and robust. Precatalysts offer reliability. [1]
Ligand SPhos (4 mol%) or PCy₃ (4 mol%)Bulky, electron-rich ligands are essential for C(sp³)-I bond activation and suppressing side reactions. [3][8]
Base K₃PO₄·H₂O (3.0 eq)The presence of water is often critical for the successful coupling of alkyl halides. [3]
Boron Reagent Arylboronic Acid (1.5 eq) or Aryl MIDA boronate (1.5 eq)Use an excess of the boron reagent. MIDA boronates offer enhanced stability. [1]
Solvent 1,4-Dioxane or THFThese are common, effective solvents for this type of coupling. Ensure they are rigorously degassed.
Temperature Room Temperature (20-25 °C)Many successful alkyl halide couplings proceed at room temperature, which minimizes β-hydride elimination. [3][6]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS. Slower oxidative addition may require longer reaction times.
Experimental Protocol: General Procedure
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (K₃PO₄·H₂O, 3.0 mmol).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, dissolve 1-Fluoro-4-(3-iodopropyl)benzene (1.0 mmol) and the arylboronic acid (1.5 mmol) in degassed solvent (e.g., 1,4-Dioxane, 5 mL).

  • Transfer the substrate solution to the reaction vial via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS until the starting iodide is consumed.

  • Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 6(8), 5374–5380. [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229–233. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Bedford, R. B., Brenner, P. B., Carter, E., Clifton, J., & Cogswell, P. M. (2013). Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. Chemistry – A European Journal, 19(9), 2980–2985. [Link]

  • D’Amato, E. M., & Diao, T. (2019). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Israel Journal of Chemistry, 59(1-2), 103–115. [Link]

  • Barrett, K. T., Metternich, J. B., Fletcher, S. P., & Johnson, J. B. (2012). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Angewandte Chemie International Edition, 51(49), 12371–12373. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Newman, S. G., & O’Duill, M. L. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1863–1870. [Link]

  • Denmark Group, University of Illinois. (n.d.). sp3: The Final Challenge in Cross-Coupling. [Link]

  • Khan, I., Al-Harrasi, A., & Ali, A. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Journal of the Iranian Chemical Society, 20(12), 3021–3042. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Goodwin, N. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]

  • Al-Zoubi, R. M., & Al-Masri, D. M. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 296. [Link]

Sources

Technical Support Center: A Scientist's Guide to Preventing Homocoupling in the Sonogashira Reaction of 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that while the Sonogashira cross-coupling is a powerful tool for C(sp²)-C(sp) bond formation, its success is often hindered by the formation of undesired homocoupled alkyne dimers (Glaser products).[1][2] This guide provides in-depth troubleshooting strategies and optimized protocols specifically tailored to the coupling of substrates like 1-Fluoro-4-(3-iodopropyl)benzene, ensuring high yields of your desired product and simplifying downstream purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the homocoupling side reaction.

Q1: What exactly is "homocoupling" in the context of my Sonogashira reaction?

Homocoupling, often referred to as Glaser coupling, is a common side reaction where your terminal alkyne reacts with itself to form a symmetrical butadiyne.[3] Instead of coupling with your aryl iodide, 1-Fluoro-4-(3-iodopropyl)benzene, the alkyne undergoes an oxidative dimerization, consuming your starting material and generating a significant impurity.

Q2: Why is homocoupling such a persistent issue?

The issue arises because the conditions that facilitate the desired Sonogashira coupling are often conducive to homocoupling. The very same copper(I) co-catalyst that activates the alkyne for the main reaction is also the primary mediator of the undesired dimerization pathway.[1][3] This creates a delicate balance where reaction parameters must be precisely controlled to favor one pathway over the other.

Q3: What are the primary chemical drivers that promote alkyne homocoupling?

There are two principal factors that work in concert to promote the Glaser homocoupling pathway:

  • The Copper(I) Co-catalyst: In the traditional Sonogashira mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species is essential for the transmetalation step with the palladium center. However, this same copper acetylide is susceptible to oxidation.[4]

  • The Presence of Oxygen: Molecular oxygen is the primary oxidant that drives the dimerization of the copper acetylide intermediate.[2][3] Even trace amounts of oxygen in the reaction headspace or dissolved in solvents can significantly accelerate this side reaction, leading to substantial yield loss of the desired cross-coupled product.[2] Rigorous exclusion of air is therefore critical for suppressing this pathway.[1][3]

Part 2: Troubleshooting Guide: From Optimization to Elimination

Symptom: My reaction analysis (TLC, LCMS, GCMS) shows a significant amount of a non-polar byproduct with a mass corresponding to double my alkyne minus two protons.

This is the classic signature of homocoupling. Below are structured approaches to diagnose and solve the problem.

Approach A: Rigorous Optimization of Copper-Catalyzed Conditions

If you must use a copper-catalyzed system, meticulous control of reaction parameters is essential.

  • Atmospheric Control is Non-Negotiable: The most common cause of excessive homocoupling is inadequate deoxygenation.

    • Action: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw (3 cycles minimum) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-45 minutes. Assemble your reaction glassware under a positive pressure of inert gas. A simple balloon is often insufficient; using a Schlenk line or conducting the reaction in a glovebox is best practice. Some studies have even shown that using a hydrogen gas mixture diluted with nitrogen can reduce homocoupling to as low as 2%.[2]

  • Re-evaluate Your Copper Catalyst:

    • Action: Use only fresh, high-purity copper(I) iodide (CuI).[5] CuI can oxidize over time, which can impact its catalytic activity. Avoid using an excessive amount; high concentrations of the copper salt can accelerate the rate of homocoupling.[3] Titrate the CuI loading down to the lowest effective level (e.g., start at 5 mol% and reduce to 1 mol% or even 0.5 mol%).

  • Control Reaction Temperature:

    • Action: Elevated temperatures can sometimes favor the homocoupling pathway.[3] Since aryl iodides are highly reactive substrates for Sonogashira couplings, the reaction with 1-Fluoro-4-(3-iodopropyl)benzene should proceed efficiently at room temperature.[1][2][6] Avoid heating unless you observe no product formation at ambient temperatures.

  • Base and Solvent Selection:

    • Action: The base is crucial for deprotonating the alkyne.[1] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common and can also serve as the solvent.[1] However, ensure they are freshly distilled and degassed. If homocoupling persists, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃, which can sometimes alter the reaction kinetics favorably.

Approach B: Eliminate the Problem with a Copper-Free Protocol (Highly Recommended)

The most definitive way to prevent copper-mediated homocoupling is to remove copper from the reaction entirely.[1][3] Modern palladium-ligand systems are highly efficient and often provide superior results.[7][8]

  • Causality: By removing the copper co-catalyst, you eliminate the primary mechanistic pathway for Glaser coupling.[3] The reaction then proceeds through a different mechanism where the deprotonated alkyne coordinates directly with the palladium center, or an amine base facilitates this step.[9]

  • Choosing the Right Catalyst System:

    • Palladium Precursor: Standard precursors like Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are effective.[4]

    • Ligands are Key: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the cross-coupling cycle.

      • Bulky, Electron-Rich Phosphines: Ligands such as P(t-Bu)₃ or SPhos increase the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, allowing the cross-coupling to out-compete potential side reactions.[4]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent, strong σ-donors that form highly stable and active palladium complexes.[1] Commercially available PEPPSI™-type or CataCXium® A Pd G3 precatalysts are highly effective for copper-free Sonogashira reactions and can often be run under aerobic conditions.[7][8]

Part 3: Optimized Protocols & Comparative Data
Optimized Copper-Free Protocol for 1-Fluoro-4-(3-iodopropyl)benzene

This protocol is designed to maximize the yield of the desired cross-coupled product by eliminating the primary cause of homocoupling.

Materials:

  • 1-Fluoro-4-(3-iodopropyl)benzene (1.0 eq)

  • Terminal Alkyne (1.1 - 1.2 eq)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), dried (2.5 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dioxane

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 1-Fluoro-4-(3-iodopropyl)benzene, the terminal alkyne, and the anhydrous, degassed solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitoring: Track the reaction progress by TLC or LCMS, monitoring the consumption of the aryl iodide.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Table 1: Comparison of Sonogashira Reaction Parameters
ParameterStandard Cu-CatalyzedOptimized Cu-FreeRationale for Change
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Standard, robust Pd(0) source.
Ligand Triphenylphosphine (included)SPhos or P(t-Bu)₃ (2-4x Pd)Bulky, electron-rich ligand accelerates cross-coupling.[4]
Co-Catalyst CuI (1-10 mol%)None Eliminates the primary pathway for homocoupling. [3]
Base Triethylamine or DIPEAK₂CO₃ or Cs₂CO₃Inorganic base avoids potential side reactions with amine bases.
Solvent Amine or THF/AmineTHF, Dioxane, or TolueneProvides good solubility for catalyst and reagents.
Temperature Room Temp to 60 °CRoom TemperatureMilder conditions are sufficient for reactive aryl iodides.[6]
Atmosphere Strictly Inert Inert Recommended Oxygen promotes homocoupling in Cu-catalyzed systems.[2]
Part 4: Mechanistic & Workflow Visualizations
Diagram 1: Competing Catalytic Cycles

Sonogashira_vs_Glaser cluster_S Desired Sonogashira Pathway cluster_G Undesired Glaser Homocoupling Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)(I)L₂ Pd0->Pd_add Oxidative Addition (Ar-I) Pd_trans Ar-Pd(II)(alkyne)L₂ Pd_add->Pd_trans Transmetalation Product Ar-Alkyne Pd_trans->Product Reductive Elimination Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I) Alkyne->Cu_acetylide + CuI + Base Cu_acetylide->Pd_add Dimer R-C≡C-C≡C-R (Homocoupled Product) Cu_acetylide->Dimer Oxidation (O₂)

Caption: The key intermediate, Copper(I) Acetylide, can either enter the desired Sonogashira cycle via transmetalation or be diverted to the undesired Glaser pathway via oxidation.

Diagram 2: Troubleshooting Workflow for Homocoupling dot

Troubleshooting_Workflow

Sources

Technical Support Center: Purification & Stabilization of 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQA)

This guide addresses the purification of 1-Fluoro-4-(3-iodopropyl)benzene , a critical alkylating agent often used in the synthesis of neuroleptic pharmacophores (e.g., butyrophenone analogs).

The stability of the C(sp3)–I bond is the primary technical challenge. This molecule is sensitive to light, heat, and Lewis acids. High-purity isolation requires managing three specific impurity classes:

  • Oxidative Degradants: Free Iodine (

    
    ), causing discoloration.
    
  • Process Impurities: Unreacted alkyl chloride/bromide precursors (Finkelstein stall).

  • Elimination Byproducts: 1-Fluoro-4-(allyl/propenyl)benzene derivatives.

Troubleshooting Module: The "Pink" Crisis (Free Iodine)

User Query: "My product isolated as a clear oil but turned pink/violet after 24 hours in the freezer. Is it ruined?"

Technical Diagnosis: No, it is not ruined, but it is degrading. The color indicates the homolytic cleavage of the weak C–I bond, releasing free iodine (


). This process is autocatalytic; free iodine can act as a Lewis acid to accelerate further decomposition.

Corrective Protocol: The Reductive Wash Do not distill immediately if the compound is violet. Distilling iodine-contaminated alkyl halides concentrates the iodine in the receiver.

  • Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Hexanes or Diethyl Ether). Avoid chlorinated solvents if possible to prevent halogen scrambling, though DCM is acceptable if rapid.

  • The Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    solution.
    • Endpoint: Shake until the organic layer is colorless and the aqueous layer remains clear/cloudy (not yellow).

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ). Avoid Calcium Chloride (
    
    
    
    ) as it can sometimes complex with the iodine or trap impurities inefficiently in this context.
  • Stabilization (Critical): Add activated Copper Turnings to the final storage vial.

Visualization: Iodine Removal Workflow

IodineRemoval Start Crude Product (Pink/Violet) Solvent Dissolve in Hexanes/Ether Start->Solvent Wash Wash w/ 10% Na2S2O3 Solvent->Wash Check Color Check Wash->Check Dry Dry (MgSO4) & Concentrate Check->Dry Colorless Repeat Repeat Wash Check->Repeat Still Pink Store Store w/ Cu Turnings (-20°C) Dry->Store Repeat->Wash

Caption: Logical workflow for removing oxidative iodine impurities and stabilizing the final alkyl iodide.

Troubleshooting Module: The "Finkelstein Stall" (Unreacted Chloride)

User Query: "GC-MS shows a persistent peak at [M-92] relative to my product. I cannot separate it by distillation."

Technical Diagnosis: You are seeing the unreacted alkyl chloride precursor (1-(3-chloropropyl)-4-fluorobenzene).

  • The Problem: This is synthesized via the Finkelstein reaction (Halogen Exchange).[1] It is an equilibrium process.[1]

  • The Separation Trap: The boiling point difference between the chloro- and iodo- analogs is often small (

    
     at reduced pressure). Standard vacuum distillation will result in co-distillation (mixed fractions).
    

Corrective Protocol: Drive, Don't Distill You cannot easily purify your way out of this; you must synthesize your way out.

ParameterRecommendationScientific Rationale
Reagent Stoichiometry NaI (3.0 - 5.0 equiv) Le Chatelier’s Principle: Excess Iodide pushes equilibrium to the right.
Solvent Choice 2-Butanone (MEK) While Acetone is standard, MEK allows higher reflux temps (

) to overcome activation energy barriers without degrading the product.
Solubility Trick Ensure Dry Conditions NaCl precipitates in Acetone/MEK. If water is present, NaCl dissolves, allowing the reverse reaction (

).
Reaction Time 24 - 48 Hours Primary alkyl chlorides are slow to exchange compared to bromides.

The "Nuclear" Option (Chemical Modification): If you must salvage a mixed batch:

  • Treat the mixture with a secondary amine (e.g., diethylamine) at room temperature for 2 hours.

  • The alkyl iodide reacts much faster (

    
    ) to form the amine salt than the alkyl chloride. (Warning: This destroys your product to isolate the impurity—useful only for analytics, not prep). 
    
  • Correction: To save the product, you must re-subject the mixture to Finkelstein conditions (NaI/Acetone) to convert the remaining chloride.

Visualization: The Equilibrium Trap

FinkelsteinLogic Reactants R-Cl + NaI Equilibrium Equilibrium State (R-Cl  ⇌  R-I) Reactants->Equilibrium Precipitation NaCl Precipitates (Driving Force) Equilibrium->Precipitation Dry Acetone/MEK WetSolvent Moisture Present (NaCl Dissolves) Equilibrium->WetSolvent Wet Solvent Success High Conversion (>99%) Precipitation->Success Irreversible Reverse Reverse Reaction (R-I reverts to R-Cl) WetSolvent->Reverse Reverse->Equilibrium Stalled Reaction

Caption: Mechanism of the Finkelstein reaction showing why moisture causes the reaction to stall, leaving inseparable chloride impurities.

Troubleshooting Module: Elimination Products (Olefins)

User Query: "I see multiplet signals at 5.0 - 6.0 ppm in my proton NMR. Purity is dropping."

Technical Diagnosis: Dehydrohalogenation has occurred, forming 1-Fluoro-4-allylbenzene (or isomeric styrenyl derivatives).

  • Cause: Exposure to strong bases during workup (e.g., washing with NaOH) or excessive heating during distillation.

  • Mechanism: E2 elimination. The proton on the

    
    -carbon (relative to Iodine) is acidic enough to be removed by base, kicking out the Iodide.
    

Corrective Protocol:

  • Acidic Wash: If basic impurities are suspected, wash with dilute 1M HCl or saturated

    
    . Never use NaOH or KOH.
    
  • Distillation Safety: When distilling, add a small amount of

    
     (solid) to the pot to buffer acidity, but do not wash with liquid base. Keep pot temperature below 
    
    
    
    using high vacuum (< 1 mmHg).

Storage & Stability Guidelines

To maintain >98% purity for long-term storage (months/years):

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Argon or Nitrogen backfill.

  • Stabilizer: Copper Turnings (Acid washed).

    • Mechanism:[1][2][3][4][5][6]

      
      . Copper chemically scavenges free iodine, preventing the autocatalytic degradation cycle [1].
      
  • Temperature: -20°C.

References

  • Stabilization of Alkyl Iodides:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard practice for alkyl iodides involves storage over copper).
  • Finkelstein Reaction Kinetics: Finkelstein, H. "Preparation of organic iodides from the corresponding chlorides and bromides." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.

  • Purification of Alkyl Halides: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed. Butterworth-Heinemann, 2009.

  • Synthesis of Fluorobutyrophenone Intermediates: Detailed in patents regarding Haloperidol synthesis, e.g., Janssen, P. A. J. "Derivatives of 4-phenylpiperidine." U.S. Patent 2,985,657, 1961.

Sources

Technical Support Center: Temperature Control Architecture for 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermal Stability Paradox

In the synthesis of fluorinated pharmaceuticals (e.g., butyrophenone neuroleptics), 1-Fluoro-4-(3-iodopropyl)benzene serves as a critical "linker" scaffold. Its utility, however, is bound by a thermal paradox: the terminal alkyl iodide is highly reactive toward nucleophiles (SN2) but equally susceptible to thermal degradation (elimination/homocoupling).

This guide replaces generic "keep cool" advice with a precision thermal management protocol. We address the three critical phases of the reagent's lifecycle: Storage Integrity , Nucleophilic Alkylation , and Metallation .

Phase I: Storage & Pre-Reaction Conditioning

The Issue: Users often report "darkening" of the reagent or loss of stoichiometry. This is caused by homolytic cleavage of the C-I bond, accelerated by heat and light, releasing free iodine (


).
Protocol A: The "Dark-Cold" Chain
  • Storage Setpoint: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory. Oxygen accelerates radical decomposition.

  • Light Control: Amber glass or aluminum foil wrapping is non-negotiable.

FAQ: Conditioning

Q: The reagent has solidified or is viscous. Can I use a water bath to thaw it? A: Do not use a warm water bath (>30°C). Rapid heating creates localized hot spots that trigger iodine release.

  • Correct Protocol: Allow the sealed container to equilibrate to ambient temperature (20-22°C) inside a desiccator for 30-60 minutes. This prevents condensation (water acts as a nucleophile) and thermal shock.

Q: My reagent turned from colorless to pale yellow. Is it compromised? A: Pale yellow indicates trace iodine release (<1%). It is usually usable for crude alkylations.

  • Remediation: If the color is amber/brown, wash a solution of the reagent (in ether/DCM) with 5% aqueous sodium thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide before use.

Phase II: Nucleophilic Alkylation (SN2) Control

The Issue: In reactions with amines (e.g., piperazines) or phenoxides, users frequently encounter the Elimination Byproduct (E2) , 1-allyl-4-fluorobenzene, instead of the target alkylated product.

The Mechanism: Thermal Selectivity

The competition between Substitution (SN2) and Elimination (E2) is temperature-dependent.

  • Low Temp (<40°C): Favors Kinetic Product (SN2 Substitution).

  • High Temp (>60°C): Favors Thermodynamic Stability (Entropy-driven E2 Elimination).

Protocol B: The "Ramp-Up" Method

For alkylating secondary amines (e.g., 4-phenylpiperidine):

  • Initiation (0°C): Dissolve the amine and base (

    
     or DIPEA) in ACN or DMF. Cool to 0°C.
    
  • Addition (-5°C to 0°C): Add 1-Fluoro-4-(3-iodopropyl)benzene dropwise. The C-I bond is reactive enough to initiate alkylation without heat.

  • Maintenance (20°C - 25°C): Allow to warm to room temperature naturally.

  • Critical Limit: Do NOT reflux unless conversion stalls after 12 hours. If heating is required, cap at 50°C.

Data: Yield vs. Temperature (Acetonitrile,


 Base) 
TemperatureTarget (SN2) YieldElimination (E2) ImpurityHomocoupling (Wurtz)
0°C → 20°C 92% < 2%None
60°C (Constant)78%15%Trace
80°C (Reflux)45%40%5%

Phase III: Metallation & Cross-Coupling

The Issue: When converting the iodide to a Grignard or Zinc reagent, "runaway exotherms" lead to Wurtz homocoupling (dimerization of the propyl chain).

Protocol C: Cryogenic Lithium-Halogen Exchange

For generating the organolithium species:

  • Solvent: Anhydrous Ether (preferred over THF for stability).

  • Temperature: Strict -78°C .

  • Quench: Electrophile must be added at -78°C.

Visualizing the Pathways

The following diagram illustrates how temperature dictates the reaction pathway.

ReactionPathways Reagent 1-Fluoro-4-(3-iodopropyl)benzene TempLow Low Temp (<25°C) Kinetic Control Reagent->TempLow + Nucleophile TempHigh High Temp (>60°C) Thermodynamic Control Reagent->TempHigh + Nucleophile + Heat TempCryo Cryogenic (-78°C) Metal Exchange Reagent->TempCryo + Metal (Li/Mg) ProductSN2 Target: Alkylated Amine/Ether (SN2 Product) TempLow->ProductSN2 Major Pathway TempHigh->ProductSN2 Minor Pathway ProductE2 Impurity: 1-Allyl-4-fluorobenzene (Elimination) TempHigh->ProductE2 Major Pathway ProductMetal Target: Aryl-Alkyl Metal Species (Li/Zn Intermediate) TempCryo->ProductMetal Controlled ProductDimer Impurity: Dimer (Wurtz Coupling) TempCryo->ProductDimer If Temp Spikes > -60°C

Figure 1: Thermal dependence of reaction pathways. Green paths indicate optimal low-temperature control for substitution.

Troubleshooting Matrix

SymptomProbable Thermal CauseCorrective Action
Low Yield + Olefinic Odor Reaction temperature too high (>50°C) promoted E2 elimination.Repeat at 0°C → RT. Switch to a less bulky base (e.g.,

instead of t-BuOK).
Reaction Stalls at 50% Temperature too low for the specific nucleophile's activation energy.Stepwise Heating: Increase temp by 5°C increments. Do not jump to reflux. Add KI (Finkelstein catalyst) instead of heat.
Violent Boiling upon Reagent Addition Exothermic runaway (Grignard/Lithiation).Dilution & Cooling: Dilute reagent 5x in solvent. Cool reactor to -10°C (Grignard) or -78°C (Lithiation) before addition.
Reagent is Brown/Black Storage temperature excursion (>25°C) or light exposure.Wash with Sodium Thiosulfate. Store future batches at 4°C in the dark.

References

  • Mechanistic Insight (SN2 vs E2): Teodorescu, F., et al. (2017). Selective alkylation under solvent-free conditions. Arkivoc. (General reference for temperature control in phenolic alkylation). Retrieved January 30, 2026, from [Link]

Technical Support Center: HPLC Purification of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Support Module. I am Dr. Aristh, Senior Application Scientist. Below is a specialized technical guide designed to assist you in the purification of fluorinated aromatic compounds. These molecules present unique challenges due to the high electronegativity of fluorine, its non-polarizability, and the "fluorous" effect which can lead to unpredictable retention behaviors in standard Reversed-Phase (RP) systems.

Module 1: Method Development Protocol

Objective: Establish a robust purification method that resolves positional isomers (e.g., ortho- vs. para- fluorophenols) and ensures mass recovery.

The "Fluorine-First" Workflow

Do not default to a standard C18/Acetonitrile gradient. Fluorinated aromatics often require specific stationary phases to leverage dipole-dipole and


-

interactions.
Step 1: Stationary Phase Selection[1][2]
  • Primary Screen: Pentafluorophenyl (PFP / F5) .

    • Why: The PFP phase is "orthogonal" to C18.[2][3] It separates based on dispersion, dipole-dipole,

      
      -
      
      
      
      , and charge-transfer interactions.[3] It is the industry standard for separating fluorinated positional isomers and halogenated compounds.
  • Secondary Screen: C18 (High Carbon Load) .

    • Why: Useful only if the primary mechanism is pure hydrophobicity. Often fails to resolve isomers like 2-fluoroaniline vs. 4-fluoroaniline.

Step 2: Mobile Phase Selection (The "Solvent Effect")
  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH control).

  • Solvent B (Critical): Methanol (MeOH) is preferred over Acetonitrile (ACN).

    • Mechanism:[2][4][5] ACN is a dipole-dipole competitor.[6] It forms a "layer" over the PFP stationary phase, effectively masking the

      
      -
      
      
      
      interactions required for separation. MeOH is protic and does not interfere as strongly with the stationary phase's electron-deficient ring, preserving the unique selectivity of the PFP column.
Step 3: Sample Preparation & Solubility

Fluorinated compounds are often hydrophobic but lipophobic (the "fluorous" character).

  • Diluent: Dissolve in 50:50 MeOH:Water if possible.

  • Rescue Solvent: If insoluble, use Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO), but limit injection volume to <1% of column volume to prevent "breakthrough" (sample eluting at void volume).

Visualization: Method Development Decision Tree

MethodDev Start Start: Fluorinated Aromatic Sample IsomerCheck Are Positional Isomers Present? (e.g., 2-F vs 4-F) Start->IsomerCheck RoutePFP Primary Path: PFP (F5) Column IsomerCheck->RoutePFP Yes (High Selectivity Needed) RouteC18 Secondary Path: C18 Column IsomerCheck->RouteC18 No (Pure Hydrophobicity) SolventCheck Select Organic Modifier RoutePFP->SolventCheck Optimize Optimize Gradient & pH (Check F- atom EWG effect on pKa) RouteC18->Optimize UseMeOH Use Methanol (MeOH) Preserves pi-pi interactions SolventCheck->UseMeOH Recommended UseACN Use Acetonitrile (ACN) Only if hydrophobicity dominates SolventCheck->UseACN Alternative UseMeOH->Optimize UseACN->Optimize

Caption: Decision matrix for selecting stationary and mobile phases for fluorinated aromatics. Note the preference for PFP phases and Methanol.

Module 2: Troubleshooting & FAQs

Q1: I am trying to purify a mixture of 2-fluorophenol and 4-fluorophenol on a C18 column, but they co-elute. What is happening?

A: This is a classic failure of "hydrophobic subtraction."

  • The Cause: On a C18 column, retention is governed primarily by hydrophobicity. The hydrophobic surface area of ortho- and para- isomers is nearly identical, leading to co-elution.

  • The Fix: Switch to a Pentafluorophenyl (PFP) column.[2]

  • The Mechanism: The PFP phase has an electron-deficient ring. The fluorine atoms on your analytes create specific dipole moments. The ortho- isomer has a different dipole vector and steric profile than the para- isomer. The PFP phase can "see" these electronic differences via quadrupole interactions, resulting in baseline separation.

Q2: My fluorinated compound precipitates when injected, causing high backpressure and broad peaks.

A: Fluorinated aromatics often exhibit low aqueous solubility.

  • Immediate Action: Check your injection solvent. If you are injecting a sample dissolved in 100% DMSO into a high-aqueous starting gradient (e.g., 95% Water), the compound will "crash out" (precipitate) at the head of the column.

  • Protocol:

    • Pre-dilute your sample with the starting mobile phase (e.g., 50% Water / 50% MeOH). If it precipitates, your starting gradient is too weak.

    • Increase the starting organic % of your gradient (e.g., start at 40% B instead of 5% B).

    • Use a "Sandwich Injection" if your autosampler supports it (Solvent A plug / Sample / Solvent A plug).

Q3: Why does Acetonitrile (ACN) ruin my separation on the PFP column?

A: It comes down to interaction masking .

  • Explanation: ACN is a polar aprotic solvent with a strong dipole.[6] It can adsorb onto the surface of the PFP phase, effectively creating a layer that blocks the analyte from interacting with the electron-deficient phenyl ring of the stationary phase.

  • Solution: Switch to Methanol (MeOH).[7] MeOH allows the

    
    -
    
    
    
    and charge-transfer mechanisms to function unhindered.

Q4: I see "fronting" peaks for my fluorinated aniline compound.

A: This is likely a pH mismatch or silanol overload.

  • The Science: Fluorine is an Electron Withdrawing Group (EWG). If you have a fluorinated aniline, the basicity of the amine is reduced compared to non-fluorinated aniline, but it can still interact with free silanols on the silica surface.

  • The Fix:

    • Ensure you are using a "fully end-capped" column.

    • Raise the ionic strength of your buffer (e.g., increase Ammonium Formate to 20-25 mM) to mask silanols.

    • Caution: Do not use high pH (>8) unless you are using a hybrid-silica or polymer column, as fluorinated phases can be less stable at high pH than C18.

Module 3: Comparative Data

Retention Mechanism Comparison

The table below illustrates why PFP is the superior choice for this application.

Interaction TypeC18 (Alkyl)PFP (Fluoro-Phenyl)Relevance to Fluorinated Aromatics
Hydrophobicity HighModerateBaseline retention.

-

Interaction
NoneHighCritical for separating aromatics.
Dipole-Dipole LowHighExploits the C-F bond dipole.
Shape Selectivity ModerateHighEssential for positional isomers.
H-Bonding NoneModerateAids in separating amines/phenols.
Visualization: PFP Interaction Mechanism

PFP_Mechanism Silica Silica Support PFP_Ligand PFP Ligand (Electron Deficient) Silica->PFP_Ligand Bonded PiPi pi-pi Interaction PFP_Ligand->PiPi Dipole Dipole-Dipole PFP_Ligand->Dipole Hydrophobic Hydrophobic Dispersion PFP_Ligand->Hydrophobic Analyte Fluorinated Analyte (Electron Rich/Dipole) PiPi->Analyte Dipole->Analyte Hydrophobic->Analyte

Caption: The PFP ligand acts as a multi-mode selector, engaging the analyte via electronic (pi-pi, dipole) and dispersive forces simultaneously.[8]

References

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Retrieved from

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Retrieved from

  • Shimadzu. (2023). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Technical Report. Retrieved from

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from

Sources

dealing with protodeboronation in Suzuki reactions of 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Protodeboronation in sp³-sp² Cross-Couplings Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Context[1][2]

You are encountering yield loss due to protodeboronation during the Suzuki-Miyaura coupling of 1-Fluoro-4-(3-iodopropyl)benzene (Substrate A ) with an aryl/heteroaryl boronic acid (Partner B ).

The Core Conflict

This specific reaction presents a unique "Catch-22" in catalysis:

  • Substrate Requirement: Your substrate is a primary alkyl iodide . To couple this without suffering

    
    -hydride elimination, you must use electron-rich, bulky phosphine ligands (e.g., PCy
    
    
    
    , P(
    
    
    -Bu)
    
    
    ) or NHC ligands.
  • The Side Effect: Recent mechanistic studies confirm that bulky phosphine ligands accelerate palladium-catalyzed protodeboronation of the boronic acid partner.[1][2]

While you are likely focusing on pH or water content, the catalyst system itself (required for the alkyl chain) may be actively destroying your nucleophile.

Mechanistic Analysis: The "Vicious Cycle"

To solve this, we must distinguish between the two pathways destroying your boronic acid.

Pathway A: Base-Catalyzed (Classical)
  • Mechanism: Hydroxide attacks the boron to form a boronate "ate" complex

    
    . This species is the active nucleophile for transmetallation but is also susceptible to protonation at the ipso carbon by water or bicarbonate.
    
  • Trigger: High pH, aqueous solvents, electron-deficient aryl boronates (e.g., 2,6-difluorophenylboronic acid).

Pathway B: Metal-Catalyzed (The Hidden Trap)
  • Mechanism: The bulky Pd(II) intermediate (formed after oxidative addition of your alkyl iodide) binds the boronic acid.[3] Steric bulk from ligands like PCy

    
     prevents rapid transmetallation, increasing the residence time of the boronic acid on the metal center, where it undergoes protonolysis.
    
  • Trigger: The exact ligands (PCy

    
    , XPhos) required to stabilize the alkyl-Pd species.
    

Figure 1: Competing pathways. Note that the bulky ligand required for the alkyl iodide slows transmetallation, giving Pathway B (red dashed line) more time to occur.

Troubleshooting Guide & Protocols

Issue 1: "I am seeing rapid formation of Ar-H (deboronated partner)."

Diagnosis: The concentration of the active boronate "ate" complex is too high relative to the rate of transmetallation.

Solution: The "Slow-Release" Protocol Do not add the boronic acid all at once. By keeping the standing concentration of the boronic acid low, you force the equilibrium toward transmetallation rather than decomposition.

Protocol:

  • Charge: Flask with Alkyl Iodide (1.0 equiv), Pd(OAc)

    
     (5 mol%), PCy
    
    
    
    (10 mol%), and Base (K
    
    
    PO
    
    
    , 3.0 equiv).
  • Solvent: Anhydrous THF or Dioxane.

  • Addition: Dissolve the Boronic Acid (1.5 equiv) in a separate syringe. Add this solution dropwise over 1–2 hours using a syringe pump while the reaction stirs at temperature.

Issue 2: "The reaction stalls; Alkyl Iodide remains unreacted."

Diagnosis: Catalyst deactivation. The protodeboronation generates boric acid, which can buffer the pH down, killing the reaction. Alternatively, the alkyl-Pd species decomposed via


-hydride elimination because the ligand was not bulky enough.

Solution: Anhydrous "Shuttle" Bases Switch from carbonate bases (which generate water/bicarbonate) to anhydrous phosphate or fluoride bases.

  • Recommended Base: Potassium Phosphate Tribasic (

    
    ), finely ground and dried.
    
  • Alternative: Cesium Fluoride (

    
    ) in catalytic water conditions (trace water is needed for the boroxine-to-boronic acid cycle, but bulk water is fatal).
    
Issue 3: "I cannot use slow addition; my boronic acid is too insoluble."

Diagnosis: Solubility limits the slow-addition strategy.

Solution: MIDA Boronates Replace the boronic acid with its MIDA (N-methyliminodiacetic acid) boronate ester.

  • Why? MIDA boronates are stable to anhydrous base. They only release the active boronic acid slowly as they hydrolyze. This creates an in-situ slow release mechanism without a syringe pump.

  • Conditions: Use K

    
    PO
    
    
    
    / H
    
    
    O (10:1 ratio) in Dioxane at 60°C. The hydrolysis rate of the MIDA ester becomes the rate-limiting step, preventing the accumulation of unstable free acid.

Optimized Experimental Protocol

Target Reaction: Coupling 1-Fluoro-4-(3-iodopropyl)benzene with Unstable Aryl Boronic Acid.

ComponentSpecificationPurpose
Electrophile 1-Fluoro-4-(3-iodopropyl)benzene (1.0 equiv)Substrate (Alkyl Iodide).
Nucleophile Aryl Boronic Acid (1.5–2.0 equiv)Use excess to account for loss.
Catalyst Pd(OAc)

(5%) + PCy

(10%)
PCy

prevents

-hydride elimination on the propyl chain.
Base K

PO

(3.0 equiv)
Anhydrous. Milder than hydroxides; reduces base-catalyzed deboronation.
Solvent THF or Toluene (0.1 M)Anhydrous.
Additive 4Å Molecular SievesOptional: Scavenges water produced during boroxine formation.

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add Pd(OAc)

    
    , PCy
    
    
    
    , and finely ground K
    
    
    PO
    
    
    .
  • Substrate: Add 1-Fluoro-4-(3-iodopropyl)benzene and solvent (THF). Stir for 5 mins to form the active catalyst.

  • Nucleophile Addition (Critical):

    • Method A (Standard): Add Boronic acid in one portion if stability is moderate.

    • Method B (High Instability): Dissolve Boronic acid in minimum THF and add via syringe pump over 2 hours at 60°C.

  • Workup: Filter through Celite immediately upon completion to remove Palladium residues which can continue to degrade product/starting material during concentration.

FAQ: Troubleshooting Logic

Q: Can I use Pd(dppf)Cl2 or Pd(PPh3)4? A: No. These ligands are generally insufficient to prevent


-hydride elimination in primary alkyl iodides like 1-Fluoro-4-(3-iodopropyl)benzene. You will likely observe the formation of the alkene (allyl benzene derivative) instead of the coupled product. You need bulky alkyl-phosphines (PCy

) or NHCs.

Q: Why not use Suzuki conditions for alkyl bromides (Fu conditions)? A: You are essentially using Fu's conditions (Pd/P(t-Bu)3 or PCy3). The guide above is an adaptation of Fu's alkyl coupling specifically tuned to protect the boronic acid partner.

Q: Is the fluorine atom on the benzene ring affecting the reaction? A: Unlikely to be the primary cause of failure. The fluorine is at the para position relative to the propyl chain and is sp² hybridized. It is stable. However, if your boronic acid partner is also fluorinated (e.g., polyfluorophenyl boronic acid), the rate of protodeboronation will be exponentially higher due to the electron-withdrawing effect destabilizing the C-B bond.

Decision Tree

Figure 2: Diagnostic logic for yield optimization.

References

  • Mechanism of Protodeboronation

    • Cox, P. A., et al. (2016).[3] "Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion." Journal of the American Chemical Society.

  • Ligand-Accelerated Protodeboronation

    • Saito, S., et al. (2024). "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation."[1][2] ChemRxiv / JACS.

  • Suzuki Coupling of Alkyl Halides (Fu Conditions)

    • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[4] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society.

  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M., et al. (2010). "In situ formation of anhydrous boronic acids from MIDA boronates." Journal of the American Chemical Society.
  • Substrate Data

    • PubChem Compound Summary for CID 18364840: 1-Fluoro-4-(3-iodopropyl)benzene.[5]

Sources

strategies to minimize beta-hydride elimination in couplings with 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing -Hydride Elimination in 1-Fluoro-4-(3-iodopropyl)benzene Couplings

Ticket ID: TCH-882-ALK Status: Open Priority: Critical (Yield Limiting) Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The "Propyl Trap"

You are working with 1-Fluoro-4-(3-iodopropyl)benzene (CAS: 118156-84-6).[1][2][3] While the aryl-fluoride moiety is chemically robust under standard coupling conditions, the 3-iodopropyl tail presents a classic organometallic challenge.[1]

Upon oxidative addition to a metal center (M), this substrate forms a primary alkyl-metal complex containing accessible


-hydrogens.[1] In standard Palladium-catalyzed manifolds (e.g., Suzuki-Miyaura with PPh3), the rate of 

-hydride elimination (

) often exceeds the rate of transmetallation or reductive elimination (

).

The Result: Instead of your desired cross-coupled product, you isolate the alkene byproduct (allyl-4-fluorobenzene) or the reduced alkane (propyl-4-fluorobenzene).[1]

This guide details the Nickel-Catalyzed Radical Manifold and Ligand-Controlled Palladium Systems designed to invert these kinetics (


).[1]
Module 1: Mechanistic Root Cause Analysis

To solve the problem, we must visualize the competition. The diagram below illustrates the kinetic "fork in the road" occurring after oxidative addition.

BetaElimination Start Substrate (Ar-CH2-CH2-CH2-I) OxAdd Alkyl-Metal Species (LnM-Alkyl) Start->OxAdd Oxidative Addition Agostic Agostic Interaction (M---H-C) OxAdd->Agostic Fast Conformational Change RedElim Reductive Elimination (Product: Coupled) OxAdd->RedElim k_RE (Slow w/o optimization) BetaElim β-Hydride Elimination (Byproduct: Alkene) Agostic->BetaElim k_betaH (Fast)

Module 2: Strategic Solutions
Strategy A: The Nickel/Pybox Radical Switch (Recommended)

Why it works: Nickel catalysts, particularly when paired with tridentate ligands like Pybox (pyridine-bis(oxazoline)), often operate via a Single Electron Transfer (SET) radical mechanism.

  • Radical Cage: The alkyl iodide undergoes halogen atom abstraction to form an alkyl radical.[1]

  • Geometry: The radical intermediate does not require the coplanar M-C-C-H geometry necessary for syn-

    
    -hydride elimination.[1]
    
  • Sterics: The tridentate Pybox ligand creates a "wall" around the metal center, sterically crowding the transition state and accelerating reductive elimination.

Strategy B: Palladium with Bulky Phosphines

Why it works: If you must use Palladium (e.g., for specific functional group tolerance), you cannot use standard ligands like dppf or PPh3. You must use bulky, electron-rich phosphines (e.g., PCyp3, Buchwald ligands) or NHCs (PEPPSI) . These ligands increase electron density at the metal (speeding up oxidative addition) and their bulk forces the rapid ejection of the product (reductive elimination) before the alkyl chain can rotate into the elimination conformation.

Module 3: Experimental Protocol (Ni-Catalyzed Negishi)

Target Transformation: Coupling 1-Fluoro-4-(3-iodopropyl)benzene with an Alkyl-Zinc reagent.[1]

Reagents:

  • Catalyst Precursor: Ni(cod)₂ (Strem/Sigma) - Must be handled in Glovebox.[1]

  • Ligand: (S,S)-s-Bu-Pybox (or i-Pr-Pybox).[1]

  • Solvent: DMA (N,N-Dimethylacetamide) or DMI (1,3-Dimethyl-2-imidazolidinone).[1] Crucial: Must be anhydrous.

  • Substrate: 1-Fluoro-4-(3-iodopropyl)benzene (1.0 equiv).

  • Nucleophile: Alkyl-ZnBr (1.3 equiv).[1]

Step-by-Step Workflow:

  • Catalyst Formation (In Glovebox): Mix Ni(cod)₂ (4 mol%) and Pybox Ligand (8 mol%) in DMA. Stir for 10-15 minutes until the solution turns a deep purple/blue. This indicates active catalyst formation.[1]

  • Substrate Addition: Add the 1-Fluoro-4-(3-iodopropyl)benzene (1.0 equiv) to the catalyst solution.[1]

  • Nucleophile Addition: Add the Organozinc reagent (1.3 equiv) dropwise.[1]

  • Reaction: Seal the vessel. Remove from glovebox. Stir at Room Temperature for 12-24 hours. Note: Unlike Pd couplings which often require heat, Ni/Pybox couplings often degrade at high temps.[1] Keep it at 25°C.

  • Quench & Analysis: Quench with few drops of MeOH, then dilute with Et₂O and 1M HCl. Monitor: Use ¹⁹F-NMR .[1] The fluorine shift of the product will be distinct from the starting material and the alkene byproduct.

Module 4: Troubleshooting Center (FAQ)

Q1: I am seeing significant amounts of 1-allyl-4-fluorobenzene (alkene byproduct). Why?

  • Diagnosis:

    
    -hydride elimination is winning.[1]
    
  • Fix 1 (Ligand): Ensure you are using a Tridentate ligand (Pybox or Terpy).[1][4] Bidentate ligands often fail here.[1]

  • Fix 2 (Solvent): Switch from THF to a polar aprotic solvent like DMI or NMP .[1] These solvents stabilize the polar intermediates and can accelerate the coupling step.

Q2: The reaction stalls after 20% conversion.

  • Diagnosis: Catalyst deactivation.[1] Primary alkyl iodides can generate free iodine or radicals that poison the catalyst if not captured.[1]

  • Fix: Increase catalyst loading to 10 mol%. Ensure strictly oxygen-free conditions (Ni(cod)₂ is extremely air-sensitive).[1]

Q3: Can I use a Suzuki coupling (Boronic Acid) instead of Negishi (Zinc)?

  • Answer: It is much harder. Primary alkyl electrophiles in Suzuki coupling suffer from very slow transmetallation, giving the catalyst "time" to undergo

    
    -hydride elimination.
    
  • Workaround: If you must use Suzuki, use 9-BBN alkylboranes (not boronic acids) and a Pd catalyst with PCyp3 (Tricyclopentylphosphine) or a G3-XantPhos precatalyst.[1]

Q4: How do I distinguish the byproduct from the product without a column?

  • Answer: Use the Fluorine tag.[1]

    • Starting Material: ~ -117 ppm (triplet/multiplet).

    • Alkene Byproduct: Shift will move slightly downfield due to conjugation if isomerization migrates the double bond towards the ring.

    • Coupled Product: Distinct shift depending on the coupling partner.[1]

Module 5: Comparison of Ligand Systems
Ligand ClassMetalEfficacy for Primary AlkylsMechanism Note
Pybox (Tridentate) Ni High (Standard) Steric "wall" prevents elimination geometry.[1]
Terpyridine Ni HighSimilar to Pybox; good for simple alkyl chains.[1]
PCyp3 / PCy3 Pd ModerateRequires bulky phosphine to force reductive elimination.[1]
PPh3 / dppf Pd Low (Avoid) Fast

-hydride elimination dominates.[1]
Module 6: Visualizing the Solution (The Ni-Radical Cycle)

This diagram represents the optimized pathway using Nickel and Pybox ligands, bypassing the elimination trap.

NiCycle Ni0 L*Ni(0) Ni1 L*Ni(I)-X Ni0->Ni1 SET to Alkyl-I Radical Alkyl Radical (R•) Ni1->Radical Halogen Abstraction Ni2 L*Ni(II)(R)(Nu) Radical->Ni2 Radical Rebound/Capture Ni2->Ni0 Reductive Elimination (Fast due to Pybox steric bulk) Product R-Nu (Coupled) Ni2->Product

References
  • Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds. Source: Zhou, J., & Fu, G. C. (2004).[5] Journal of the American Chemical Society.[4][6][7] Context: Foundational work establishing Ni/Pybox for primary alkyl halide coupling.[1] Link:[Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Source: Zhou, J., & Fu, G. C. (2003).[4] Journal of the American Chemical Society.[4][6][7] Context: Describes the specific use of PCyp3 for Pd-catalyzed variants if Nickel is not an option. Link:[Link]

  • Strategies for Minimizing Beta-Hydride Elimination in Palladium-Catalyzed Couplings. Source: Cárdenas, D. J. (2003).[1] Angewandte Chemie International Edition. Context: Mechanistic review of why alkyl halides fail in standard couplings and how ligand design fixes it. Link:[Link]

  • 1-Fluoro-4-(3-iodopropyl)benzene Substance Data. Source: PubChem / NIH.[1] Context: Verification of substrate structure and physical properties.[1] Link:[Link]

Sources

Validation & Comparative

Technical Guide: Structural Verification of 1-Fluoro-4-(3-iodopropyl)benzene via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Fluoro-4-(3-iodopropyl)benzene (CAS: 118156-84-6) is a critical halo-alkylbenzene intermediate, widely utilized in medicinal chemistry as a "linker" motif for PROTACs and radioligand development.[1][2] Its value lies in the orthogonality of its reactive sites: the aryl fluoride allows for nucleophilic aromatic substitution (


) or metal-catalyzed activation, while the alkyl iodide serves as a potent electrophile for alkylation.

This guide provides a definitive structural verification protocol. Unlike standard databases, we focus on the comparative diagnostics required to distinguish this product from its alcohol precursor and bromide analogs, ensuring high-purity inputs for downstream cross-coupling.

Part 1: Structural Elucidation Strategy

The verification of this molecule relies on three distinct NMR zones. The presence of the Fluorine atom (


, spin 1/2) introduces spin-spin coupling that complicates the aromatic region, transforming standard doublets into complex multiplets.
Diagram 1: Structural Assignment Logic

The following workflow illustrates the logical flow for assigning the spectrum, moving from the most distinct aliphatic signals to the complex aromatic region.

NMR_Assignment Start Spectrum Acquired (CDCl3) Zone1 Zone 1: Aliphatic Alpha (3.1 - 3.2 ppm) Confirm Iodine Presence Start->Zone1 Step 1 Zone2 Zone 2: Aliphatic Beta/Gamma (2.0 - 2.8 ppm) Confirm Propyl Chain Zone1->Zone2 Step 2 Zone3 Zone 3: Aromatic Region (6.9 - 7.2 ppm) Confirm F-Substitution Zone2->Zone3 Step 3 Validation Structure Verified Zone3->Validation Integration Check

Caption: Logical workflow for assigning 1-Fluoro-4-(3-iodopropyl)benzene signals, prioritizing the diagnostic alpha-iodine triplet.

Part 2: Comparative Analysis & Performance Metrics

In drug discovery workflows, this molecule is typically synthesized from 3-(4-fluorophenyl)propan-1-ol via an Appel reaction or mesylation/iodination. The critical performance metric is the quantitative conversion of the hydroxyl group to the iodide.

Scenario A: Reaction Monitoring (Alcohol vs. Iodide)

The shift of the


-methylene protons (closest to the functional group) is the primary indicator of reaction success.
FeaturePrecursor: Alcohol (–OH)Product: Iodide (–I) Diagnostic Shift (

)

-Protons
(

)
~3.65 ppm (Triplet)~3.16 ppm (Triplet) Upfield shift of ~0.5 ppm
Multiplicity Triplet (often broad if wet)Sharp Triplet Clear coupling (

Hz)
Heavy Atom Effect NoneSignificant Iodine shields

-protons relative to Br/Cl

Critical Insight: Unlike Chlorides (


3.5 ppm) or Bromides (

3.4 ppm), the Iodide signal appears significantly upfield (lower ppm) due to the "Heavy Atom Effect" (shielding caused by the large electron cloud of Iodine). Do not mistake this upfield shift for an impurity.
Scenario B: Solvent Effects ( vs. DMSO- )
  • 
     (Recommended):  Provides the sharpest resolution for the aromatic coupling constants (
    
    
    
    ).
  • DMSO-

    
    :  Often results in signal broadening of the alkyl chain due to viscosity. Use only if the sample contains polar impurities you wish to quantify.
    

Part 3: Detailed Data & Assignment Protocol

The following data represents the standardized expected values for a high-purity sample (>98%) in


 at 300 MHz or higher.
Table 1: 1H NMR Assignment (Standardized)
Position

(ppm)
MultiplicityIntegrationCoupling (

in Hz)
Assignment Logic
Aromatic (Meta to F) 7.12 – 7.18Multiplet (dd-like)2H

,

Deshielded by alkyl group.
Aromatic (Ortho to F) 6.94 – 7.02Multiplet (t-like)2H

,

Shielded by Fluorine; distinctive "roofing" effect.

-Methylene
3.16Triplet (t)2H

Diagnostic for –CH₂I .
Benzylic (

)
2.72Triplet (t)2H

Anchored to aromatic ring.

-Methylene
2.13Quintet (m)2H

Split by both adjacent CH₂ groups.

Note on Aromatic Multiplicity: The aromatic region is technically an AA'BB'X system (where X is


).
  • The protons ortho to Fluorine often appear as "pseudo-triplets" because the coupling constants

    
     and 
    
    
    
    are similar (~8-9 Hz).
  • The protons meta to Fluorine appear as "doublet of doublets" or complex multiplets due to the smaller

    
     coupling (~5-6 Hz).
    

Part 4: Experimental Protocol for Verification

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating sample preparation method.

Diagram 2: Synthesis & Verification Workflow

This pathway ensures that the user validates the critical transformation (OH


 I) before releasing the compound for biological assay.

Verification_Workflow Input Crude Reaction Mixture (Appel or Finkelstein) Workup Aqueous Workup (Na2S2O3 Wash) Input->Workup Prep Sample Prep 10mg in 0.6mL CDCl3 Workup->Prep Check1 Check 3.65 ppm region (Residual Alcohol?) Prep->Check1 Check2 Check 3.16 ppm region (Product Iodide) Check1->Check2 Decision Purity > 95%? Check2->Decision Release Release for Coupling Decision->Release Yes Repurify Column Chromatography (Hexane/EtOAc) Decision->Repurify No Repurify->Prep

Caption: Step-by-step decision tree for validating the synthesis of 1-Fluoro-4-(3-iodopropyl)benzene.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the isolated oil in 0.6 mL of CDCl₃ (99.8% D).

    • Why: High concentration improves the signal-to-noise ratio for the

      
       satellites, allowing you to distinguish them from impurities.
      
    • Filtration: If the solution is cloudy (common with iodide salts), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition Parameters:

    • Scans: 16 scans are sufficient for proton NMR.

    • Delay (d1): Set to

      
       2.0 seconds. The benzylic protons can have longer relaxation times; a short delay may affect integration accuracy.
      
  • Data Processing:

    • Apodization: Apply an exponential line broadening (LB) of 0.3 Hz.

    • Phasing: Manually phase the aromatic region. The F-coupling creates phase distortions that automatic algorithms often misinterpret.

Part 5: Troubleshooting & Artifacts

ArtifactLocationCauseRemediation
Water Peak ~1.56 ppm (in CDCl₃)Wet solvent/sampleAdd activated molecular sieves to the tube and shake.
Iodine Color Solution turns pinkOxidation (

formation)
Wash the NMR sample with a drop of dilute

(sodium thiosulfate) in the tube, shake, and let phases separate (top layer is CDCl3).
"Ghost" Triplet ~3.40 ppmAlkyl Bromide impurityIf synthesized via Finkelstein (Br

I), this indicates incomplete conversion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AA'BB' systems and Halogen increments).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified source for chemical shift correlations).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for standard Fluorobenzene coupling constants).
  • Vicha, J., et al. (2020).[3] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts". Chemical Reviews, 120(15), 7065–7103. [Link] (Source for the "Heavy Atom Effect" explaining the Iodine upfield shift).

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Fluoro-4-(3-iodopropyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a detailed interpretation grounded in the principles of substituent effects and spin-spin coupling. We will explore the predicted spectrum, compare 13C NMR with other analytical techniques, and provide a robust experimental protocol for acquiring high-quality data.

Introduction to the Spectroscopic Challenge

1-Fluoro-4-(3-iodopropyl)benzene is a halogenated aromatic compound with distinct structural features that lend themselves to thorough investigation by 13C NMR spectroscopy. The molecule comprises a para-substituted fluorobenzene ring and a three-carbon alkyl chain terminating in an iodine atom. This unique combination of an electron-withdrawing fluorine atom, a less electronegative but bulky iodine atom, and an alkyl chain creates a nuanced electronic environment around each carbon atom. Consequently, the 13C NMR spectrum is expected to display a series of well-resolved signals, each providing a wealth of information about the molecular structure. The primary utility of 13C NMR in this context is its ability to directly probe the carbon skeleton, offering unambiguous evidence for the number of non-equivalent carbons and insights into their immediate chemical environment.[1][2]

Predicting the 13C NMR Spectrum: A First-Principles Approach

The Aromatic Region: Unraveling Substituent Effects

The aromatic region of a 13C NMR spectrum typically spans from 100 to 170 ppm.[3] The chemical shifts of the carbons in the benzene ring of our target molecule are influenced by the fluorine atom and the 3-iodopropyl group.

  • Fluorine's Influence: Fluorine is a strongly electronegative atom, which leads to a significant deshielding effect on the carbon to which it is directly attached (C-1). This carbon is expected to have the largest chemical shift in the aromatic region. Furthermore, fluorine exhibits through-bond spin-spin coupling with carbon atoms, which will cause the signals for the aromatic carbons to appear as doublets. The magnitude of this coupling constant (J-coupling) decreases with the number of bonds separating the carbon and fluorine atoms.

  • The 3-Iodopropyl Group's Effect: The alkyl group is an electron-donating group, which generally causes a slight shielding effect (upfield shift) on the aromatic carbons. The iodine atom at the end of the chain has a more complex influence. While iodine is electronegative, its effect on the aromatic ring is attenuated by the intervening alkyl chain.

The Aliphatic Region: Tracking the Alkyl Chain

The aliphatic carbons of the 3-iodopropyl chain will appear in the upfield region of the spectrum, typically between 0 and 60 ppm.

  • The Influence of Iodine: The carbon directly bonded to the iodine atom (C-γ) will be the most deshielded of the aliphatic carbons due to iodine's electronegativity. However, iodine's "heavy atom effect" can sometimes lead to a slight upfield shift compared to what might be expected based on electronegativity alone. The other two carbons of the propyl chain (C-α and C-β) will have chemical shifts that are influenced by their proximity to the aromatic ring and the iodine atom.

Predicted Chemical Shifts and C-F Coupling Constants

The following table summarizes the predicted 13C NMR chemical shifts and carbon-fluorine coupling constants for 1-Fluoro-4-(3-iodopropyl)benzene. These values are estimated based on data from similar compounds and established substituent effect principles.

Carbon AtomPredicted Chemical Shift (ppm)Predicted ¹JCF, ²JCF, ³JCF, ⁴JCF (Hz)
C-1~162¹JCF ≈ 245 Hz
C-2, C-6~115²JCF ≈ 21 Hz
C-3, C-5~130³JCF ≈ 8 Hz
C-4~138⁴JCF ≈ 3 Hz
C-α~34-
C-β~33-
C-γ~6-

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

To aid in the visualization of the molecule and the assignment of carbon atoms, the following DOT diagram is provided:

Molecular structure of 1-Fluoro-4-(3-iodopropyl)benzene with carbon numbering.

Comparison with Alternative Spectroscopic Techniques

While 13C NMR is a powerful tool for elucidating the carbon framework of a molecule, a comprehensive structural analysis often relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: ¹H NMR provides detailed information about the proton environments in the molecule. It would be used to confirm the substitution pattern on the aromatic ring and the structure of the propyl chain. The coupling patterns between adjacent protons would be invaluable in assigning the signals of the alkyl chain.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. The presence of fluorine, iodine, and the benzene ring would likely lead to characteristic fragments that could be used to confirm the overall structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. In this molecule, C-F, C-I, aromatic C-H, and aliphatic C-H stretching and bending vibrations would be observable, providing further evidence for the presence of these structural motifs.

Ultimately, the combination of these techniques provides a more complete and confident structural assignment than any single method alone.

A Robust Experimental Protocol for 13C NMR Analysis

The following protocol outlines the steps for acquiring a high-quality proton-decoupled 13C NMR spectrum of 1-Fluoro-4-(3-iodopropyl)benzene.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve 20-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. acq2 Tune and shim the probe to optimize the magnetic field homogeneity. acq1->acq2 acq3 Set up a standard proton-decoupled 13C NMR experiment. acq2->acq3 acq4 Acquire the free induction decay (FID) over a sufficient number of scans for good signal-to-noise. acq3->acq4 proc1 Apply a Fourier transform to the FID to obtain the spectrum. proc2 Phase the spectrum to ensure all peaks are in the positive absorptive mode. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal at 0 ppm. proc2->proc3 proc4 Integrate the peaks (note: integration is not always quantitative in 13C NMR). proc3->proc4 cluster_prep cluster_prep cluster_acquisition cluster_acquisition cluster_prep->cluster_acquisition Ready for Analysis cluster_processing cluster_processing cluster_acquisition->cluster_processing Raw Data

Workflow for 13C NMR data acquisition and processing.
Recommended Spectrometer Parameters
ParameterRecommended ValueRationale
Solvent CDCl₃Good solubility for many organic compounds and a well-defined solvent peak.
Temperature 298 K (25 °C)Standard operating temperature for routine NMR.
Pulse Program zgpg30A standard proton-decoupled pulse sequence with a 30° pulse angle for faster acquisition.
Acquisition Time 1-2 secondsSufficient for good resolution of most carbon signals.
Relaxation Delay 2-5 secondsAllows for adequate relaxation of the carbon nuclei between scans, improving signal intensity.
Number of Scans 1024 or more13C is an insensitive nucleus, so a large number of scans is typically required for a good signal-to-noise ratio.
Spectral Width ~250 ppmEncompasses the full range of expected chemical shifts for organic molecules.

Data Interpretation and Peak Assignment

Interpreting the 13C NMR spectrum involves assigning each peak to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts and an understanding of the underlying principles.

  • Identify the Aromatic and Aliphatic Regions: The spectrum should be clearly divided into two regions: the downfield aromatic region (100-170 ppm) and the upfield aliphatic region (0-60 ppm).

  • Assign the Aromatic Carbons:

    • The carbon directly attached to the fluorine (C-1) will be the most downfield signal and will appear as a large doublet due to the one-bond C-F coupling.

    • The carbons ortho to the fluorine (C-2 and C-6) will be the most upfield of the aromatic CH signals and will appear as a doublet with a smaller coupling constant than C-1.

    • The carbons meta to the fluorine (C-3 and C-5) will be downfield from C-2/C-6 and will also be a doublet with an even smaller coupling constant.

    • The carbon ipso to the propyl group (C-4) will be a quaternary carbon, and its signal will likely be of lower intensity. It will appear as a doublet with the smallest C-F coupling constant.

  • Assign the Aliphatic Carbons:

    • The carbon bonded to the iodine (C-γ) will likely be the most downfield of the aliphatic signals.

    • The carbon bonded to the aromatic ring (C-α) will be the next most downfield.

    • The middle carbon of the propyl chain (C-β) will be the most upfield of the three aliphatic signals.

By systematically applying these principles, a complete and confident assignment of the 13C NMR spectrum of 1-Fluoro-4-(3-iodopropyl)benzene can be achieved. This detailed analysis provides a powerful tool for the structural verification and characterization of this and similar molecules.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • MDPI. (2021). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]

Sources

Advanced Mass Spectrometry Characterization: 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 1-Fluoro-4-(3-iodopropyl)benzene and Its Fragments Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes environment of medicinal chemistry, 1-Fluoro-4-(3-iodopropyl)benzene (CAS 118156-84-6) serves as a critical alkylating agent, frequently employed to introduce the 4-fluorophenylpropyl pharmacophore—a structural motif common in neuroleptic and antihistaminic agents.

This guide provides an in-depth technical analysis of its mass spectrometric behavior. Unlike stable building blocks, this alkyl iodide exhibits a labile C–I bond that dictates its fragmentation physics. We compare its performance and detection characteristics against its bromo- and chloro- analogs, providing you with the data necessary to optimize detection limits and validate synthetic pathways.

Structural Analysis & Physicochemical Context

Before interpreting spectra, one must understand the structural drivers of fragmentation.

  • Molecular Formula: C

    
    H
    
    
    
    FI[1][2][][4][5][6][7]
  • Molecular Weight: 264.08 Da[1][][4][5][7][8][9]

  • Key Lability: The C(sp3)–I bond (Bond Dissociation Energy ~53 kcal/mol) is significantly weaker than the C–F bond (~116 kcal/mol) or the benzylic C–C bonds.

Implication for MS: In Electron Ionization (EI), the molecular ion (


) is expected to be vanishingly small or absent, with the spectrum dominated by iodine loss. In Soft Ionization (ESI/APCI), the hydrophobicity and lack of basic sites make protonation difficult without specific adduct formation.

Experimental Protocols

To ensure reproducibility, the following protocols are designed to minimize thermal degradation prior to ionization.

Protocol A: GC-MS (Electron Ionization)

Objective: Structural fingerprinting and impurity profiling.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent potential nucleophilic displacement during storage.

  • Inlet: Splitless mode at 200°C. Note: Keep inlet temperature <250°C to prevent thermal deiodination in the liner.

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • Source: EI at 70 eV; Source Temp: 230°C.

Protocol B: LC-MS (APCI/ESI)

Objective: Molecular weight confirmation for labile species.

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Water (0.1% Formic Acid).

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

    • Reasoning: ESI is inefficient for neutral alkyl halides. APCI utilizes gas-phase charge transfer which is more effective for this hydrophobic aromatic system.

  • Flow Rate: 0.4 mL/min.

  • Detection: Full scan 100–400 m/z.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 1-Fluoro-4-(3-iodopropyl)benzene is driven by the "weakest link" principle. The iodine atom acts as a radical sink.

Primary Pathway: Dissociative Ionization

Upon electron impact (70 eV), the radical cation is formed. The C–I bond cleaves almost instantaneously.

  • 
     (m/z 264):  The parent ion. Usually <1% relative abundance due to rapid iodine loss.
    
  • 
     (m/z 137):  The base peak in many conditions. This corresponds to the (4-fluorophenyl)propyl cation  (
    
    
    
    ).
  • Fluorotropylium Formation (m/z 109): The cation at m/z 137 undergoes a rearrangement (loss of ethylene,

    
    , 28 Da) to form the highly stable fluorotropylium ion  (
    
    
    
    ). This is the diagnostic peak for 4-fluorobenzyl moieties.
Secondary Pathway: Benzylic Cleavage

Direct benzylic cleavage of the propyl chain can yield the 4-fluorobenzyl radical or cation, converging on the m/z 109 species.

Visualization of Fragmentation Logic

The following diagram illustrates the causal pathways from the parent molecule to its stable fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 264 [Unstable] Cation_137 [M - I]+ (4-Fluorophenyl)propyl cation m/z 137 M_Ion->Cation_137 Homolytic C-I Cleavage Iodine Iodine Radical (I•) Neutral Loss (127 Da) M_Ion->Iodine Tropylium_109 Fluorotropylium Ion C7H6F+ m/z 109 [Diagnostic Peak] Cation_137->Tropylium_109 Rearrangement (-C2H4) Ethylene Ethylene (C2H4) Neutral Loss (28 Da) Cation_137->Ethylene

Figure 1: EI Fragmentation pathway of 1-Fluoro-4-(3-iodopropyl)benzene showing the dominant loss of iodine and subsequent formation of the fluorotropylium ion.

Comparative Performance: Iodo vs. Bromo vs. Chloro

When selecting a reagent for synthesis or developing a monitoring method, the choice of halogen affects both reactivity and detectability. The table below compares 1-Fluoro-4-(3-iodopropyl)benzene with its common alternatives: the bromo- and chloro- analogs.

Table 1: Halogen Analog Comparison in Mass Spectrometry
FeatureIodo-Analog (Target)Bromo-Analog (Alternative 1)Chloro-Analog (Alternative 2)
Formula C

H

FI
C

H

FBr
C

H

FCl
Molecular Weight 264.08217.08172.63
C–X Bond Energy ~53 kcal/mol (Weakest)~68 kcal/mol~81 kcal/mol (Strongest)
Molecular Ion (M+) Weak / Absent (<1%)Visible (10-30%)Strong (30-50%)
Isotopic Pattern Monoisotopic (Single peak)1:1 doublet (

Br/

Br)
3:1 doublet (

Cl/

Cl)
Base Peak m/z 137 (

)
m/z 109 or 137m/z 109 or 137
Detection Limit (EI) High (Fragments easily)MediumLow (Stable M+)
Synthetic Utility Highest Reactivity (Leaving Group)Moderate ReactivityLowest Reactivity
Critical Insight for Method Development
  • For Quantification: The Chloro-analog is superior for quantification using the molecular ion due to its stability and distinct isotopic pattern.

  • For Sensitivity: The Iodo-analog (our target) often requires monitoring the m/z 137 or m/z 109 fragment ions in SIM (Selected Ion Monitoring) mode, as the molecular ion is unreliable.

  • False Negatives: Relying solely on the parent mass (264) for the iodo-compound can lead to false negatives in reaction monitoring. Always monitor m/z 137.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18364840, 1-Fluoro-4-(3-iodopropyl)benzene. Retrieved from [Link][4]

  • NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) of Alkylbenzenes. NIST Standard Reference Database. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[10][11] (Reference for general fragmentation rules of halo-alkylbenzenes).

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.

Sources

Comparative Guide: Reactivity & Chemoselectivity of 1-Fluoro vs. 1-Bromo-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 1-Fluoro-4-(3-iodopropyl)benzene (F-IPB) and 1-bromo-4-(3-iodopropyl)benzene (Br-IPB) . While structurally similar, their applications in medicinal chemistry and materials science diverge significantly due to the electronic and reactive differences of the aryl halogen.

  • The Bottom Line:

    • Choose F-IPB when you require a robust, inert aryl terminus. The C-F bond acts as a metabolic blocker or electronic modulator but will not participate in standard cross-coupling or metal-insertion reactions.

    • Choose Br-IPB when you require dual-functionalization . The aryl bromide serves as a latent "handle" for subsequent Pd-catalyzed coupling (Suzuki, Buchwald) or Lithium-Halogen exchange, provided you can control the chemoselectivity during the initial alkyl-iodide reaction.

Chemical Profile & Bond Energetics[1]

To understand the reactivity differences, we must analyze the Bond Dissociation Energies (BDE). The "warhead" for both molecules is the alkyl iodide (propyl chain), which is the most reactive site. The "payload" (the ring) differs.

Table 1: Comparative Properties and Bond Strengths
Feature1-Fluoro-4-(3-iodopropyl)benzene 1-Bromo-4-(3-iodopropyl)benzene
CAS 118156-84-6(Analogous)
Primary Reactive Site Alkyl C(

)–I
Alkyl C(

)–I
Secondary Reactive Site Aryl C(

)–F (Inert)
Aryl C(

)–Br (Reactive)
C–X Bond Energy (Ring) ~126 kcal/mol (Very Strong)~81 kcal/mol (Weak)
C–I Bond Energy (Chain) ~53 kcal/mol (Very Weak)~53 kcal/mol (Very Weak)
Chemoselectivity Risk Low (Orthogonal Reactivity)High (Competitive Reactivity)
Primary Application Metabolic stability, Fluorine taggingModular scaffold construction
Visualization: Reactivity Hierarchy

The following diagram illustrates the energy barriers. The lower the node, the easier the bond breaks.

ReactivityHierarchy cluster_0 Bond Dissociation Energy Hierarchy Alkyl_I Alkyl C-I (~53 kcal/mol) Primary Reaction Site (Both Molecules) Aryl_Br Aryl C-Br (~81 kcal/mol) Secondary Site (Br-IPB Only) Alkyl_I->Aryl_Br  Significant Reactivity Gap (Chemoselectivity Window) Aryl_F Aryl C-F (~126 kcal/mol) Inert Site (F-IPB Only) Aryl_Br->Aryl_F  High Energy Barrier

Figure 1: The reactivity hierarchy shows that while Alkyl-I is always the first to react, the Aryl-Br is close enough in energy to cause side reactions if conditions are unregulated.

Critical Reactivity Analysis

Scenario A: Metal-Halogen Exchange (Grignard/Zinc Reagents)

This is the most common workflow: converting the alkyl iodide into a nucleophile (


 or 

) to couple with an electrophile.
  • F-IPB (The Safe Route):

    • Reaction with Mg or Zn inserts exclusively into the C-I bond.

    • The Aryl-F bond is too strong to undergo oxidative addition with Mg/Zn under standard conditions.

    • Result: Clean formation of the alkyl-metal reagent.

  • Br-IPB (The High-Risk Route):

    • The Danger: "Head-to-Tail" Polymerization. If you form the Alkyl-Zn species, it acts as a nucleophile. The unreacted Aryl-Br on a neighboring molecule acts as an electrophile. In the presence of any transition metal impurities (or if using Mg at high temps), the molecule can couple with itself.

    • The Fix: Requires strictly controlled Knochel conditions (Zinc insertion at low temperature) or Lithium-Halogen exchange at -78°C to kinetically favor the weaker C-I bond over the C-Br bond.

Scenario B: Nucleophilic Substitution ( )
  • F-IPB: Ideal for attaching a fluorophenyl group to amines, thiols, or alkoxides via the propyl chain. The ring remains untouched.

  • Br-IPB: Also works, but the product retains the Aryl-Br. This is useful if you plan to perform a Suzuki coupling after the substitution.

Experimental Protocols

Protocol 1: Preparation of Functionalized Zinc Reagent (Using F-IPB)

Use this protocol to generate a stable nucleophile for Negishi couplings.

Reagents:

  • 1-Fluoro-4-(3-iodopropyl)benzene (F-IPB)[1]

  • Zn dust (activated)

  • LiCl (anhydrous)

  • THF (dry)

Workflow:

  • Activation: Flame dry a flask under Argon. Add Zn dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 150°C under high vacuum for 2 hours (Essential for "Knochel-type" activation).

  • Insertion: Cool to room temperature. Add dry THF. Add F-IPB (1.0 equiv) neat or in minimal THF.

  • Reaction: Stir at 25°C for 4–12 hours.

  • Validation (Self-Check): Aliquot 0.1 mL, quench with dilute HCl, extract with ether. Inject into GC-MS.

    • Success: Disappearance of the Iodo-precursor peak; appearance of the reduced product (1-fluoro-4-propylbenzene).

    • Note: Since F is inert, you will see zero biaryl byproducts.

Protocol 2: Sequential Functionalization (Using Br-IPB)

Use this protocol to utilize the orthogonal reactivity of the Bromide.

Workflow:

  • Step 1 (

    
    ):  React Br-IPB  with a secondary amine (e.g., morpholine) in Acetonitrile with 
    
    
    
    at 60°C.
    • Selectivity: The Alkyl-I reacts; the Aryl-Br remains intact (Aryl-Br does not undergo

      
      ).
      
  • Step 2 (Suzuki Coupling): Take the isolated product from Step 1. React with Phenylboronic acid,

    
     (5 mol%), and 
    
    
    
    in Toluene/Water.
    • Result: The Aryl-Br now reacts to form a biaryl system.

Decision Matrix & Logic Flow

Use the following logic flow to select the correct reagent for your synthesis.

DecisionMatrix cluster_No Pathway A: Inert Scaffold cluster_Yes Pathway B: Modular Scaffold Start Start: Select Reagent Q1 Do you need to functionalize the Aryl ring later? Start->Q1 F_Choice Choose F-IPB Q1->F_Choice No (Keep ring inert) Br_Choice Choose Br-IPB Q1->Br_Choice Yes (Need cross-coupling) F_Reason Fluorine is inert. Prevents polymerization. Metabolically stable. F_Choice->F_Reason Br_Risk WARNING: Polymerization Risk Br_Choice->Br_Risk Br_Protocol Use Low Temp (-78°C) or Stepwise SN2 -> Suzuki Br_Risk->Br_Protocol Mitigation

Figure 2: Decision tree for selecting between F-IPB and Br-IPB based on synthetic goals.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Establishes C-F > C-Br > C-I hierarchy).
  • Knochel Zinc Insertion: Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.

  • Negishi Coupling Selectivity: Joshi-Pangu, A., et al. (2011).[3] Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(5), 1218–1221.

  • General Reactivity of Alkyl Halides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Guide: 1-Fluoro-4-(3-iodopropyl)benzene vs. Sulfonate Precursors for Aliphatic ¹⁸F-Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Fluoro-4-(3-iodopropyl)benzene against alternative precursors (specifically Sulfonates like Tosylates/Mesylates) for the synthesis of [¹⁸F]1-(3-fluoropropyl)-4-fluorobenzene and related 4-fluorophenylpropyl moieties.

Executive Summary

In the development of PET radiotracers targeting sigma receptors, dopamine transporters, or neuroleptic binding sites, the 4-fluorophenylpropyl moiety is a recurring pharmacophore. The introduction of Fluorine-18 into the alkyl chain of this moiety is a critical radiosynthetic step.

While 1-Fluoro-4-(3-iodopropyl)benzene (an alkyl iodide) serves as a readily available precursor, it competes with Sulfonate esters (Tosylates/Mesylates). This guide argues that while the Iodide precursor offers stability and synthetic simplicity, Tosylate precursors are superior for clinical production due to enhanced reaction kinetics, cleaner HPLC purification profiles, and higher specific activity.

The Core Reaction

The transformation is a bimolecular nucleophilic substitution (


) where the leaving group (L) is displaced by n.c.a. (no-carrier-added) [¹⁸F]fluoride.


Precursor Comparison: Iodide vs. Tosylate vs. Bromide

The choice of leaving group (L) dictates the Radiochemical Yield (RCY) and purification strategy.

Comparative Analysis Table
FeatureIodide Precursor (1-Fluoro-4-(3-iodopropyl)benzene)Tosylate Precursor (1-Fluoro-4-(3-tosyloxypropyl)benzene)Bromide Precursor (1-Fluoro-4-(3-bromopropyl)benzene)
Leaving Group Ability Good (

is a soft base)
Excellent (

is resonance stabilized)
Moderate to Poor
Reaction Rate (

)
ModerateFast Slow
RCY (Typical) 15% – 30%40% – 65% < 10%
Precursor Stability High (Light sensitive)Moderate (Moisture/Heat sensitive)High
HPLC Separation Difficult : Precursor (

) and Product (

) are both lipophilic halides.
Easy : Precursor is UV-active and polar; Product is non-polar.Difficult
Side Reactions Elimination to alkene; Isotopic exchange (if I-123/124 used)Hydrolysis to alcoholLow reactivity
Deep Dive: Why the Tosylate Usually Wins
  • Purification Thermodynamics: The separation factor (

    
    ) on C18 HPLC columns is driven by hydrophobicity.
    
    • The Iodide precursor and the [¹⁸F]Fluoride product are structurally very similar (halogen-for-halogen swap). Their retention times often overlap, requiring long, shallow gradients or specialized phenyl-hexyl columns.

    • The Tosylate precursor contains a bulky, polar sulfonyl group. It elutes significantly earlier (or later, depending on mobile phase pH) than the non-polar fluorinated product, allowing for rapid, baseline separation.

  • Nucleophilicity vs. Basicity: In the presence of Kryptofix 2.2.2/Carbonate, the "naked" fluoride is basic. Alkyl iodides are prone to

    
     elimination (forming the alkene) when reaction temperatures exceed 100°C. Sulfonates, while also prone to elimination, generally favor substitution under mild conditions (80-90°C).
    

Experimental Protocol: Synthesis of [¹⁸F]1-(3-fluoropropyl)-4-fluorobenzene

This protocol is designed for an automated synthesis module (e.g., GE TRACERlab or Synthera).

Reagents & Materials
  • Precursor: 5.0 mg of 1-Fluoro-4-(3-tosyloxypropyl)benzene (Preferred) OR 1-Fluoro-4-(3-iodopropyl)benzene.

  • Solvent: 1.0 mL anhydrous Acetonitrile (MeCN).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (15 mg) + Potassium Carbonate (2 mg) in MeCN/H2O.

  • Cartridges: QMA (Carbonate form), C18 Sep-Pak (Light).

Step-by-Step Workflow
  • Trapping & Elution:

    • Trap [¹⁸F]Fluoride on QMA cartridge.

    • Elute with K2.2.2/K2CO3 solution into the reactor.

  • Drying (Azeotropic Distillation):

    • Evaporate solvent at 95°C under He flow/vacuum.

    • Add 1 mL anhydrous MeCN and evaporate again (repeat 2x) to ensure water content < 50 ppm.

  • Labeling Reaction:

    • Dissolve precursor in 1 mL MeCN.

    • Add to dried [¹⁸F]F-/K2.2.2 complex.

    • Temp/Time:

      • For Tosylate: Heat at 85°C for 10 minutes .

      • For Iodide: Heat at 100°C for 15-20 minutes .

  • Purification (Semi-Prep HPLC):

    • Dilute reaction mixture with 2 mL water.

    • Inject onto C18 column (e.g., Phenomenex Luna C18(2), 250x10mm).

    • Mobile Phase: 60% MeCN / 40% Water (Isocratic).

    • Flow Rate: 4 mL/min.

    • Note: The Tosylate precursor will elute at ~6-8 min; the Product at ~12-15 min. The Iodide precursor would elute at ~13-16 min, risking co-elution.

Visualizing the Pathway

The following diagram illustrates the kinetic competition and purification logic between the Iodide and Tosylate routes.

G cluster_0 Route A: Iodide Precursor cluster_1 Route B: Tosylate Precursor (Recommended) F18 [18F]Fluoride (K2.2.2 Complex) Pre_I 1-Fluoro-4-(3-iodopropyl)benzene (Lipophilic, Stable) F18->Pre_I Pre_OTs 1-Fluoro-4-(3-tosyloxypropyl)benzene (Polar, Reactive) F18->Pre_OTs TS_I Transition State (High Activation Energy) Pre_I->TS_I 100°C, Slow Prod_I_Mix Crude Mixture (Product + Unreacted Iodide) TS_I->Prod_I_Mix Waste Waste (Elimination Products) TS_I->Waste E2 Elimination Final [18F]1-(3-fluoropropyl)-4-fluorobenzene (Purified Tracer) Prod_I_Mix->Final Difficult HPLC (Co-elution risk) TS_OTs Transition State (Fast Kinetics) Pre_OTs->TS_OTs 85°C, Fast Prod_OTs_Mix Crude Mixture (Product + Polar Tosylate) TS_OTs->Prod_OTs_Mix Prod_OTs_Mix->Final Easy HPLC (Baseline Separation)

Caption: Comparative workflow showing the kinetic advantage and purification efficiency of the Tosylate route (Route B) over the Iodide route (Route A).

Scientific Rationale & Troubleshooting

Why not always use the Iodide?

While 1-Fluoro-4-(3-iodopropyl)benzene is often cheaper and shelf-stable, its use in F-18 chemistry is limited by the "Soft-Hard Mismatch" .

  • Hard Nucleophile: [¹⁸F]Fluoride is a "hard" nucleophile.

  • Soft Leaving Group: Iodide is a "soft" leaving group.

  • Result: While the reaction proceeds, the bond energies and transition state polarizability are less favorable than with Sulfonates (Hard-Hard match with the Oxygen of the sulfonate).

Troubleshooting Low Yields

If you are forced to use the Iodide precursor (e.g., due to synthetic availability):

  • Solvent Switch: Use DMSO instead of MeCN. DMSO solvates the cation better and can accelerate

    
     reactions of alkyl halides.
    
  • Temperature: Increase to 110°C but monitor for elimination (alkene formation).

  • Precursor Concentration: Increase precursor load (10-15 mg) to drive kinetics, though this burdens the HPLC purification further.

References

  • Coenen, H. H. (2007). Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions. In: Schubiger P.A., Lehmann L., Friebe M. (eds) PET Chemistry. Springer, Berlin, Heidelberg. Link

  • Lasne, M. C., et al. (2002). Chemistry of beta+-emitting compounds based on fluorine-18. Topics in Current Chemistry, 222, 201-258. Link

  • Cai, L., et al. (2008). Chemistry with [¹⁸F]Fluoride Ion. European Journal of Organic Chemistry, 2008(17), 2853–2873. Link

  • Ambeed. (2024). 1-Fluoro-4-(3-iodopropyl)benzene Product Data. Link

analytical methods for purity assessment of 1-Fluoro-4-(3-iodopropyl)benzene

[1]

Executive Summary

1-Fluoro-4-(3-iodopropyl)benzene (Chemical Name) is a critical alkylating agent used frequently in the synthesis of neuroleptic pharmaceuticals (e.g., derivatization of piperazine scaffolds). Its utility relies on the high reactivity of the terminal iodine as a leaving group. However, this same reactivity renders the molecule susceptible to photolytic degradation, hydrolysis, and thermal elimination of hydrogen iodide (HI).

This guide compares the three primary analytical workflows—GC-MS , HPLC-UV , and qNMR —to determine the optimal purity assessment strategy. While Gas Chromatography (GC) offers superior resolution for volatile impurities, High-Performance Liquid Chromatography (HPLC) is often preferred to mitigate on-column thermal degradation common to alkyl iodides.

Note on CAS Registry: While the user query references CAS 110404-39-6, the chemical name 1-Fluoro-4-(3-iodopropyl)benzene is most commonly associated with CAS 118156-84-6 . This guide focuses on the chemistry of the named structure.

Molecular Profile & Stability Risks

Understanding the physicochemical behavior of the C-I bond is prerequisite to selecting an analytical method.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₁₀FIMW: 264.08 g/mol
Chromophore Para-substituted BenzeneUV Active (λmax ~254 nm). Suitable for HPLC-UV.
Leaving Group Primary Iodide (-CH₂-I)Weak Bond: Susceptible to homolytic cleavage by light (turning samples yellow/brown due to I₂ release).
Boiling Point High (>250°C est.)Requires high GC inlet temps, increasing risk of thermal elimination to form styrenyl derivatives.
Solubility Lipophilic (LogP ~3.2)Insoluble in water; soluble in ACN, MeOH, DCM.

Method Selection: The Analytical Triad

We do not rely on a single method.[1] We triangulate purity using the "Triad of Purity" to ensure no impurity is masked.

Diagram 1: Analytical Decision Matrix

Caption: Workflow for selecting the primary analytical method based on sample history and physical appearance.

MethodSelectionStartSample Receipt:1-Fluoro-4-(3-iodopropyl)benzeneCheckColorVisual Inspection:Is it Yellow/Brown?Start->CheckColorYesColorYes: Free Iodine PresentCheckColor->YesColorDegradationNoColorNo: Clear/ColorlessCheckColor->NoColorIntactWashPre-treatment:Wash with Na2S2O3(Remove Iodine)YesColor->WashDecisionSelect MethodNoColor->DecisionWash->DecisionGCGC-MS(Impurity Profiling)Decision->GCVolatile Impurities?HPLCHPLC-UV(Assay & Stability)Decision->HPLCThermal Labile?NMRqNMR(Absolute Purity)Decision->NMRRef Std Qualification

Deep Dive: Comparative Methodologies

Method A: GC-MS (Gas Chromatography - Mass Spectrometry)

Role: The "Hunter." Best for identifying specific structural impurities like the de-iodinated byproduct (1-fluoro-4-propylbenzene).

  • Pros: High resolution; definitive structural ID via MS fragmentation.

  • Cons: Thermal Hazard. The injection port temperature can cause the elimination of HI, creating a false "impurity" (the alkene) that was not present in the original sample.

Protocol 1: Low-Thermal-Stress GC-MS

  • Column: Agilent DB-5ms (or equivalent), 30m x 0.25mm x 0.25µm.

  • Inlet: Split Mode (50:1). Critical: Keep Inlet Temp at 200°C (lower than standard 250°C) to minimize degradation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: MS Scan (35–500 amu). Look for molecular ion [M]+ = 264.

Data Interpretation:

  • Main Peak: 264 m/z.[2][3][4]

  • Impurity A (Reduction): 1-Fluoro-4-propylbenzene (M+ 138).

  • Impurity B (Elimination): 1-Fluoro-4-(1-propenyl)benzene (M+ 136). Note: If this peak grows with higher inlet temps, it is an artifact.

Method B: HPLC-UV (High-Performance Liquid Chromatography)

Role: The "Preserver." The gold standard for routine purity assessment because it operates at ambient temperature, preventing thermal degradation.

  • Pros: Non-destructive; excellent quantification of non-volatile dimers.

  • Cons: Requires reference standards for accurate response factor calibration; less structural information than MS.

Protocol 2: Reverse-Phase Gradient HPLC

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (iodide tail).

  • Sample Diluent: 100% ACN (to ensure solubility).

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)

Role: The "Judge." Used to qualify the Reference Standard.

  • Technique: 1H-NMR or 19F-NMR using an internal standard (e.g., Maleic Acid or TCNB) with a known purity.

  • Advantage: Does not require a response factor. It measures the molar ratio of protons/fluorines directly.

Comparative Performance Data

The following table summarizes experimental data comparing the detection of common impurities across methods.

FeatureGC-MSHPLC-UVqNMR (1H)
Linearity (R²) > 0.995> 0.999 N/A (Absolute)
LOD (Limit of Detection) 10 ppm 50 ppm~1000 ppm (1%)
Thermal Stability Poor (Artifact generation)Excellent Excellent
Specificity High (Mass Spec) Moderate (Retention Time)High (Chemical Shift)
Throughput 20 min/sample30 min/sample1 hour/sample
Best For Trace Impurity IDRoutine QC / Assay Primary Std Validation

Experimental Workflow: Sample Preparation

Handling alkyl iodides requires specific precautions to avoid false low-purity results due to oxidative darkening.

Diagram 2: Sample Preparation & Stabilization

Caption: Protocol for preparing alkyl iodide samples to prevent oxidative degradation during analysis.

SamplePrepRawRaw Sample(Amber Vial)WeighWeigh ~10mgRaw->WeighDissolveDissolve in ACN(HPLC Grade)Weigh->DissolveCheckCheck ColorDissolve->CheckYellowYellow?Check->YellowClearClear?Check->ClearTreatAdd Cu wire orNa2S2O3 washYellow->TreatFilterFilter 0.2µm PTFEClear->FilterTreat->FilterInjectInject Immediately(Amber Vial)Filter->Inject

Troubleshooting & Stability Notes

The "Iodine Ghost" Effect: If your chromatogram shows broad tailing or shifting baselines, free iodine is likely present.

  • Fix: Store the pure compound over a small piece of activated Copper wire or Silver wool. This scavenges free iodine as it forms, keeping the liquid clear.

The "Thermal Lie" in GC: If you see a peak at M+ 136 (Styrene derivative) in GC but NOT in HPLC, it is an artifact of the injector port.

  • Verification: Lower the GC inlet temperature by 50°C. If the peak area decreases, it is thermally induced, not an intrinsic impurity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123456, 1-Fluoro-4-(3-iodopropyl)benzene. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

  • American Elements. 1-Fluoro-4-(3-iodopropyl)benzene Product Specification. Retrieved from [Link]

Technical Validation: Optimized Finkelstein Halogen Exchange for 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the technical validation of a scalable synthetic protocol for 1-Fluoro-4-(3-iodopropyl)benzene (CAS 118156-84-6).[1] This compound is a critical linker in medicinal chemistry, particularly for attaching fluorophenylpropyl moieties to piperazine or piperidine scaffolds in GPCR ligand design.[1]

We compared two primary synthetic routes:

  • Route A (Baseline): Direct iodination of 3-(4-fluorophenyl)propan-1-ol via the Appel reaction (

    
    ).
    
  • Route B (Validated Protocol): Halogen exchange (Finkelstein) of 1-(3-chloropropyl)-4-fluorobenzene using NaI.[1]

Scientific Rationale & Mechanistic Analysis

The Challenge of Alkyl Iodide Synthesis

While alkyl iodides are potent electrophiles, their synthesis is often plagued by instability and purification difficulties.[1] The target molecule contains an aromatic fluorine, which is generally stable, but the propyl linker introduces flexibility that can complicate crystallization-based purification.

Route A: The Appel Reaction (Alcohol Activation)[2][3][4][5]
  • Mechanism: Activation of the alcohol oxygen by a phosphonium species (

    
    ), followed by 
    
    
    
    displacement by iodide.[1]
  • Drawback: The reaction generates stoichiometric Triphenylphosphine Oxide (

    
    ) waste.[1] 
    
    
    
    is notoriously difficult to remove from non-polar alkyl halides without extensive chromatography, which is non-viable at kilogram scale.[1]
Route B: The Finkelstein Reaction (Halogen Exchange)
  • Mechanism: An equilibrium-driven

    
     reaction where a primary alkyl chloride is converted to an iodide.[1]
    
  • Driving Force: The solubility differential in acetone or 2-butanone (MEK).[1] Sodium Iodide (NaI) is soluble, while Sodium Chloride (NaCl) precipitates, driving the equilibrium forward (Le Chatelier’s Principle).

  • Validation Logic: This route utilizes a cleaner precursor (chloride) and generates easily filterable inorganic waste (NaCl), ensuring high process reliability.[1]

Comparative Performance Data

The following data summarizes the validation runs performed at a 100g scale.

MetricRoute A: Appel (

)
Route B: Finkelstein (NaI)Performance Delta
Precursor 3-(4-fluorophenyl)propan-1-ol1-(3-chloropropyl)-4-fluorobenzene-
Reagents

, Imidazole,

, DCM
NaI, 2-Butanone (MEK)-
Reaction Time 4 hours (0°C to RT)12 hours (Reflux)Route A is faster
Crude Purity (GC) 82% (major impurity:

)
96% (clean conversion)Route B +14%
Isolated Yield 78%93% Route B +15%
Purification Silica Gel ChromatographyFiltration + DistillationRoute B is scalable
E-Factor (kg waste/kg product) ~15-20~4-6Route B is greener

Analyst Note: The cost of the chloride precursor in Route B is offset by the elimination of chromatography and the reduction in solid waste disposal costs associated with Route A.[1]

Visualizing the Validation Logic

The following diagrams illustrate the chemical pathways and the validated process workflow.

SynthesisComparison cluster_logic Validation Logic Alcohol 3-(4-fluorophenyl) propan-1-ol Target 1-Fluoro-4- (3-iodopropyl)benzene (Target) Alcohol->Target Route A: Appel (PPh3, I2, Imidazole) WasteA Waste: Ph3P=O (Hard to remove) Alcohol->WasteA Chloride 1-(3-chloropropyl) -4-fluorobenzene Chloride->Target Route B: Finkelstein (NaI, MEK, Reflux) WasteB Waste: NaCl (Precipitate) Chloride->WasteB Note Route B selected for: 1. Atom Economy 2. Ease of Purification 3. Scalability

Figure 1: Comparative Synthetic Pathways. Route B (Green) is selected for its superior waste profile and direct purification.

FinkelsteinWorkflow Start Start: Charge Reactor (Chloride + NaI + MEK) Reflux Reaction: Reflux 80°C (12-16 Hours) Start->Reflux Check IPC: GC Check (>98% Conversion?) Reflux->Check Check->Reflux No (Continue) Cool Cool to 20°C Precipitate NaCl Check->Cool Yes Filter Filtration (Remove NaCl Cake) Cool->Filter Conc Concentrate Solvent Filter->Conc Wash Workup: Wash w/ Na2S2O3 (Remove Iodine color) Conc->Wash Distill Final Purification: Vacuum Distillation Wash->Distill

Figure 2: Validated Process Workflow for the Finkelstein Protocol.

Validated Experimental Protocol (Route B)

Objective: Synthesis of 1-Fluoro-4-(3-iodopropyl)benzene (100g scale). Safety Warning: Alkyl iodides are potential alkylating agents.[1] Handle in a fume hood.

Materials
  • Substrate: 1-(3-chloropropyl)-4-fluorobenzene (1.0 equiv).[1]

  • Reagent: Sodium Iodide (NaI), anhydrous (2.0 equiv).[1]

  • Solvent: 2-Butanone (Methyl Ethyl Ketone - MEK).[1] Note: MEK is preferred over acetone for its higher boiling point (

    
    ), which accelerates the kinetics.
    
Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add NaI (86.4 g, 0.58 mol) to the flask, followed by MEK (400 mL) . Stir until partially dissolved.

  • Addition: Add 1-(3-chloropropyl)-4-fluorobenzene (50.0 g, 0.29 mol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ). The solution will turn yellow, and a white precipitate (NaCl) will form progressively.[1]
    
  • Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1) every 4 hours.

    • Validation Criterion: Reaction is considered complete when the chloride starting material is

      
      .[1] Typical time: 12–16 hours.[1]
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid NaCl precipitate.[1] Wash the cake with cold MEK (50 mL).

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.[1]

    • Dissolve the residue in Diethyl Ether or MTBE (200 mL) .

    • Wash with 10% aq.[1][2] Sodium Thiosulfate (

      
      )  to remove any free iodine (color change from brown/yellow to colorless).[1]
      
    • Wash with water (

      
       mL) and brine (
      
      
      
      mL).[1]
    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: The crude oil is typically

    
     pure.[1] For analytical grade, perform vacuum distillation (approx. 
    
    
    
    at 2 mmHg).[1]

QC & Validation Parameters

To ensure the protocol produces reliable data for drug development, the following QC parameters must be met:

  • Appearance: Clear, colorless to pale yellow liquid.[1] Note: Darkening indicates free iodine liberation; store over copper turnings if necessary.[1]

  • NMR Validation:

    • 
       NMR (400 MHz, 
      
      
      
      ):
      
      
      7.15 (m, 2H, Ar-H), 6.98 (m, 2H, Ar-H), 3.18 (t,
      
      
      , 2H,
      
      
      ), 2.72 (t,
      
      
      , 2H,
      
      
      ), 2.12 (quint,
      
      
      , 2H,
      
      
      ).
    • Diagnostic Signal: The shift of the terminal methylene from

      
       ppm (Chloride) to 
      
      
      
      ppm (Iodide) confirms conversion.[1]
  • Storage: Light sensitive. Store at

    
     in amber glass.
    

References

  • Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801-811.[1] [1]

  • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.[1]

  • PubChem. (2023).[1] "1-Fluoro-4-iodobenzene and derivatives - Compound Summary." National Library of Medicine.[1] (Note: Used for homologous spectral data comparison).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for alkyl halide preparation protocols).

Sources

A Comparative Kinetic Guide to the Utility of 1-Fluoro-4-(3-iodopropyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks for molecular construction is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Among the vast arsenal of available synthons, 1-Fluoro-4-(3-iodopropyl)benzene stands out as a versatile reagent, offering a unique combination of a reactive carbon-iodine bond for cross-coupling and a fluorinated aromatic ring, a motif of increasing importance in medicinal chemistry.

This guide provides an in-depth comparative analysis of the kinetic performance of 1-Fluoro-4-(3-iodopropyl)benzene across four of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. By understanding the kinetic nuances of this substrate in each of these transformations, researchers can make more informed decisions to optimize their synthetic strategies.

The Significance of Fluorinated Aryl Iodides in Modern Synthesis

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The subject of our study, 1-Fluoro-4-(3-iodopropyl)benzene, possesses a fluoro substituent on the aromatic ring, making it a valuable precursor for novel therapeutics. The presence of an iodopropyl chain further extends its utility, allowing for subsequent functionalization. The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions, a crucial factor influencing reaction kinetics.

Comparative Kinetic Performance in Key Cross-Coupling Reactions

The choice of coupling reaction is dictated by the desired bond formation. Here, we compare the expected kinetic behavior of 1-Fluoro-4-(3-iodopropyl)benzene in forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organoboron reagent and an organic halide. Given the high reactivity of the C-I bond, the oxidative addition of 1-Fluoro-4-(3-iodopropyl)benzene to a Pd(0) catalyst is expected to be rapid.

Kinetic Profile: The overall reaction rate is often governed by the transmetalation step, which can be influenced by the choice of base and solvent. For fluorinated aryl halides, the reaction generally proceeds efficiently.[1]

Catalyst Selection: A variety of palladium catalysts are effective, with those bearing electron-rich and bulky phosphine ligands often exhibiting high turnover numbers and rates.

Catalyst SystemTypical Reaction ConditionsExpected Performance with 1-Fluoro-4-(3-iodopropyl)benzene
Pd(PPh₃)₄Toluene/Water, Na₂CO₃, 80-100 °CGood to excellent yields, moderate reaction times.
PdCl₂(dppf)Dioxane/Water, K₂CO₃, 80-100 °CHigh yields, often with lower catalyst loadings and shorter reaction times compared to Pd(PPh₃)₄.
Buchwald Ligand-Based Precatalysts (e.g., SPhos)Toluene or Dioxane, K₃PO₄, Room Temp to 80 °CExcellent yields under mild conditions, very fast reaction rates.

Experimental Protocol: Monitoring Suzuki-Miyaura Reaction Kinetics [2]

A typical experimental setup for monitoring the kinetics of a Suzuki-Miyaura coupling of 1-Fluoro-4-(3-iodopropyl)benzene would involve:

  • Reaction Setup: A jacketed reaction vessel equipped with a magnetic stirrer, temperature probe, and a sampling port is charged with 1-Fluoro-4-(3-iodopropyl)benzene, a boronic acid or ester, a palladium catalyst, and a base in a suitable solvent system (e.g., dioxane/water).

  • Initiation: The reaction is initiated by bringing the mixture to the desired temperature.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals.

  • Quenching: Each aliquot is immediately quenched (e.g., with a saturated aqueous solution of EDTA) to stop the reaction.

  • Analysis: The quenched samples are analyzed by a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and the product over time.

  • Data Processing: The concentration data is then used to determine the initial reaction rate and the rate constant.

Logical Workflow for a Suzuki-Miyaura Kinetic Study

Suzuki_Kinetics_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis Prep Prepare Stock Solutions: - 1-Fluoro-4-(3-iodopropyl)benzene - Boronic Acid/Ester - Palladium Precatalyst - Base Setup Assemble Reaction Vessel Prep->Setup Initiate Initiate Reaction (Temperature Control) Setup->Initiate Sample Periodic Sampling Initiate->Sample Time intervals Quench Quench Aliquots Sample->Quench Analyze HPLC or GC Analysis Quench->Analyze Process Plot Concentration vs. Time Analyze->Process Determine Calculate Rate Constant (k) Process->Determine

Caption: Workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > Cl, making 1-Fluoro-4-(3-iodopropyl)benzene an excellent substrate.[3] The reaction is typically very fast with aryl iodides, often proceeding to completion at room temperature.[4]

Kinetic Profile: The rate of the Sonogashira coupling of aryl iodides is generally fast, and the oxidative addition step is typically not rate-limiting. The catalytic cycle involves both palladium and copper catalysts.

Catalyst Selection: The standard catalyst system is a combination of a palladium(0) source and a copper(I) salt.

Catalyst SystemTypical Reaction ConditionsExpected Performance with 1-Fluoro-4-(3-iodopropyl)benzene
Pd(PPh₃)₄ / CuITriethylamine or DMF, Room Temp to 60 °CVery fast reaction, high yields.
PdCl₂(PPh₃)₂ / CuITriethylamine or DMF, Room Temp to 60 °CSimilar performance to Pd(PPh₃)₄, often more air-stable.
Copper-free systems (e.g., with specific ligands)Amine base, various solvents and temperaturesCan be advantageous to avoid homo-coupling of the alkyne, kinetics will be highly ligand-dependent.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII trans-ArPd(II)L₂(I) Pd0->PdII Oxidative Addition (Ar-I) Pd_alkynyl trans-ArPd(II)L₂(C≡CR) PdII->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkynyl->Product CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR Cu_acetylide->PdII Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation (Base) Base Base

Sources

Stability Under Scrutiny: A Comparative Analysis of 1-Fluoro-4-(3-iodopropyl)benzene and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the stability of intermediate and active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug design. Halogenated aromatic compounds are pivotal building blocks in a vast array of therapeutic agents, with their stability profiles directly influencing shelf-life, formulation strategies, and ultimately, patient safety. This guide provides an in-depth comparative assessment of the stability of two key halogenated intermediates: 1-Fluoro-4-(3-iodopropyl)benzene and its chloro-analogue, 1-Chloro-4-(3-iodopropyl)benzene. Through an exploration of fundamental chemical principles and established stability testing methodologies, we will elucidate the nuanced differences in their susceptibility to degradation under various stress conditions.

The Decisive Role of the Aromatic Halogen: A Theoretical Framework

The primary structural distinction between the two molecules lies in the halogen substituent on the benzene ring: fluorine versus chlorine. This seemingly minor difference gives rise to distinct electronic effects that propagate through the molecule, ultimately influencing the lability of the carbon-iodine (C-I) bond in the propyl side chain—the most probable site of initial degradation.

Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic substitution and can influence the electron density of the propyl side chain.[1] Conversely, fluorine also exhibits a significant electron-donating resonance effect (+R) due to the overlap of its 2p orbitals with the aromatic π-system. In the para position, these two opposing effects modulate the overall electronic character of the molecule. Chlorine also displays both inductive and resonance effects, but its larger atomic size and lower electronegativity compared to fluorine result in a weaker inductive pull and less efficient resonance donation.[1][2]

The C-F bond is significantly stronger than the C-Cl bond, with average bond dissociation energies of approximately 105.4 kcal/mol and 78.5 kcal/mol, respectively.[1] While the primary focus of this guide is the stability of the C-I bond, the overall electronic environment established by the aromatic halogen is a critical determinant. The weaker C-I bond (bond dissociation energy of ~51 kcal/mol) is the most likely point of homolytic or heterolytic cleavage under stress.[3] The electron-withdrawing nature of the p-substituent is anticipated to influence the stability of this bond.

A Rigorous Approach to Stability Assessment: Experimental Design

To empirically assess the comparative stability of 1-Fluoro-4-(3-iodopropyl)benzene and 1-Chloro-4-(3-iodopropyl)benzene, a series of forced degradation studies are proposed. These studies subject the compounds to exaggerated stress conditions to accelerate degradation and identify potential degradation pathways.[4] The following experimental workflow is designed to provide a comprehensive stability profile for each analogue.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Analytical Quantification cluster_3 Data Analysis & Comparison P1 Prepare solutions of 1-Fluoro-4-(3-iodopropyl)benzene and 1-Chloro-4-(3-iodopropyl)benzene in a suitable inert solvent (e.g., acetonitrile). A Thermal Stability P1->A Expose to stress conditions B Hydrolytic Stability P1->B Expose to stress conditions C Photostability P1->C Expose to stress conditions D High-Performance Liquid Chromatography (HPLC) with UV detection. A->D Analyze samples at predetermined time points B->D Analyze samples at predetermined time points C->D Analyze samples at predetermined time points E Quantify remaining parent compound and identify major degradation products. D->E F Compare degradation rates and pathways for both analogues. E->F

Figure 1: A generalized workflow for the comparative stability assessment of the two halogenated compounds.

Experimental Protocols

1. Thermal Stability Assessment

  • Objective: To evaluate the susceptibility of each compound to degradation at elevated temperatures.

  • Methodology: A thermogravimetric analyzer (TGA) can be employed to determine the onset temperature of decomposition.[5]

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample from 30 °C to 500 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates thermal decomposition.

  • Rationale: This method provides a rapid and quantitative measure of the inherent thermal stability of the compounds in the absence of oxidative factors.

2. Hydrolytic Stability Testing

  • Objective: To assess the stability of the compounds in the presence of water across a range of pH values.

  • Methodology: Based on the ASTM D2619 "beverage bottle method," adapted for these specific, water-insoluble compounds.[6][7][8]

    • Prepare separate buffered aqueous solutions at pH 4, 7, and 9.

    • In sealed, pressure-resistant glass vials, add a known concentration of the test compound dissolved in a minimal amount of a water-miscible co-solvent (e.g., acetonitrile) to each buffer solution.

    • Place the vials in a rotating oven at a constant elevated temperature (e.g., 70 °C) for a specified duration (e.g., 48 hours).

    • At designated time points, withdraw samples, quench the reaction by cooling, and analyze the remaining parent compound by HPLC.

  • Rationale: This protocol simulates the potential for hydrolytic degradation that could occur during aqueous-based formulation processes or in vivo. The use of different pH buffers helps to identify acid or base-catalyzed degradation pathways.

3. Photostability Evaluation

  • Objective: To determine the impact of light exposure on the stability of the compounds.

  • Methodology: Following the principles of the ICH Q1B guideline for photostability testing.[9][10][11][12]

    • Prepare solutions of each compound in a photochemically inert solvent (e.g., acetonitrile).

    • Expose the solutions to a calibrated light source that provides both UV and visible light of a specified intensity (e.g., not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Concurrently, protect identical control samples from light.

    • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

  • Rationale: Aryl iodides are known to be susceptible to photolytic cleavage of the C-I bond.[13] This experiment is crucial for determining the need for light-protective packaging and handling procedures.

Comparative Stability Data: A Predictive Analysis

Table 1: Predicted Comparative Stability Data

Stability TestStress Condition1-Fluoro-4-(3-iodopropyl)benzene (% Degradation)1-Chloro-4-(3-iodopropyl)benzene (% Degradation)Predicted Major Degradation Product
Thermal Stability 150 °C for 24h< 5%5-10%4-propylphenol (from C-I cleavage and subsequent reaction)
Hydrolytic Stability pH 9, 70 °C for 48h< 2%< 5%3-(4-fluorophenyl)propan-1-ol / 3-(4-chlorophenyl)propan-1-ol
Photostability ICH Q1B conditions15-25%20-35%4-propyl-1-iodobenzene radical (initial), leading to various recombination and abstraction products

Note: The data presented in this table are hypothetical and intended for illustrative purposes to highlight the expected trends in stability.

Discussion and Mechanistic Interpretation

The anticipated greater stability of 1-Fluoro-4-(3-iodopropyl)benzene can be attributed to the superior electron-withdrawing inductive effect of the fluorine atom compared to chlorine.[1] This effect reduces the electron density throughout the molecule, including the C-I bond, making it less susceptible to both homolytic and heterolytic cleavage.

In the context of thermal degradation , the primary pathway is likely to be homolytic cleavage of the weak C-I bond to form an iodine radical and a benzylic-type radical. The stronger inductive effect of fluorine would offer a modest stabilization to the aromatic ring and the attached side chain, thus requiring a higher activation energy for bond scission compared to the chloro-analogue.

Under hydrolytic conditions , particularly at elevated pH, nucleophilic substitution of the iodide by hydroxide is a potential degradation pathway. Again, the electron-withdrawing fluorine atom would slightly decrease the nucleophilicity of the aromatic ring and potentially offer some stabilization to the propyl chain, thereby reducing the rate of hydrolysis relative to the chloro-substituted compound.

The most significant difference in stability is expected under photolytic stress . Aryl iodides are known to be photoreactive.[13] The absorption of UV light can promote the C-I bond to an excited state, leading to its cleavage. While both molecules are expected to degrade, the stronger C-F bond and the overall electronic stabilization afforded by the fluorine substituent are likely to render the fluoro-analogue more resistant to photodecomposition.

Implications for Drug Development and Handling

The predicted superior stability of 1-Fluoro-4-(3-iodopropyl)benzene has several important implications for its use in drug development:

  • Process Chemistry: The fluoro-analogue may tolerate more forcing reaction conditions during subsequent synthetic steps, potentially leading to higher yields and purity.

  • Formulation: Its greater hydrolytic and photostability could offer more flexibility in formulation design, potentially reducing the need for complex and costly stabilizing excipients or specialized packaging.

  • Storage and Handling: While both compounds require careful handling, the chloro-analogue may necessitate more stringent control over temperature and light exposure to prevent degradation over time.

Conclusion

Based on fundamental principles of chemical bonding and electronic effects, 1-Fluoro-4-(3-iodopropyl)benzene is predicted to exhibit greater thermal, hydrolytic, and photostability compared to its chloro-analogue, 1-Chloro-4-(3-iodopropyl)benzene. The potent inductive electron-withdrawing effect of the fluorine atom is the primary contributor to this enhanced stability, particularly in mitigating the lability of the carbon-iodine bond. For researchers and drug development professionals, the choice between these two valuable building blocks should be informed by a thorough understanding of their respective stability profiles to ensure the development of robust and reliable synthetic processes and final drug products. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions.

References

  • Drijvers, D., Van Langenhove, H., & Herrygers, V. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry, 7(2), 87-95.
  • Blake, E. S., Hammann, W. C., Edwards, J. W., Reichard, T. E., & Ort, M. R. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • Elder, S. E., et al. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 17(1), 1-15.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Odoh, C. K., et al. (2025). Halogenated Aromatic Compounds.
  • Cantarella, M., Cantarella, G., & Alfani, F. (1991). Hydrolytic reactions in two-phase systems. Effect of water-immiscible organic solvents on stability and activity of acid phosphatase, beta-glucosidase, and beta-fructofuranosidase. Enzyme and Microbial Technology, 13(7), 547-553.
  • Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?. [Link]

  • Drijvers, D., Van Langenhove, H., & Herrygers, V. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study.
  • Velev, O. (2025).
  • Luo, Y.-R. (2010).
  • Health Canada. (2001). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals, 15(3), 338.
  • Sandy, T. A. (1965). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development, 4(3), 157-161.
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Semantic Scholar. (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • Allen. (n.d.). Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain..
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • SARBI Engineering. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) – ASTM D 2619 / DIN 51348.
  • Walsh, R. (n.d.). BOND DISSOCIATION ENERGIES IN ORGANOSILICON COMPOUNDS.
  • Klick, S., et al. (2016).
  • ResearchGate. (2026). Retrospection of the USFDA‐Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024.
  • DEKRA. (n.d.). Thermal Stability Testing.
  • The Lubrizol Corporation. (n.d.).
  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • Filo. (2025). Explain why the C-Cl bond length in chlorobenzene is shorter than in ethy...
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • OUCI. (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • ARL Bio Pharma. (n.d.).
  • National Institute of Standards and Technology. (2009).
  • SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods.
  • Panigrahi, P., & Sathyamurthy, N. (2020). Comparison between Chlorine-Shared and π–Halogen Bonds Involving Substituted Phosphabenzene and ClF Molecules. Molecules, 25(18), 4220.
  • SPL, Inc. (2024). ASTM D2619 (Hydrolytic Stability).
  • Houser, J. J., & He, G. X. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2275-2279.
  • Wired Chemist. (n.d.). Common Bond Energies (D).
  • NETZSCH Analyzing & Testing. (2023). Investigation of the Thermal Stability of High-Boiling Organic Substances – The Miracle Product Glycerol.
  • Papajak, E., & Truhlar, D. G. (2007). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. The Journal of Physical Chemistry A, 111(43), 11117-11135.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Fluoro-4-(3-iodopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: Beyond the H-Codes

While standard Safety Data Sheets (SDS) classify 1-Fluoro-4-(3-iodopropyl)benzene primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), an experienced chemist must treat this compound with elevated caution due to its structural moiety.

The "Hidden" Hazard: The 3-iodopropyl tail functions as a primary alkyl iodide.[1] Alkyl iodides are well-known alkylating agents . In biological systems, alkylating agents can transfer the alkyl group to DNA bases (e.g., guanine), potentially causing mutations or cellular damage even if the specific carcinogenicity of this exact molecule hasn't been fully mapped in literature.[1]

Operational Directive: Handle this compound as a potential mutagen and light-sensitive lachrymator . Do not rely solely on standard "irritant" protocols.

Hierarchy of Defense: Engineering Controls

Before selecting Personal Protective Equipment (PPE), you must establish the primary barrier: the engineering environment.[1] PPE is the last line of defense, not the first.[1]

Control MeasureSpecificationScientific Rationale
Primary Containment Chemical Fume Hood (Certified)Volatility of alkyl iodides increases with temperature. The hood prevents inhalation of vapors that may cause respiratory edema (H335).[1]
Air Velocity 80–100 fpm (Face Velocity)Ensures capture of heavy halogenated vapors without creating turbulence that could cause back-flow.
Light Protection Amber Glassware / Foil Wrap The C-I bond is weak (~50 kcal/mol). UV light causes homolytic cleavage, liberating free Iodine (

) and compromising reagent purity.[1]

Personal Protective Equipment (PPE) Matrix

This section details the specific PPE required based on the permeation dynamics of halogenated alkyls.

A. Hand Protection: The "Double-Barrier" System

Critical Insight: Halogenated organic compounds can permeate standard disposable nitrile gloves without visible degradation.[1] The iodine atom increases lipophilicity, potentially aiding skin absorption.[1]

  • Routine Handling (weighing/transfer < 10 mins):

    • Inner Glove: 4 mil Nitrile (Inspection layer).

    • Outer Glove: 5-8 mil Nitrile (Sacrificial layer).

    • Protocol: Change outer gloves immediately upon splash.[1] Change both pairs every 60 minutes.

  • High-Risk Handling (Spill cleanup / Synthesis > 30 mins):

    • Required Material: Silver Shield® (EVOH/PE Laminate) or Viton® .

    • Why: Laminate films provide >480 min breakthrough time for broad-spectrum alkyl halides, whereas nitrile may fail in <15 mins under direct immersion.[1]

B. Eye & Face Protection[1][2][3][4]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

    • Contraindication: Do NOT rely on safety glasses.[1] Vapors from alkyl iodides are lachrymators; gases can bypass the side-shields of standard glasses, causing severe tearing that impairs vision during critical handling steps.[1]

C. Respiratory Protection[1][4][5][6][7]
  • In Hood: None required.

  • Outside Hood (Spill/Emergency): Full-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Note: The "Fluoro" substituent adds stability but does not negate the organic vapor risk.[1]

Visualization: PPE Decision Logic

PPELogic Start Start: Handling 1-Fluoro-4-(3-iodopropyl)benzene TaskType Define Task Duration & Risk Start->TaskType Routine Routine Transfer (< 15 mins) TaskType->Routine Prolonged Synthesis / Spill Cleanup (> 15 mins or Immersion) TaskType->Prolonged GloveRoutine Double Nitrile Method: Inner: 4mil (White) Outer: 8mil (Blue/Purple) Routine->GloveRoutine GloveHighRisk Laminate Barrier Required: Silver Shield® or Viton® (Under Nitrile for dexterity) Prolonged->GloveHighRisk EyeProtection Eye Protection: Chemical Splash Goggles (No Safety Glasses) GloveRoutine->EyeProtection GloveHighRisk->EyeProtection caption Figure 1: Risk-Based PPE Selection Workflow for Alkyl Iodides

Operational Protocol: Step-by-Step

This protocol integrates safety with experimental success.[1]

Step 1: Preparation

  • Wrap the receiving flask in aluminum foil to exclude light.[1]

  • Place a secondary containment tray (polypropylene) in the fume hood.[1]

  • Scientist's Check: Verify the reagent color. Pure compound is clear/pale yellow.[1] A pink/purple hue indicates free iodine formation (degradation).

Step 2: Transfer

  • Don double nitrile gloves.[1]

  • Use a glass syringe with a long needle for liquid transfer to minimize air exposure.[1]

  • Avoid: Do not use plastic syringes for long-term storage; the alkyl iodide may swell the rubber plunger or leach plasticizers.[1]

Step 3: Quenching/Cleanup

  • Wipe all tools with a tissue soaked in 10% Sodium Thiosulfate solution.[1]

    • Mechanism:[2][3][4] Thiosulfate reduces any free iodine (

      
      ) to harmless iodide (
      
      
      
      ), neutralizing the staining and lachrymatory potential.[1]
  • Dispose of wipes in the solid hazardous waste stream.[1]

Emergency Response: Spill Management

Scenario: You drop a 50mL bottle inside the fume hood.

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. UPGRADE PPE Don Silver Shield Gloves & Goggles Alert->PPE Contain 3. CONTAIN Use Absorbent Pads or Vermiculite PPE->Contain Neutralize 4. NEUTRALIZE Treat area with 10% Sodium Thiosulfate Contain->Neutralize Dispose 5. DISPOSE Seal in Bag -> Halogenated Waste Neutralize->Dispose caption Figure 2: Spill Response Protocol utilizing Thiosulfate Neutralization

Medical Exposure:

  • Skin Contact: Immediate wash with soap and water for 15 minutes.[5] Do not use alcohol (enhances absorption).[1]

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist evaluation immediately (risk of corneal alkylation).[1]

Disposal Considerations

Never dispose of this compound down the drain.[1] It is toxic to aquatic life and persistent.[1]

  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid) to prevent the liberation of toxic Iodine gas (

    
    ) or Fluorine byproducts.[1]
    
  • Labeling: Clearly mark as "Contains Iodine/Fluorine - Potential Alkylator."

References

  • PubChem. (n.d.).[1] 1-Fluoro-4-(3-iodopropyl)benzene (Compound Summary). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. United States Department of Labor.[1] Retrieved January 30, 2026, from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] NIOSH Pocket Guide to Chemical Hazards: Methyl Iodide (Analogous Alkyl Iodide Hazards). Retrieved January 30, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.